Ecteinascidin 743
Description
Properties
IUPAC Name |
(5,6',12-trihydroxy-6,7'-dimethoxy-7,21,30-trimethyl-27-oxospiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaene-26,1'-3,4-dihydro-2H-isoquinoline]-22-yl) acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H43N3O11S/c1-16-9-20-10-22-37(46)42-23-13-50-38(47)39(21-12-25(48-5)24(44)11-19(21)7-8-40-39)14-54-36(30(42)29(41(22)4)26(20)31(45)32(16)49-6)28-27(23)35-34(51-15-52-35)17(2)33(28)53-18(3)43/h9,11-12,22-23,29-30,36-37,40,44-46H,7-8,10,13-15H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKVRCIRHQMSYJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C3C4C5C6=C(C(=C7C(=C6C(N4C(C(C2)N3C)O)COC(=O)C8(CS5)C9=CC(=C(C=C9CCN8)O)OC)OCO7)C)OC(=O)C)C(=C1OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H43N3O11S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30861227 | |
| Record name | 6',8,14-Trihydroxy-7',9-dimethoxy-4,10,23-trimethyl-19-oxo-3',4',6,7,12,13,14,16-octahydro-2H,2'H,6aH-spiro[7,13-epimino-6,16-(epithiopropanooxymethano)[1,3]dioxolo[7,8]isoquinolino[3,2-b][3]benzazocine-20,1'-isoquinolin]-5-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30861227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
761.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114899-77-3 | |
| Record name | (1'R,6R,6aR,7R,13S,14S,16R)-5-Acetoxy-6',8,14-trihydroxy-7',9-dimethoxy-4,10,23-trimethyl-1',2',3',4',6a,7,12,13,14,16-decahydro-6H-spiro[6,16-(epithiopropanoxymethano)-7,13-imino-1,3-dioxolo[7,8]isoquino[3,2-b][3]benzazocine-20,1'-isoquinolin]-19-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Ecteinascidin 743 discovery from Ecteinascidia turbinata
An In-depth Technical Guide to the Discovery of Ecteinascidin 743 from Ecteinascidia turbinata
For: Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (ET-743), now known clinically as trabectedin (B1682994) (Yondelis®), is a potent tetrahydroisoquinoline alkaloid with significant antitumor activity.[1] Originally isolated from the Caribbean marine tunicate Ecteinascidia turbinata, its journey from a rare marine natural product to an approved oncologic agent is a landmark in drug discovery.[1] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and development of ET-743, focusing on the scientific data and experimental methodologies that underpinned its evolution. With a unique molecular architecture and a novel mechanism of action targeting DNA replication and repair, ET-743 represents a distinct class of anticancer drugs.[2]
Discovery and Isolation
The story of ET-743 began in 1969, when aqueous ethanol (B145695) extracts of the colonial tunicate Ecteinascidia turbinata demonstrated antitumor properties.[2] However, the extreme scarcity of the active compound delayed its successful isolation for over two decades. In 1990, the research group of K.L. Rinehart reported the isolation and characterization of several "ecteinascidins," with ET-743 being the most abundant, albeit at a minuscule yield of approximately 0.0001% (1 gram per 1,000 kg of wet tunicate).[2][3]
This profound supply challenge was a major hurdle for preclinical and clinical development. Initial supplies were bolstered by large-scale aquaculture of E. turbinata in specialized facilities.[2] Later research revealed that the true producer of ET-743 is not the tunicate itself but a bacterial symbiont, Candidatus Endoecteinascidia frumentensis.[4] This discovery highlighted the intricate symbiotic relationships within marine ecosystems that can yield complex, bioactive secondary metabolites.
Experimental Protocol: General Isolation Workflow
While the precise, industrial-scale protocols are proprietary, the original discovery relied on established natural product chemistry techniques. The general workflow involved solvent extraction followed by multi-step chromatographic purification to isolate the active compound from the complex biological matrix.
Caption: Generalized workflow for the isolation of ET-743 from its natural source.
Structure Elucidation and Synthesis
This compound possesses a highly complex molecular structure, featuring a monobridged pentacyclic skeleton composed of three tetrahydroisoquinoline units (designated A, B, and C).[2][4] The structure was meticulously determined through extensive NMR and mass spectrometry studies and was definitively confirmed in 1992 by X-ray crystallography of a derived N12-oxide.[4]
The persistent supply issue spurred intense interest from the synthetic chemistry community.
-
Total Synthesis: The first landmark total synthesis of ET-743 was accomplished by E.J. Corey's group in 1996, a significant feat in natural product synthesis.[1] This was followed by several other innovative total and formal syntheses from research groups including Fukuyama, Zhu, and Danishefsky.[5][6]
-
Semi-Synthesis: The ultimate solution to the supply problem came from a semi-synthetic approach. A robust and scalable process was developed starting from cyanosafracin B, an antibiotic produced in abundance by the bacterium Pseudomonas fluorescens, which shares a common structural core with ET-743.[2] This semi-synthetic route enabled the reliable production of ET-743 for widespread clinical trials and commercialization.
Mechanism of Action
ET-743's antitumor activity stems from a unique mechanism that differentiates it from classical alkylating agents. It acts as a selective, covalent alkylating agent of DNA.
-
Minor Groove Binding: ET-743 binds to the minor groove of the DNA double helix.[7]
-
Guanine (B1146940) Alkylation: It selectively alkylates the N2 position of guanine residues, showing a preference for GC-rich triplets such as 5'-CGG and 5'-AGC.[4][8]
-
DNA Distortion: This covalent adduct formation induces a remarkable bend in the DNA helix of approximately 15-20 degrees towards the major groove.[7][8] This distortion widens the minor groove and is a unique feature among minor groove binders.[8]
-
Interference with Cellular Processes: The ET-743-DNA adduct is a lesion that is recognized by cellular machinery. Its primary cytotoxic effect is mediated by poisoning the Transcription-Coupled Nucleotide Excision Repair (TC-NER) system. When the TC-NER machinery attempts to repair the adduct, it creates lethal, irreversible double-strand DNA breaks, ultimately triggering apoptosis.[9] This interaction also inhibits the activity of specific transcription factors and can induce protein-linked DNA breaks.[10]
-
Cell Cycle Arrest: Consequently, ET-743 exposure leads to a halt in the cell cycle, predominantly in the G2-M phase, and an inhibition of DNA synthesis.[9][10]
Caption: The molecular mechanism of action for this compound.
Preclinical and Clinical Data
ET-743 exhibits potent cytotoxicity against a wide range of cancer cell lines, with activity often observed in the nanomolar to picomolar range.[3] It has demonstrated significant clinical activity, particularly in patients with advanced soft tissue sarcoma (STS) and ovarian cancer.
Quantitative Data Tables
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (nM) | Exposure Time | Reference |
|---|---|---|---|---|
| A549 | Lung Carcinoma | 0.34 | Not Specified | [11] |
| HT29 | Colon Carcinoma | 0.60 | Not Specified | [11] |
| MEL | Melanoma | 0.66 | Not Specified | [11] |
| OVCAR-3 | Ovarian Carcinoma | Favorable TI* | 24 hours | [12] |
| IGROV-1 | Ovarian Carcinoma | Favorable TI* | 24 hours | [12] |
*Note: Specific IC50 values were not provided, but a more favorable Therapeutic Index (TI) was noted with 24h vs 1h exposure.[12]
Table 2: Summary of Clinical Efficacy in Advanced Soft Tissue Sarcoma (Pre-treated Patients)
| Parameter | Value | Notes | Reference |
|---|---|---|---|
| Dosing Regimen | 1.5 mg/m² | 24-hour IV infusion, every 3 weeks | [13] |
| Objective Response Rate | 4% - 8% | Phase II trials; includes partial responses | [13] |
| 6-Month Progression-Free Survival | 24% - 35% | Highlights significant disease stabilization | [13] |
| Median Overall Survival | ~12.8 months | Data from a French Phase II trial | [13] |
| Primary Toxicities | Neutropenia, Transaminitis | Generally manageable and reversible |[13] |
Table 3: Key Pharmacokinetic Parameters of Trabectedin
| Parameter | Description | Characteristic | Reference |
|---|---|---|---|
| Clearance | Rate of drug removal | High | [14][15] |
| Volume of Distribution | Extent of drug distribution in tissues | Large | [14][15] |
| Terminal Half-life | Time to eliminate half the drug | Long | [14][15] |
| Inter-patient Variability | Variation in drug exposure (AUC) | High (~34%) |[16] |
Key Experimental Methodologies
The characterization of ET-743's unique mechanism of action required specialized biophysical and cellular assays.
-
DNA Bending Analysis: The extent and direction of the DNA bend induced by ET-743 were determined using electrophoretic mobility shift assays . This technique involves creating site-specific ET-743 adducts on DNA oligomers. The altered migration pattern of the drug-bound DNA fragments during gel electrophoresis, compared to unbound fragments, allows for the calculation of the induced bend angle and its direction.[7]
-
DNA Damage Assessment: Alkaline elution was a key technique used to characterize the nature of DNA damage.[10] This method distinguishes between different types of DNA lesions, such as single-strand breaks, double-strand breaks, and DNA-protein crosslinks, based on the rate at which DNA passes through a filter under denaturing (alkaline) conditions. Experiments demonstrated that ET-743 induces protein-linked DNA breaks.[10]
-
DNA Footprinting: While not detailed in the specific context of the initial discovery, DNase I footprinting is a standard method to precisely map the binding site of a molecule (like ET-743) or a protein on a DNA sequence.[17][18] The region of DNA bound by the molecule is protected from cleavage by the DNase I enzyme, leaving a "footprint" on a sequencing gel, which reveals the exact binding location.[18]
Conclusion
The discovery and development of this compound is a testament to the value of natural product exploration and the power of synthetic chemistry to overcome natural supply limitations. Its journey from a rare compound in a marine tunicate to a clinically approved drug for sarcoma was driven by rigorous scientific investigation into its complex structure and unique DNA-targeted mechanism. By alkylating the minor groove and bending DNA towards the major groove, ET-743 engages the cell's DNA repair machinery in a lethal fashion, representing a truly novel paradigm in cancer chemotherapy. The continued study of ET-743 and its analogs offers valuable insights for the design of next-generation DNA-interactive anticancer agents.
References
- 1. This compound [chem-is-you.blogspot.com]
- 2. books.rsc.org [books.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Ecteinascidins. A Review of the Chemistry, Biology and Clinical Utility of Potent Tetrahydroisoquinoline Antitumor Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound: a minor groove alkylator that bends DNA toward the major groove - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. farmamol.web.uah.es [farmamol.web.uah.es]
- 9. Ecteinascidin-743 (ET-743), a natural marine compound, with a unique mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound induces protein-linked DNA breaks in human colon carcinoma HCT116 cells and is cytotoxic independently of topoisomerase I expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Phase I and pharmacokinetic study of trabectedin as a 1- or 3-hour infusion weekly in patients with advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Pharmacometabolomics of trabectedin in metastatic soft tissue sarcoma patients [frontiersin.org]
- 17. DNase I footprinting [gene.mie-u.ac.jp]
- 18. med.upenn.edu [med.upenn.edu]
Ecteinascidin 743: A Deep Dive into its Chemical Architecture and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ecteinascidin 743 (ET-743), known commercially as Trabectedin or Yondelis®, is a potent marine-derived antitumor agent that has garnered significant attention in the scientific community.[1][2][3] Originally isolated from the Caribbean tunicate Ecteinascidia turbinata, this complex natural product exhibits remarkable cytotoxic activity against a range of cancer cell lines.[1][2] Its intricate molecular architecture and unique mechanism of action have made it a compelling target for total synthesis and a subject of extensive research in medicinal chemistry and oncology. This technical guide provides a comprehensive overview of the chemical structure and synthetic approaches toward this compound, tailored for professionals in drug development and chemical research.
Chemical Structure
This compound possesses a complex and unique molecular structure characterized by three fused tetrahydroisoquinoline rings, designated as subunits A, B, and C.[1] The core of the molecule is a pentacyclic system formed by the fusion of the A and B subunits. A distinctive feature of ET-743 is the presence of a 10-membered lactone bridge that connects to the pentacyclic core, adding to the molecule's conformational rigidity and steric complexity. This intricate three-dimensional arrangement is crucial for its biological activity.
The chemical formula of this compound is C₃₉H₄₃N₃O₁₁S, and its molecular weight is 761.84 g/mol . The molecule features eight stereogenic centers, contributing to its chirality and specificity in biological interactions.
Total Synthesis of this compound
The scarcity of this compound from its natural source has spurred significant efforts in the field of synthetic organic chemistry to develop efficient and stereoselective total syntheses. Several research groups have reported successful total syntheses, with the approaches of E.J. Corey and Tohru Fukuyama being particularly notable. These syntheses are characterized by their innovative strategies for constructing the complex polycyclic framework and controlling the numerous stereocenters.
Key Synthetic Strategies
The total synthesis of this compound involves several key chemical transformations. Among the most critical are:
-
Pictet-Spengler Reaction: This reaction is frequently employed for the construction of the tetrahydroisoquinoline skeletons of subunits A, B, and C.[4][5][6] The reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone under acidic conditions. The regioselectivity of this reaction is a crucial aspect of the synthetic design.[6]
-
Heck Reaction: The intramolecular Heck reaction has been utilized in some synthetic routes to form key carbon-carbon bonds and construct the intricate ring systems within the molecule.[5][7][8] This palladium-catalyzed reaction provides a powerful tool for ring closure.
-
Ugi Four-Component Condensation (4CC): Fukuyama's synthesis notably features an Ugi 4CC reaction.[7][9] This one-pot reaction allows for the rapid assembly of a complex peptide-like intermediate from an aldehyde, an amine, a carboxylic acid, and an isocyanide, significantly increasing the efficiency of the synthesis.
Fukuyama's Total Synthesis: A Representative Workflow
The total synthesis developed by Fukuyama and his team is a landmark achievement that showcases a convergent and efficient approach. A simplified, conceptual workflow of this synthesis is outlined below.
Experimental Protocols and Quantitative Data
While detailed, step-by-step protocols are extensive and best consulted in the primary literature, this section provides a summary of key reaction conditions and yields for representative steps in the synthesis of this compound, based on available information.
Table 1: Selected Key Reactions and Quantitative Data in the Synthesis of this compound
| Reaction Step | Key Reagents and Conditions | Product | Yield (%) | Reference |
| Pictet-Spengler Cyclization | β-arylethylamine, ethyl glyoxylate, LiCl, toluene, 1,1,1,3,3,3-hexafluoro-2-propanol, room temperature | Tetrahydroisoquinoline intermediate | High | [4] |
| Ugi 4CC Reaction | Chiral starting materials, p-methoxyphenyl isocyanide, acetaldehyde | Dipeptide intermediate | Not specified | [9] |
| Intramolecular Heck Reaction | Palladium catalyst, base, high temperature | Cyclized intermediate | Not specified | [7] |
| Final Hemiaminal Formation | Aminonitrile precursor, AgNO₃, MeCN/H₂O | This compound | 93% | [5] |
It is important to note that the overall yield for the total synthesis of such a complex molecule is typically low. For example, one convergent synthesis reported a 3% overall yield over 23 steps from a key intermediate.[10][11]
Mechanism of Action: Interaction with DNA
The potent antitumor activity of this compound stems from its unique interaction with DNA. The drug binds to the minor groove of the DNA double helix, where it covalently alkylates the N2 position of guanine (B1146940) bases.[1] This binding event induces a bend in the DNA helix towards the major groove, a distortion that is not typical of other minor groove binders.
This DNA adduct formation has profound consequences for cellular processes, primarily by interfering with DNA repair pathways. Specifically, this compound's cytotoxicity is dependent on the transcription-coupled nucleotide excision repair (TC-NER) system.[12] The presence of the ET-743-DNA adduct is recognized by the TC-NER machinery, but instead of repairing the damage, the interaction leads to the formation of lethal DNA double-strand breaks, ultimately triggering apoptosis.
References
- 1. Ecteinascidins. A Review of the Chemistry, Biology and Clinical Utility of Potent Tetrahydroisoquinoline Antitumor Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound [chem-is-you.blogspot.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Regioselectivity of Pictet-Spengler Cyclization Reactions to Construct the Pentacyclic Frameworks of the Ecteinascidin-Saframycin Class of Tetrahydroisoquinoline Antitumor Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Antiproliferative activity of this compound is dependent upon transcription-coupled nucleotide-excision repair - PubMed [pubmed.ncbi.nlm.nih.gov]
Ecteinascidin 743: A Deep Dive into its Mechanism of Action on the DNA Minor Groove
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ecteinascidin 743 (ET-743, Trabectedin (B1682994), Yondelis®) is a marine-derived antineoplastic agent with a unique and complex mechanism of action that distinguishes it from classical DNA alkylating agents. This technical guide provides a comprehensive overview of the molecular interactions between ET-743 and the DNA minor groove, detailing the formation of covalent adducts, the subsequent cellular responses, and the critical role of the cellular DNA repair machinery in mediating its cytotoxic effects. This document synthesizes key quantitative data, outlines detailed experimental protocols for studying ET-743's mechanism, and provides visual representations of the involved signaling pathways and experimental workflows to offer a thorough resource for the scientific community.
Introduction
This compound is a tetrahydroisoquinoline alkaloid originally isolated from the Caribbean tunicate Ecteinascidia turbinata. It has demonstrated significant antitumor activity against a variety of solid tumors, including soft tissue sarcomas and ovarian cancer.[1] Unlike many conventional chemotherapeutic agents that target the major groove of DNA, ET-743 exerts its effects through a sophisticated interaction with the minor groove, leading to a cascade of events that ultimately result in cell cycle arrest and apoptosis.[2][3] Understanding the intricacies of this mechanism is paramount for optimizing its clinical use and for the development of novel therapeutics with similar modes of action.
Molecular Interaction with the DNA Minor Groove
The primary molecular target of this compound is the DNA minor groove. Its mechanism of action can be dissected into several key steps:
2.1. Covalent Adduct Formation:
ET-743 covalently binds to the exocyclic N2 amino group of guanine (B1146940) residues.[2][4] This reaction is sequence-selective, with a preference for GC-rich triplets such as 5'-AGC, 5'-CGG, and 5'-TGG.[5][6] The covalent bond formation is facilitated by the carbinolamine moiety of the drug.[7]
2.2. DNA Structure Distortion:
Upon binding, ET-743 induces a unique distortion in the DNA double helix. The DNA bends towards the major groove, a feature that distinguishes it from most minor groove binding agents.[5][8] This bending, coupled with a widening of the minor groove, alters the local DNA topology and creates a structure that is recognized by cellular machinery.[5]
Quantitative Analysis of this compound Activity
The cytotoxic and mechanistic effects of ET-743 have been quantified in numerous studies. The following tables summarize key quantitative data.
Table 1: Cytotoxicity of this compound (Trabectedin) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Citation |
| NCI-H295R | Adrenocortical Carcinoma | 0.15 | [9] |
| MUC-1 | Adrenocortical Carcinoma | 0.80 | [9] |
| HAC-15 | Adrenocortical Carcinoma | 0.50 | [9] |
| SW13 | Adrenal Carcinoma | 0.098 | [9] |
| LMS | Leiomyosarcoma | 1.296 | [10] |
| LPS | Liposarcoma | 0.6836 | [10] |
| RMS | Rhabdomyosarcoma | 0.9654 | [10] |
| FS | Fibrosarcoma | 0.8549 | [10] |
| 402.91 | Liposarcoma | Varies with combination | [11] |
| DMR | Leiomyosarcoma | Varies with combination | [11] |
| SJSA-1 | Osteosarcoma | Varies with combination | [11] |
| HT-1080 | Fibrosarcoma | Varies with combination | [11] |
Table 2: Impact of Nucleotide Excision Repair (NER) Status on this compound Cytotoxicity
| Cell Line | NER Status | IC50 (nM) | Fold Resistance (NER-deficient vs. proficient) | Citation |
| Hamster Ovary Cells | Proficient | Not specified | - | [1] |
| Hamster Ovary Cells | Deficient | Not specified | 2- to 8-fold higher | [1] |
| Human Cells | Proficient | Not specified | - | [1] |
| Human Cells | Deficient | Not specified | 2- to 8-fold higher | [1] |
Cellular Consequences of ET-743-DNA Adducts
The formation of ET-743-DNA adducts triggers a complex cellular response, primarily centered around the processes of transcription and DNA repair.
4.1. Interference with Transcription:
The distorted DNA structure resulting from ET-743 binding poses a physical block to the progression of RNA polymerase II, leading to transcription inhibition.[12][13] This inhibition is particularly pronounced for activated transcription, while constitutive gene expression is less affected.[14]
4.2. The Pivotal Role of Transcription-Coupled Nucleotide Excision Repair (TC-NER):
The cytotoxic effects of ET-743 are critically dependent on a functional Transcription-Coupled Nucleotide Excision Repair (TC-NER) pathway.[1] When RNA polymerase II stalls at an ET-743 adduct, it initiates the TC-NER response. However, the repair process is aberrant:
-
ERCC1-XPF Incision: The ERCC1-XPF endonuclease complex successfully makes an incision on the 5' side of the DNA adduct.[15]
-
XPG Incision Blockage: The subsequent incision on the 3' side, which is normally carried out by the XPG endonuclease, is blocked by the ET-743-DNA adduct.[15] This results in the formation of a persistent single-strand break in the DNA.[15]
This abortive repair process transforms the initial DNA adduct into a more lethal DNA lesion.
4.3. Induction of DNA Damage and Replication Stress:
The persistent single-strand breaks generated by the stalled TC-NER machinery can be converted into highly toxic DNA double-strand breaks (DSBs) during DNA replication.[16][17] The presence of these lesions leads to replication fork stalling and collapse, causing significant replication stress.[12][16]
4.4. Activation of Apoptotic Pathways:
The accumulation of irreparable DNA damage and the ensuing cellular stress ultimately trigger programmed cell death (apoptosis). ET-743 has been shown to activate both the extrinsic and intrinsic apoptotic pathways, evidenced by the activation of initiator caspases 8 and 9, respectively, and the executioner caspase-3.[18][19]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Figure 1: Signaling pathway of this compound's mechanism of action.
Figure 2: General experimental workflow for studying ET-743's mechanism.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the study of this compound's mechanism of action.
6.1. DNase I Footprinting
DNase I footprinting is utilized to identify the specific DNA sequences where ET-743 binds.[20][21]
-
Principle: A DNA fragment end-labeled with a radioactive or fluorescent tag is incubated with varying concentrations of ET-743. The DNA is then partially digested with DNase I. The regions where ET-743 is bound are protected from DNase I cleavage. The resulting DNA fragments are separated by denaturing polyacrylamide gel electrophoresis. The "footprint," a region of the gel with no bands, reveals the binding site of the drug.
-
Protocol Outline:
-
Probe Preparation: A DNA fragment of interest is labeled at one end with 32P or a fluorescent dye.
-
Binding Reaction: The labeled DNA probe is incubated with a range of ET-743 concentrations in a suitable binding buffer.
-
DNase I Digestion: A limited amount of DNase I is added to the reaction to randomly cleave the DNA backbone.
-
Reaction Termination: The digestion is stopped by the addition of a stop solution containing a chelating agent (e.g., EDTA).
-
Electrophoresis: The DNA fragments are denatured and separated on a high-resolution polyacrylamide sequencing gel.
-
Visualization: The gel is visualized by autoradiography (for 32P) or fluorescence scanning. A sequencing ladder of the same DNA fragment is run alongside to precisely map the binding site.
-
6.2. Electrophoretic Mobility Shift Assay (EMSA)
EMSA, or gel shift assay, is used to study the formation of ET-743-DNA complexes.[22][23]
-
Principle: This technique is based on the principle that a DNA fragment bound to a molecule (like ET-743) will migrate more slowly through a non-denaturing polyacrylamide gel than the unbound DNA fragment.
-
Protocol Outline:
-
Probe Preparation: A short, double-stranded DNA oligonucleotide containing the putative ET-743 binding site is labeled with a radioactive or non-radioactive tag.
-
Binding Reaction: The labeled probe is incubated with ET-743 in a binding buffer. For covalent binders like ET-743, incubation time and temperature are critical to allow for adduct formation.
-
Electrophoresis: The reaction mixtures are loaded onto a native polyacrylamide gel and subjected to electrophoresis.
-
Detection: The positions of the labeled DNA are detected by autoradiography, chemiluminescence, or fluorescence imaging. A "shifted" band indicates the formation of a DNA-drug complex.
-
6.3. Comet Assay (Single-Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[24]
-
Principle: Cells are embedded in a thin layer of agarose (B213101) on a microscope slide, lysed, and then subjected to electrophoresis. Damaged DNA, containing strand breaks, relaxes and migrates out of the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.
-
Protocol Outline:
-
Cell Preparation: Cells are treated with ET-743 for a specified duration.
-
Embedding in Agarose: The treated cells are mixed with low-melting-point agarose and spread onto a microscope slide.
-
Lysis: The slides are immersed in a lysis solution to remove cell membranes and proteins, leaving the DNA as nucleoids.
-
Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA and then subjected to an electric field.
-
Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., SYBR Green) and visualized using a fluorescence microscope.
-
Analysis: The extent of DNA damage is quantified by measuring the length and intensity of the comet tail using specialized software.
-
Conclusion
This compound stands out as a potent antitumor agent with a multifaceted mechanism of action intricately linked to the DNA minor groove. Its ability to form covalent adducts, induce unique DNA distortions, and subsequently hijack the transcription-coupled nucleotide excision repair pathway to generate lethal DNA damage provides a compelling rationale for its clinical efficacy. The detailed understanding of these molecular events, supported by quantitative data and robust experimental methodologies, is crucial for the continued development and application of ET-743 and for the design of next-generation DNA-targeted therapies. This guide serves as a foundational resource for researchers dedicated to advancing the field of cancer therapeutics.
References
- 1. Unique pattern of ET-743 activity in different cellular systems with defined deficiencies in DNA-repair pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Increased DNA binding specificity for antitumor this compound through protein-DNA interactions? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Trabectedin and lurbinectedin: Mechanisms of action, clinical impact, and future perspectives in uterine and soft tissue sarcoma, ovarian carcinoma, and endometrial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The antitumor agent this compound: characterization of its covalent DNA adducts and chemical stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. farmamol.web.uah.es [farmamol.web.uah.es]
- 6. Poisoning of human DNA topoisomerase I by this compound, an anticancer drug that selectively alkylates DNA in the minor groove - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of ecteinascidin-743 on the interaction between DNA binding proteins and DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound: a minor groove alkylator that bends DNA toward the major groove - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxic Effect of Trabectedin In Human Adrenocortical Carcinoma Cell Lines and Primary Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. The antitumor drugs trabectedin and lurbinectedin induce transcription-dependent replication stress and genome instability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Trabectedin, a drug acting on both cancer cells and the tumour microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of the Anti-Tumor Agents Trabectedin and Lurbinectedin on Immune Cells of the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Trabectedin derails transcription-coupled nucleotide excision repair to induce DNA breaks in highly transcribed genes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Replication and homologous recombination repair regulate DNA double-strand break formation by the antitumor alkylator this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Replication and homologous recombination repair regulate DNA double-strand break formation by the antitumor alkylator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. DNase I footprinting of small molecule binding sites on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. DNase I footprinting [gene.mie-u.ac.jp]
- 22. med.upenn.edu [med.upenn.edu]
- 23. Gel Shift Assays (EMSA) | Thermo Fisher Scientific - SG [thermofisher.com]
- 24. pure.flib.u-fukui.ac.jp [pure.flib.u-fukui.ac.jp]
Ecteinascidin 743 and RNA Polymerase II Arrest: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ecteinascidin 743 (ET-743, Trabectedin, Yondelis®) is a marine-derived antineoplastic agent with a unique mechanism of action that distinguishes it from classical DNA alkylating agents. Its potent antitumor activity is intrinsically linked to the cellular transcription and DNA repair machinery, specifically inducing the arrest of RNA polymerase II (Pol II) and poisoning the Transcription-Coupled Nucleotide Excision Repair (TC-NER) pathway. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning ET-743's effects on RNA polymerase II, detailing the formation of DNA adducts, the subsequent transcriptional stalling, and the downstream consequences that lead to cell death. The guide includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the critical molecular pathways and experimental workflows.
Introduction
This compound is a tetrahydroisoquinoline alkaloid originally isolated from the Caribbean tunicate Ecteinascidia turbinata.[1][2] It is a potent antitumor agent, approved for the treatment of soft tissue sarcomas and ovarian cancer, particularly in patients who have failed prior chemotherapy regimens.[3][4][5] Unlike many conventional chemotherapeutics, the cytotoxicity of ET-743 is paradoxically enhanced in cells with a proficient TC-NER system.[2][6][7][8][9][10] This unique characteristic stems from its ability to transform the DNA repair machinery into a cytotoxic weapon.
The core of ET-743's mechanism involves its covalent binding to the minor groove of DNA, which triggers a cascade of events culminating in the generation of lethal DNA double-strand breaks (DSBs) during transcription.[1] This guide will dissect this complex mechanism, providing a technical resource for researchers and drug development professionals working with or interested in this novel class of anticancer drugs.
Mechanism of Action: From DNA Adduct to RNA Polymerase II Arrest and Cell Death
The cytotoxic effects of this compound are initiated by its interaction with DNA, leading to a series of events that ultimately result in the stalling of RNA polymerase II and the induction of apoptosis.
Formation of this compound-DNA Adducts
ET-743 covalently binds to the exocyclic N2 position of guanine (B1146940) residues in the minor groove of DNA.[11][12][13][14] This reaction is sequence-specific, with a preference for GC-rich triplets such as 5'-CGG, TGG, GGC, and AGC.[1] The formation of the ET-743-DNA adduct induces a unique structural distortion in the DNA helix, bending it towards the major groove.[11][12][13] This is a distinctive feature among minor groove binding agents and is crucial for the subsequent protein interactions that mediate its cytotoxic effects.[13] The reaction with DNA is reversible, and the stability of the adduct is influenced by the surrounding DNA sequence.[11][12]
RNA Polymerase II Stalling and the Role of Transcription-Coupled Nucleotide Excision Repair (TC-NER)
The ET-743-DNA adduct acts as a physical roadblock to the elongating RNA polymerase II complex during gene transcription.[1][4] The stalled Pol II then recruits the TC-NER machinery, a specialized DNA repair pathway that removes DNA lesions from actively transcribed gene strands.[4][6][7][8][9][10]
However, instead of repairing the damage, the TC-NER process becomes abortive. The TC-NER machinery initiates the repair process by making an incision 5' to the adduct.[6][7] But the ET-743 adduct then blocks the subsequent 3' incision, leading to the formation of a persistent, toxic single-strand break (SSB) intermediate.[6][7][8][9][10] This derailed repair process is a key event in the mechanism of ET-743, transforming a cellular repair mechanism into a source of cytotoxic DNA damage.[6][7][8][9][10]
Generation of Double-Strand Breaks and Apoptosis
The persistent SSBs generated by the abortive TC-NER can be converted into lethal double-strand breaks (DSBs) when encountered by the replication machinery.[15] Furthermore, a replication-independent pathway for DSB formation has also been proposed, involving the Mre11-Rad50-Nbs1 (MRN) complex, which is recruited to the TC-NER-mediated SSBs.[1] The accumulation of these DSBs triggers a DNA damage response, leading to cell cycle arrest, primarily in the G2/M phase, and ultimately, apoptosis.[2][16]
The degradation of the stalled RNA polymerase II via the proteasome is also a consequence of ET-743 treatment and is dependent on the TC-NER pathway and the von Hippel-Lindau (VHL) complex.[4]
Quantitative Data Summary
The following tables summarize key quantitative data related to the activity of this compound.
Table 1: In Vitro Cytotoxicity of this compound in Various Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| SW620 | Human Intestinal Carcinoma | 0.5 | [2] |
| LoVo | Human Intestinal Carcinoma | 1.2 | [2] |
| HCT116 | Human Colon Carcinoma | Not specified, but effective at micromolar concentrations | [16] |
| P388 | Mouse Leukemia | Similar to P388/CPT45 | [16] |
| P388/CPT45 (camptothecin-resistant) | Mouse Leukemia | Similar to wild-type P388 | [16] |
| CHO (NER-proficient) | Chinese Hamster Ovary | ~0.4 | [2] |
| CHO (ERCC3/XPB-deficient) | Chinese Hamster Ovary | ~3.0 (7-8 fold less active) | [2] |
| CHO (ERCC1-deficient) | Chinese Hamster Ovary | ~2.8 (7-8 fold less active) | [2] |
Table 2: Biochemical Parameters of this compound
| Parameter | Value | Reference |
| Inhibition of DNA synthesis (IC50) | 30 nM (for 50% reduction after 1h exposure) | [15] |
| Cellular viability (IC50) | 20 nM (after 1h exposure and post-incubation) | [15] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.
In Vitro Transcription Assay to Demonstrate RNA Polymerase II Stalling
This protocol is a generalized procedure based on methodologies described for studying transcription elongation.[17][18]
Objective: To determine if ET-743-DNA adducts can stall elongating RNA polymerase II in vitro.
Materials:
-
Purified RNA polymerase II
-
DNA template containing a known transcription start site and a specific sequence for ET-743 adduction
-
This compound
-
Ribonucleoside triphosphates (rNTPs), including [α-³²P]UTP
-
Transcription buffer (e.g., 20 mM HEPES pH 7.9, 100 mM KCl, 5 mM MgCl₂, 1 mM DTT)
-
DNA oligonucleotides for template construction
-
T4 DNA ligase
-
Denaturing polyacrylamide gels
-
Phosphorimager system
Procedure:
-
DNA Template Preparation:
-
Synthesize two complementary DNA oligonucleotides, one of which contains the target guanine for ET-743 adduction.
-
Anneal the oligonucleotides to form a linear DNA template with a promoter region recognized by RNA polymerase II.
-
Incubate the DNA template with a defined concentration of ET-743 to form the adduct. The reaction conditions (time, temperature, drug concentration) should be optimized.
-
Purify the adducted DNA template.
-
-
In Vitro Transcription Reaction:
-
Assemble the transcription reaction by combining the DNA template (adducted and non-adducted controls), purified RNA polymerase II, and transcription buffer.
-
Initiate transcription by adding a mixture of rNTPs, including [α-³²P]UTP for radiolabeling of the nascent RNA.
-
Allow the reaction to proceed for a defined period.
-
-
Analysis of Transcription Products:
-
Stop the transcription reaction by adding a stop solution (e.g., containing EDTA and formamide).
-
Denature the samples by heating.
-
Separate the RNA transcripts by size using denaturing polyacrylamide gel electrophoresis.
-
Visualize the radiolabeled RNA transcripts using a phosphorimager.
-
Expected Results: In the presence of the ET-743-DNA adduct, the full-length transcript should be significantly reduced, and a shorter, truncated RNA product corresponding to the position of the adduct should be observed, indicating RNA polymerase II stalling.
Alkaline Comet Assay (Single-Cell Gel Electrophoresis) for Detection of DNA Strand Breaks
This protocol is based on the principles of the Comet assay used to detect DNA damage.[9]
Objective: To detect the formation of single-strand breaks in cells treated with ET-743.
Materials:
-
Cell line of interest
-
This compound
-
Phosphate-buffered saline (PBS)
-
Low melting point agarose (B213101)
-
Normal melting point agarose
-
Lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)
-
Alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH > 13)
-
Neutralization buffer (e.g., 0.4 M Tris, pH 7.5)
-
DNA staining dye (e.g., SYBR Green)
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Treat the cells with various concentrations of ET-743 for a specified duration. Include a vehicle-treated control.
-
-
Cell Embedding:
-
Harvest the cells and resuspend them in PBS at a specific concentration.
-
Mix the cell suspension with low melting point agarose.
-
Pipette the cell-agarose mixture onto a microscope slide pre-coated with normal melting point agarose.
-
Allow the agarose to solidify.
-
-
Cell Lysis:
-
Immerse the slides in cold lysis solution and incubate to lyse the cells and unfold the DNA.
-
-
Alkaline Unwinding and Electrophoresis:
-
Place the slides in a horizontal gel electrophoresis tank filled with cold alkaline electrophoresis buffer.
-
Allow the DNA to unwind in the alkaline solution.
-
Apply an electric field to perform electrophoresis. DNA with strand breaks will migrate out of the nucleus, forming a "comet tail."
-
-
Neutralization and Staining:
-
Neutralize the slides with neutralization buffer.
-
Stain the DNA with a fluorescent dye.
-
-
Visualization and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Quantify the extent of DNA damage by measuring the length and intensity of the comet tails using specialized software.
-
Expected Results: Cells treated with ET-743 are expected to show an increase in the percentage of cells with comet tails and an increase in the tail moment, indicating the induction of DNA single-strand breaks.
Visualizations of Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key molecular mechanisms and experimental workflows described in this guide.
Caption: Molecular mechanism of this compound-induced cytotoxicity.
Caption: Workflow for in vitro transcription stalling assay.
Caption: Workflow for the alkaline comet assay.
Resistance Mechanisms
Resistance to this compound can arise through several mechanisms, often related to the very pathways it exploits.
-
Defects in the TC-NER Pathway: Since the cytotoxicity of ET-743 is dependent on a functional TC-NER system, cells with deficiencies in key NER proteins, such as ERCC1, XPG, and XPF, can exhibit resistance.[2][19] This resistance is associated with an increased sensitivity to other DNA damaging agents like platinum compounds.[19]
-
P-glycoprotein (P-gp) Overexpression: As with many chemotherapeutic agents, overexpression of the multidrug resistance protein P-gp can contribute to ET-743 resistance by actively effluxing the drug from the cell.[19]
-
Alterations in Signaling Pathways: Changes in the expression of genes involved in cell cycle control, DNA damage response, and apoptosis can also contribute to a resistant phenotype.[20] For instance, alterations in the IGF-IR signaling pathway have been implicated in resistance in Ewing's sarcoma cells.[19]
Conclusion
This compound represents a paradigm of a transcription-targeted anticancer agent. Its intricate mechanism of action, which involves the formation of a unique DNA adduct, the subsequent stalling of RNA polymerase II, and the poisoning of the TC-NER pathway, provides a compelling example of how the cellular machinery can be subverted to induce tumor cell death. A thorough understanding of these molecular events is crucial for the rational design of combination therapies, the identification of predictive biomarkers for patient response, and the development of strategies to overcome drug resistance. This technical guide serves as a comprehensive resource for researchers and clinicians, providing the foundational knowledge and methodologies to further explore the fascinating biology of this important therapeutic agent.
References
- 1. Ecteinascidins. A Review of the Chemistry, Biology and Clinical Utility of Potent Tetrahydroisoquinoline Antitumor Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ecteinascidin-743 (ET-743), a natural marine compound, with a unique mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: a novel anticancer drug with a unique mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Ecteinascidin-743: Evidence of Activity in Advanced, Pretreated Soft Tissue and Bone Sarcoma Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
- 7. Trabectedin derails transcription-coupled nucleotide excision repair to induce DNA breaks in highly transcribed genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. The antitumor agent this compound: characterization of its covalent DNA adducts and chemical stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound: a minor groove alkylator that bends DNA toward the major groove - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. Replication and homologous recombination repair regulate DNA double-strand break formation by the antitumor alkylator this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. RNA polymerase II stalls on oxidative DNA damage via a torsion-latch mechanism involving lone pair–π and CH–π interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pnas.org [pnas.org]
- 19. researchgate.net [researchgate.net]
- 20. Transcriptional signature of this compound (Yondelis, Trabectedin) in human sarcoma cells explanted from chemo-naive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Ecteinascidin 743: A Deep Dive into its Effects on Transcription Factors
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Ecteinascidin 743 (ET-743), also known as Trabectedin (B1682994) (marketed as Yondelis®), is a marine-derived antineoplastic agent with a unique and complex mechanism of action that distinguishes it from classical chemotherapy drugs.[1] Initially isolated from the Caribbean tunicate Ecteinascidia turbinata, this tetrahydroisoquinoline alkaloid has demonstrated significant clinical activity against various malignancies, particularly soft tissue sarcomas and ovarian cancer.[1][2] At its core, the antitumor activity of this compound is intricately linked to its interaction with DNA and the subsequent modulation of transcription factors, which are pivotal regulators of gene expression.[3]
This technical guide provides a comprehensive overview of the effects of this compound on transcription factors. It is designed to be a valuable resource for researchers, scientists, and drug development professionals, offering detailed insights into the molecular mechanisms of this potent anticancer compound. The guide summarizes key quantitative data, provides detailed experimental protocols for studying these effects, and includes visualizations of critical pathways and workflows.
Mechanism of Action: A Transcriptional Perspective
This compound covalently binds to the minor groove of DNA, forming adducts that distort the DNA double helix.[4] This initial interaction triggers a cascade of events that interfere with several transcription factors, DNA binding proteins, and DNA repair pathways.[1] A hallmark of its action is the inhibition of trans-activated transcription, a process often hijacked by cancer cells for their growth and survival.[2] This is achieved, in part, through direct interaction with RNA polymerase II, leading to its ubiquitination and degradation.[2]
A particularly noteworthy effect of this compound is its ability to displace oncogenic transcription factors from their target promoters.[2] This is a key mechanism in its efficacy against certain translocation-positive sarcomas. Furthermore, the drug's activity is intertwined with the Transcription-Coupled Nucleotide Excision Repair (TC-NER) pathway, where the formation of ET-743-DNA adducts can lead to the generation of lethal DNA strand breaks.[5]
Impact on Key Transcription Factors
This compound has been shown to modulate the activity of several key transcription factors, with varying mechanisms and downstream consequences.
-
Nuclear Factor Y (NF-Y): One of the earliest identified targets of this compound, NF-Y is a CCAAT-box binding transcription factor involved in the regulation of numerous genes, including those involved in cell cycle progression and drug resistance, such as the MDR1 gene.[3][6][7] ET-743 has been shown to interfere with the binding of NF-Y to its cognate DNA sequences, thereby inhibiting the activation of NF-Y-dependent promoters.[6][8] Interestingly, this inhibition appears to be more pronounced for activated transcription compared to constitutive transcription.[7]
-
FUS-CHOP and EWS-FLI1: In translocation-associated sarcomas, such as myxoid liposarcoma and Ewing sarcoma, this compound demonstrates remarkable activity by targeting the oncogenic fusion transcription factors FUS-CHOP and EWS-FLI1, respectively.[9][10] The drug is proposed to cause the detachment of these chimeras from their target promoters, leading to a reversal of the oncogenic transcriptional program and induction of differentiation.[9][11] This specific mechanism provides a strong rationale for the clinical efficacy of Trabectedin in these tumor types.
-
SP1: While not a direct binding target, the activity of the transcription factor SP1 is also affected by this compound. Studies have shown that ET-743 can block the induction of SP1-regulated genes, such as p21, suggesting a more general role in the inhibition of activated transcription beyond just minor groove-binding factors.[7]
-
Other Transcription Factors: Research has indicated that this compound can also inhibit the DNA binding of other transcription factors, including TATA binding protein (TBP), E2F, and SRF, albeit at higher concentrations.[8]
Quantitative Data Summary
The following tables summarize the quantitative data on the effects of this compound on transcription factors and related cellular processes, as extracted from the scientific literature.
| Parameter | Cell Line/System | Transcription Factor/Target | Value | Reference |
| IC50 | NCI-H295R (Adrenocortical Carcinoma) | Cell Viability | 0.15 nM | [12] |
| MUC-1 (Adrenocortical Carcinoma) | Cell Viability | 0.80 nM | [12] | |
| HAC-15 (Adrenocortical Carcinoma) | Cell Viability | 0.50 nM | [12] | |
| SW13 (Adrenal Carcinoma) | Cell Viability | 0.098 nM | [12] | |
| Human Cancer Cell Lines (Panel of 36) | Cell Viability | pM to low nM range | [1] | |
| Effective Concentration | SW620 (Colon Carcinoma) | Inhibition of MDR1 promoter activation | 50 nM | |
| NIH 3T3 | Inhibition of HSP70 gene activation | 30 nM | [8] | |
| Inhibition of DNA Binding (in vitro) | NF-Y | DNA Binding | 10-30 µM | [8] |
| TBP, E2F, SRF | DNA Binding | 50-300 µM | [8] | |
| Gene Expression Modulation | Human Sarcoma Cells | Upregulated Genes | 86 genes | [13] |
| Human Sarcoma Cells | Downregulated Genes | 244 genes | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the effects of this compound on transcription factors.
Electrophoretic Mobility Shift Assay (EMSA)
Objective: To qualitatively and quantitatively assess the binding of a transcription factor to a specific DNA sequence and to determine the effect of this compound on this interaction.
Materials:
-
Nuclear extract from cells treated with or without this compound.
-
Purified recombinant transcription factor (optional).
-
DNA probe: Oligonucleotide containing the consensus binding site for the transcription factor of interest, labeled with a radioisotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin, fluorescent dye).
-
Unlabeled ("cold") competitor DNA probe (specific and non-specific).
-
Poly(dI-dC) or other non-specific competitor DNA.
-
Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol).
-
Loading buffer (e.g., 6X Ficoll or glycerol-based).
-
Non-denaturing polyacrylamide gel (4-8%).
-
TBE or TGE running buffer.
-
Gel electrophoresis apparatus and power supply.
-
Phosphorimager or X-ray film for detection.
Procedure:
-
Probe Labeling: End-label the DNA probe using T4 polynucleotide kinase and [γ-³²P]ATP for radioactive detection, or use a commercial kit for non-radioactive labeling. Purify the labeled probe.
-
Binding Reaction Setup: In a microcentrifuge tube, combine the following components on ice:
-
Binding buffer.
-
Nuclear extract (5-10 µg) or purified transcription factor.
-
Poly(dI-dC) (1-2 µg).
-
For competition assays, add unlabeled specific or non-specific competitor DNA.
-
This compound at various concentrations.
-
Incubate for 10-15 minutes on ice to allow for drug-protein/DNA interaction.
-
Add the labeled DNA probe.
-
-
Binding Incubation: Incubate the reaction mixture at room temperature or 37°C for 20-30 minutes to allow the transcription factor to bind to the DNA probe.
-
Electrophoresis:
-
Add loading buffer to each reaction.
-
Load the samples onto a pre-run non-denaturing polyacrylamide gel.
-
Run the gel in TBE or TGE buffer at a constant voltage (e.g., 100-150V) at 4°C.
-
-
Detection:
-
Dry the gel and expose it to a phosphorimager screen or X-ray film.
-
Analyze the resulting bands. A shifted band represents the protein-DNA complex, while the lower band represents the free probe.
-
Chromatin Immunoprecipitation (ChIP) Assay
Objective: To determine the in vivo association of a specific transcription factor with a target gene promoter in cells treated with this compound.
Materials:
-
Cells treated with or without this compound.
-
Formaldehyde (B43269) (37%).
-
Glycine (1.25 M).
-
Cell lysis buffer (e.g., PIPES, IGEPAL, protease inhibitors).
-
Nuclear lysis buffer (e.g., SDS, EDTA, Tris, protease inhibitors).
-
ChIP dilution buffer.
-
Antibody specific to the transcription factor of interest.
-
Normal IgG (negative control).
-
Protein A/G magnetic beads or agarose (B213101) slurry.
-
Wash buffers (low salt, high salt, LiCl).
-
Elution buffer (e.g., SDS, NaHCO₃).
-
Proteinase K.
-
Phenol:chloroform:isoamyl alcohol.
-
Primers for qPCR targeting the promoter region of interest.
-
qPCR master mix and instrument.
Procedure:
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis: Harvest and lyse the cells to release the nuclei.
-
Chromatin Shearing: Resuspend the nuclear pellet in nuclear lysis buffer and sonicate the chromatin to an average fragment size of 200-1000 bp.
-
Immunoprecipitation:
-
Pre-clear the chromatin with Protein A/G beads.
-
Incubate the pre-cleared chromatin with the specific antibody or IgG overnight at 4°C with rotation.
-
Add Protein A/G beads to capture the antibody-protein-DNA complexes.
-
-
Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin complexes from the beads and reverse the cross-links by incubating with Proteinase K and heating at 65°C for several hours.
-
DNA Purification: Purify the DNA using phenol:chloroform extraction and ethanol precipitation.
-
Quantitative PCR (qPCR): Use the purified DNA as a template for qPCR with primers specific to the target promoter region. Analyze the results to determine the relative enrichment of the transcription factor at the promoter.
Luciferase Reporter Assay
Objective: To measure the transcriptional activity of a specific promoter in response to this compound treatment.
Materials:
-
Mammalian cell line of interest.
-
Luciferase reporter plasmid containing the promoter of interest upstream of the luciferase gene (e.g., pGL3-MDR1).
-
Control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization.
-
Transfection reagent.
-
Cell culture medium and supplements.
-
This compound.
-
Dual-Luciferase® Reporter Assay System (or similar).
-
Luminometer.
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Treatment: After 24 hours, treat the cells with various concentrations of this compound and/or other inducing agents.
-
Cell Lysis: After the desired treatment period (e.g., 24-48 hours), lyse the cells using the passive lysis buffer provided in the assay kit.
-
Luciferase Assay:
-
Transfer the cell lysate to a luminometer plate.
-
Add the firefly luciferase substrate and measure the luminescence.
-
Add the Stop & Glo® reagent (which quenches the firefly luciferase and provides the substrate for Renilla luciferase) and measure the Renilla luminescence.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the fold change in promoter activity relative to the untreated control.
Visualizations
The following diagrams illustrate key mechanisms and workflows related to the effects of this compound on transcription factors.
Caption: Mechanism of FUS-CHOP displacement by this compound.
Caption: Experimental workflow for Electrophoretic Mobility Shift Assay (EMSA).
Caption: Workflow for a dual-luciferase reporter assay.
Conclusion
This compound represents a paradigm of transcription-targeted cancer therapy. Its intricate mechanism of action, centered on the modulation of key transcription factors, offers a unique approach to combating cancer, particularly in malignancies driven by aberrant transcriptional programs. This guide has provided a detailed overview of the effects of this compound on transcription factors, supported by quantitative data, experimental protocols, and visual aids. It is hoped that this resource will facilitate further research into the multifaceted activities of this remarkable compound and aid in the development of novel therapeutic strategies.
References
- 1. Antitumor activity- and gene expression-based profiling of ecteinascidin Et 743 and phthalascidin Pt 650 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of efficacy of trabectedin against myxoid liposarcoma entails detachment of the FUS-DDIT3 transcription factor from its DNA binding sites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchwithrutgers.com [researchwithrutgers.com]
- 4. researchgate.net [researchgate.net]
- 5. Luciferase Assay System Protocol [worldwide.promega.com]
- 6. This compound, a transcription-targeted chemotherapeutic that inhibits MDR1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ecteinascidin-743 inhibits activated but not constitutive transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interference of transcriptional activation by the antineoplastic drug ecteinascidin-743 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Trabectedin (ET-743) promotes differentiation in myxoid liposarcoma tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound Interferes with the Activity of EWS-FLI1 in Ewing Sarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cytotoxic Effect of Trabectedin In Human Adrenocortical Carcinoma Cell Lines and Primary Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Transcriptional signature of this compound (Yondelis, Trabectedin) in human sarcoma cells explanted from chemo-naive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Assembly Line: An In-depth Technical Guide to the Investigation of the Ecteinascidin 743 Biosynthetic Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ecteinascidin 743 (ET-743), commercially known as Trabectedin (Yondelis®), is a potent marine-derived antitumor agent with a complex tetrahydroisoquinoline alkaloid structure. Initially isolated from the Caribbean tunicate Ecteinascidia turbinata, subsequent research has revealed a fascinating story of symbiosis, with the true producer being a bacterial endosymbiont, Candidatus Endoecteinascidia frumentensis. This in-depth technical guide provides a comprehensive overview of the investigation into the biosynthetic pathway of this compound, detailing the experimental methodologies employed and presenting the key findings that have illuminated the genetic and biochemical machinery responsible for the synthesis of this clinically significant molecule.
The Producer: A Tale of Symbiosis
For years, the origin of ET-743 was a subject of scientific inquiry, with mounting evidence pointing towards a microbial producer. The breakthrough came with the application of culture-independent techniques, which bypassed the challenge of cultivating the symbiotic bacterium in a laboratory setting. Through metagenomic analysis of the tunicate-microbial consortium, researchers were able to identify and sequence the genome of Candidatus Endoecteinascidia frumentensis, a gamma-proteobacterium, confirming it as the producer of ET-743.[1][2]
The Genetic Blueprint: A Dispersed Biosynthetic Gene Cluster
The biosynthesis of complex natural products like ET-743 is typically orchestrated by a contiguous set of genes known as a biosynthetic gene cluster (BGC). However, the investigation into the ET-743 pathway revealed a unique genomic architecture. The genes responsible for its synthesis are not located in a single cluster but are dispersed across three distinct regions of the Candidatus Endoecteinascidia frumentensis genome.[1] This dispersed organization suggests a complex regulatory network governing the expression of the biosynthetic machinery.
The core of the ET-743 biosynthetic pathway is a non-ribosomal peptide synthetase (NRPS) system. NRPSs are large, modular enzymes that act as an assembly line to synthesize peptides without the use of ribosomes. The ET-743 NRPS is responsible for assembling the complex precursor of the final molecule.
Key Biosynthetic Genes and Their Putative Functions
While a complete functional characterization of every enzyme in the pathway is ongoing, analysis of the sequenced genome has allowed for the annotation of several key genes and the postulation of their roles in ET-743 biosynthesis.
| Gene | Proposed Function |
| NRPS modules | Non-ribosomal peptide synthetase modules responsible for the selection, activation, and condensation of amino acid precursors. |
| P450 monooxygenases | Catalyze various oxidation and cross-linking reactions to form the characteristic tetrahydroisoquinoline rings. |
| Methyltransferases (e.g., EtuM4) | Involved in the N-methylation of intermediates.[1] |
| Acetyltransferase (e.g., EtuY) | Responsible for the acetylation of a biosynthetic intermediate.[1] |
| Pictet-Spenglerase | An enzyme predicted to be involved in the formation of the tetrahydroisoquinoline core of ET-743. The activity of such an enzyme was verified in vitro.[2] |
| Transport-related proteins | Likely involved in the secretion of the final product or its intermediates. |
Experimental Protocols: A Methodological Deep Dive
The elucidation of the ET-743 biosynthetic pathway relied on a combination of cutting-edge molecular biology and biochemical techniques. The following sections provide a detailed overview of the key experimental protocols employed.
Metagenomic DNA Extraction from Ecteinascidia turbinata
The initial and critical step in accessing the genetic information of the unculturable symbiont was the extraction of high-quality metagenomic DNA from the tunicate host.
Protocol:
-
Sample Collection and Preparation: Specimens of Ecteinascidia turbinata are collected and flash-frozen in liquid nitrogen to preserve the integrity of the nucleic acids. The tunicate tissue is then ground to a fine powder under liquid nitrogen.
-
Lysis: The powdered tissue is subjected to a stringent lysis protocol to break open both the host and microbial cells. This typically involves a combination of enzymatic (e.g., lysozyme, proteinase K) and chemical (e.g., SDS) treatments.
-
DNA Purification: The crude lysate is then purified to remove proteins, polysaccharides, and other contaminants that can inhibit downstream applications. This is often achieved through a series of phenol-chloroform extractions followed by ethanol (B145695) precipitation. Commercial kits specifically designed for metagenomic DNA extraction from environmental samples can also be employed.
Genome Sequencing and Assembly
The purified metagenomic DNA, containing a mixture of host and microbial DNA, is then subjected to high-throughput sequencing to generate a massive amount of sequence data.
Protocol:
-
Library Preparation: The metagenomic DNA is fragmented, and sequencing adapters are ligated to the ends of the fragments to prepare a sequencing library.
-
Sequencing: The library is sequenced using a next-generation sequencing platform, such as 454 pyrosequencing or Illumina sequencing. These technologies generate millions of short DNA reads.
-
Assembly: The short reads are then assembled into longer contiguous sequences (contigs) and scaffolds using bioinformatics software. This process is computationally intensive and aims to reconstruct the genomes of the organisms present in the metagenome.
-
Binning: The assembled contigs are then "binned" or grouped based on their genomic signatures (e.g., tetranucleotide frequency, GC content) to separate the genome of the target symbiont, Candidatus Endoecteinascidia frumentensis, from that of the host and other associated microbes.
Gene Annotation and Bioinformatic Analysis
Once the genome of the symbiont is assembled, it is annotated to identify genes and predict their functions.
Protocol:
-
Gene Prediction: Open reading frames (ORFs) are identified within the genome sequence using gene prediction software.
-
Functional Annotation: The predicted protein sequences are then compared against public databases (e.g., NCBI's non-redundant protein database, KEGG) using tools like BLAST to assign putative functions to the genes.
-
Biosynthetic Gene Cluster Identification: Specialized bioinformatics tools (e.g., antiSMASH) are used to scan the genome for the presence of biosynthetic gene clusters, particularly those encoding NRPS and polyketide synthase (PKS) enzymes.
-
Pathway Reconstruction: Based on the annotated gene functions, a putative biosynthetic pathway for ET-743 is reconstructed.
In Vitro Enzyme Assays
To validate the predicted functions of the biosynthetic enzymes, in vitro assays are performed using heterologously expressed and purified proteins.
General Protocol:
-
Gene Cloning and Expression: The gene of interest (e.g., a putative methyltransferase or Pictet-Spenglerase) is amplified from the metagenomic DNA and cloned into an expression vector. The protein is then expressed in a suitable host, such as E. coli.
-
Protein Purification: The expressed protein is purified from the host cell lysate using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).
-
Enzyme Assay: The purified enzyme is incubated with its predicted substrate(s) and any necessary co-factors. The reaction mixture is then analyzed to detect the formation of the expected product.
-
Product Detection: The product of the enzymatic reaction is typically detected and quantified using techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Visualizing the Pathway and Workflow
To provide a clearer understanding of the complex processes involved in the investigation of the this compound biosynthetic pathway, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for the investigation of the this compound biosynthetic pathway.
Caption: Simplified overview of the this compound biosynthetic pathway.
Caption: Logical relationship of the dispersed this compound biosynthetic gene clusters.
Quantitative Data Summary
While the primary research has focused on the identification and sequencing of the biosynthetic gene cluster, detailed quantitative data on enzyme kinetics and precursor incorporation rates are not extensively available in the published literature. The following tables are structured to present such data as it becomes available through future research.
Table 1: Putative Precursor Incorporation Rates
| Precursor | Isotopic Label | Incorporation Efficiency (%) | Method of Detection | Reference |
| L-Tyrosine | ¹³C, ¹⁵N | Data not available | LC-MS | - |
| L-Cysteine | ¹³C, ¹⁵N, ³⁴S | Data not available | LC-MS | - |
| Glycine | ¹³C, ¹⁵N | Data not available | LC-MS | - |
| S-Adenosyl methionine | ¹³CH₃ | Data not available | LC-MS | - |
Table 2: Kinetic Parameters of Characterized Biosynthetic Enzymes
| Enzyme | Substrate(s) | Kₘ (µM) | k꜀ₐₜ (s⁻¹) | k꜀ₐₜ/Kₘ (M⁻¹s⁻¹) | Reference |
| EtuM4 (Methyltransferase) | Biosynthetic Intermediate, SAM | Data not available | Data not available | Data not available | - |
| EtuY (Acetyltransferase) | Biosynthetic Intermediate, Acetyl-CoA | Data not available | Data not available | Data not available | - |
| Pictet-Spenglerase | DOPA-derivative, Aldehyde | Data not available | Data not available | Data not available | [2] |
Note: The in vitro activity of a Pictet-Spenglerase from the ET-743 pathway has been confirmed, but detailed kinetic parameters have not been published.
Future Directions and Conclusion
The elucidation of the this compound biosynthetic pathway is a landmark achievement in the field of natural product biosynthesis, showcasing the power of metagenomics to unlock the chemical potential of unculturable microorganisms. While the genetic blueprint is now largely in hand, significant work remains to fully characterize the function and kinetics of each enzyme in the pathway. Future research will likely focus on:
-
Heterologous expression and in vitro reconstitution of the entire biosynthetic pathway: This would allow for the production of ET-743 and its analogs in a controlled laboratory setting, paving the way for metabolic engineering and the generation of novel, potentially more potent, drug candidates.
-
Detailed biochemical and structural characterization of the biosynthetic enzymes: Understanding the mechanisms of these enzymes at a molecular level will provide valuable insights for protein engineering and the design of novel biocatalysts.
-
Investigation of the regulatory networks: Unraveling how the expression of the dispersed biosynthetic genes is coordinated will be crucial for optimizing the production of ET-743.
This technical guide provides a solid foundation for researchers, scientists, and drug development professionals interested in the fascinating biosynthesis of this compound. The methodologies and findings presented herein not only illuminate the assembly of this important anticancer drug but also serve as a blueprint for the discovery and characterization of other complex natural products from the vast and largely untapped microbial world.
References
- 1. Synthetic studies on ecteinascidin-743: constructing a versatile pentacyclic intermediate for the synthesis of ecteinascidins and saframycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biochemical and structural characterization of the first-discovered metazoan DNA cytosine-N4 methyltransferase from the bdelloid rotifer Adineta vaga - PubMed [pubmed.ncbi.nlm.nih.gov]
Ecteinascidin 743 Derivatives: A Technical Guide to Synthesis and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ecteinascidin 743 (Trabectedin, Yondelis®), a marine-derived tetrahydroisoquinoline alkaloid, has garnered significant attention in the field of oncology due to its potent antitumor activity and unique mechanism of action.[1] This technical guide provides an in-depth overview of this compound and its derivatives, focusing on their synthesis, biological activity, and the intricate relationship between their structure and function. The document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the discovery and development of novel anticancer therapeutics. We delve into the complex synthetic pathways for these molecules, present their cytotoxic profiles against various cancer cell lines in structured tables, and elucidate their mechanisms of action through detailed signaling pathway diagrams.
Introduction
This compound (ET-743) was originally isolated from the Caribbean tunicate Ecteinascidia turbinata.[1] Its complex molecular architecture and remarkable potency against a range of cancer cell lines have made it a compelling target for both total synthesis and the development of structurally related analogs.[2] The clinical success of Trabectedin for the treatment of soft tissue sarcoma and ovarian cancer has further fueled interest in this class of compounds.[3] This guide will explore the key structural features of ET-743 and its derivatives that are crucial for their biological activity and discuss the synthetic strategies employed to access these complex molecules.
Chemical Structures
The core structure of this compound consists of three fused tetrahydroisoquinoline units, designated as A, B, and C. This intricate arrangement creates a unique three-dimensional conformation that is essential for its interaction with DNA.[1] Key derivatives often feature modifications to these ring systems or the pendant side chains, leading to altered biological activity and pharmacokinetic profiles.
Figure 1: Core Structure of this compound and a Key Derivative, Phthalascidin.
Caption: Chemical structures of this compound and its synthetic analog Phthalascidin.
Synthesis of this compound Derivatives
The total synthesis of this compound is a formidable challenge that has been accomplished through various elegant strategies.[4] A significant breakthrough in making these compounds more accessible for research and clinical development was the development of a semisynthetic route starting from cyanosafracin B, a fermentation product.[5] This approach has enabled the production of Trabectedin on a larger scale.[3] The synthesis of derivatives like Phthalascidin also relies on complex, multi-step procedures.
General Synthetic Workflow
The synthesis of this compound and its analogs typically involves the assembly of the complex pentacyclic core, followed by the introduction of the requisite functional groups and the macrocyclic lactone bridge. Key reactions often include Pictet-Spengler reactions, stereoselective alkylations, and macrolactonization.
Caption: A generalized workflow for the synthesis of this compound derivatives.
Experimental Protocols
Synthesis of Phthalascidin (Pt-650):
The synthesis of Phthalascidin is a multi-step process that begins with a key intermediate derived from simpler starting materials. The following is a summary of the key transformations:
-
Phenol O-alkylation: The phenolic hydroxyl group of the key intermediate is alkylated using an appropriate allyl bromide in the presence of a base such as cesium carbonate.
-
Desilylation: A silyl (B83357) protecting group is removed, typically using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride.
-
Phthalimido Coupling: The phthalimide (B116566) group is introduced via a Mitsunobu reaction using diethyl azodicarboxylate and triphenylphosphine.
-
Deallylation: The allyl protecting group is removed to unmask a hydroxyl group.
-
Phenol O-acetylation: The newly formed hydroxyl group is acetylated.
-
Final Deprotection: A final deprotection step yields the Phthalascidin molecule.
Note: This is a simplified overview. For detailed experimental conditions, including reagent quantities, reaction times, and purification methods, please refer to the primary literature.
Biological Activity and Data Presentation
This compound and its derivatives exhibit potent cytotoxic activity against a broad spectrum of cancer cell lines. Their efficacy is typically evaluated using in vitro cell viability assays, such as the MTT or SRB assay, from which IC50 (half-maximal inhibitory concentration) or GI50 (50% growth inhibition) values are determined.
In Vitro Cytotoxicity Data
The following tables summarize the reported in vitro cytotoxic activities of this compound and its key derivative, Phthalascidin, against a panel of human cancer cell lines.
Table 1: In Vitro Activity of this compound (Trabectedin)
| Cell Line | Cancer Type | IC50 (nM) |
| A549 | Lung Carcinoma | 1.5 ± 0.5 |
| HCT116 | Colon Carcinoma | Not Reported |
| A375 | Malignant Melanoma | Not Reported |
| PC-3 | Prostate Carcinoma | Not Reported |
Table 2: In Vitro Activity of Phthalascidin (Pt-650)
| Cell Line | Cancer Type | IC50 (nM) |
| A549 | Lung Carcinoma | ~1 |
| HCT116 | Colon Carcinoma | ~1 |
| A375 | Malignant Melanoma | ~1 |
| PC-3 | Prostate Carcinoma | ~1 |
| P388 | Leukemia | 0.1 |
| L1210 | Leukemia | 0.5 |
Data is compiled from publicly available literature. "Not Reported" indicates that specific values were not found in the reviewed sources.
Experimental Protocols for Biological Assays
MTT Cell Viability Assay:
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of the this compound derivative or a vehicle control for a specified period (e.g., 72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a specialized buffer).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control, and IC50 values are determined by plotting cell viability against compound concentration.
Mechanism of Action
The mechanism of action of this compound is multifaceted and distinct from traditional alkylating agents. It involves a unique interaction with the minor groove of DNA, leading to a cascade of events that ultimately result in cell cycle arrest and apoptosis.
DNA Binding and Adduct Formation
ET-743 covalently binds to the N2 position of guanine (B1146940) in the DNA minor groove. This adduct formation causes a distortion of the DNA helix, bending it towards the major groove.[1] This structural alteration is a critical initiating event in its cytotoxic cascade.
Interference with DNA Repair and Transcription
The ET-743-DNA adduct is recognized by the Nucleotide Excision Repair (NER) machinery. However, instead of repairing the damage, the NER complex is stalled, leading to the formation of lethal DNA double-strand breaks. Furthermore, the presence of the adduct can interfere with the binding of transcription factors to DNA, thereby modulating gene expression.
Caption: Signaling pathway illustrating the mechanism of action of this compound derivatives.
Structure-Activity Relationships (SAR)
The biological activity of this compound derivatives is highly dependent on their specific chemical structures. Modifications to different parts of the molecule can have profound effects on their potency and selectivity.
-
Subunit A: Alterations in this region can impact the DNA binding affinity and the overall conformation of the drug-DNA adduct.
-
Subunit B: The central tetrahydroisoquinoline core is critical for the molecule's rigidity and proper orientation within the DNA minor groove.
-
Subunit C: Modifications to this subunit can influence interactions with proteins involved in DNA repair and transcription, as well as affect the pharmacokinetic properties of the compound.
-
Macrocycle: The 10-membered lactone bridge is essential for maintaining the overall three-dimensional shape of the molecule.
Caption: Logical relationship between structural modifications and biological activity.
Conclusion
This compound and its derivatives represent a unique and powerful class of anticancer agents with a mechanism of action that distinguishes them from conventional chemotherapeutics. The intricate interplay between their complex chemical structures and potent biological activities continues to be an active area of research. This guide has provided a comprehensive overview of the current understanding of these fascinating molecules, from their synthesis to their cellular effects. Further exploration of the structure-activity relationships within this class holds the promise of developing next-generation analogs with improved therapeutic indices and broader clinical applications.
References
- 1. Ecteinascidins. A Review of the Chemistry, Biology and Clinical Utility of Potent Tetrahydroisoquinoline Antitumor Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of Yondelis (trabectedin, ET-743). A semisynthetic process solves the supply problem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Ecteinascidin 743 (Trabectedin): A Comprehensive Technical Guide on its Pharmacology and Toxicology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ecteinascidin 743 (ET-743), commercially known as Trabectedin (B1682994) (Yondelis®), is a marine-derived antineoplastic agent with a unique and complex mechanism of action.[1] Originally isolated from the Caribbean tunicate Ecteinascidia turbinata, it is now produced synthetically.[1][2] Trabectedin is an established treatment for patients with advanced soft-tissue sarcoma after failure of conventional chemotherapy and for relapsed, platinum-sensitive ovarian cancer in combination with pegylated liposomal doxorubicin.[1] This technical guide provides an in-depth overview of the pharmacology and toxicology of this compound, with a focus on its molecular mechanisms, pharmacokinetic profile, and toxicological characteristics.
Pharmacology
Mechanism of Action
This compound exhibits a multifaceted mechanism of action that distinguishes it from classical alkylating agents. Its primary activities include direct interaction with DNA, modulation of transcription, and effects on the tumor microenvironment.[1][2][3]
1.1.1. DNA Binding and Adduct Formation
Trabectedin is a DNA minor groove binder that covalently alkylates the N2 position of guanine.[4][5] This interaction forms a reversible covalent adduct that bends the DNA helix towards the major groove.[3][4] This unique DNA distortion is crucial for its downstream effects. The preferred DNA binding sequences for Trabectedin are triplets such as TGG, AGC, or GGC.[3][4]
A portion of the Trabectedin molecule protrudes from the DNA minor groove, enabling it to interact with various DNA-binding proteins, including transcription factors and DNA repair proteins, thereby interfering with their functions.[2][3]
1.1.2. Interference with Transcription and DNA Repair
A hallmark of Trabectedin's activity is its interference with transcription-coupled nucleotide excision repair (TC-NER).[6] By forming adducts in the DNA, Trabectedin traps the TC-NER machinery, leading to the generation of persistent single-strand breaks and subsequent double-strand breaks, ultimately triggering cell death.[4] It also promotes the degradation of RNA polymerase II.[1]
Furthermore, Trabectedin can displace oncogenic transcription factors from their target promoters, reversing the transcriptional program in certain cancer cells, such as the FUS-CHOP fusion protein in myxoid liposarcoma.[4] This leads to cell differentiation and a reversal of the oncogenic phenotype.[4]
1.1.3. Modulation of the Tumor Microenvironment
Trabectedin also exerts significant effects on the tumor microenvironment. It selectively induces apoptosis in monocytes and tumor-associated macrophages (TAMs), which are key components of the tumor stroma that promote tumor growth and immunosuppression.[2] Additionally, Trabectedin inhibits the production of pro-inflammatory and angiogenic mediators by both tumor cells and TAMs, further contributing to its antitumor activity.[2][3]
Pharmacodynamics
The pharmacodynamic effects of this compound are a direct consequence of its mechanism of action. At the cellular level, it causes a delay in S-phase progression and induces a G2/M phase arrest, ultimately leading to apoptosis in a p53-independent manner.[7][8] The cytotoxic potency of Trabectedin is influenced by the status of DNA repair pathways; cells deficient in homologous recombination (e.g., with BRCA1/2 mutations) show increased sensitivity, whereas deficiency in the TC-NER pathway confers resistance.[2][7]
Pharmacokinetics
The pharmacokinetics of this compound have been extensively studied in cancer patients. It exhibits linear elimination and dose-proportionality up to a dose of 1.8 mg/m².[9]
Table 1: Pharmacokinetic Parameters of this compound in Adult Cancer Patients
| Parameter | Value | Reference |
| Administration | ||
| Dose (24-h infusion) | 1.5 mg/m² | |
| Dose (1-h infusion) | 0.61 mg/m² (MTD) | [8] |
| Dose (3-h infusion) | 0.58 mg/m² (MTD) | [8] |
| Distribution | ||
| Volume of Distribution (Vd) | Large | [8] |
| Steady-State Volume of Distribution (Vss) | 5240 L (females), 6070 L (males) | [9] |
| Protein Binding | 94-98% | [10] |
| Metabolism | ||
| Primary Site | Liver | [11] |
| Primary Enzyme | CYP3A4 | [12] |
| Elimination | ||
| Clearance (CL) | High (31.5 L/h) | [9] |
| Terminal Half-life (t½) | Long (~180 hours) | [9] |
| Excretion | Very low in urine and feces (<1%) | [10] |
| Exposure | ||
| Cmax (24-h infusion) | 1.2 ng/mL | |
| AUC₀₋₄₈ (24-h infusion) | 33.2 ± 11.2 ng·h/mL | [13] |
Toxicology
The toxicological profile of this compound is well-characterized, with the most common and dose-limiting toxicities being myelosuppression and hepatotoxicity.[5][14]
Clinical Toxicology
Table 2: Common Adverse Reactions and Toxicities of this compound
| Adverse Reaction | Grade 3-4 Incidence | Reference |
| Hematological | ||
| Neutropenia | 43% - 52% | [5][15] |
| Thrombocytopenia | 28% (in combination therapy) | [10] |
| Hepatic | ||
| ALT/AST Elevation (>5x ULN) | 18% - 44% | [5][16] |
| Gastrointestinal | ||
| Nausea | Common | [4] |
| Vomiting | 40% (all grades) | [10] |
| Constitutional | ||
| Fatigue | 58% (all grades) | [10] |
| Other | ||
| Rhabdomyolysis | Can occur | [16] |
| Cardiomyopathy | Can occur | [5] |
| Neutropenic Sepsis | Can occur, including fatal cases | [5] |
Hepatotoxicity typically manifests as transient elevations in serum aminotransferases (ALT and AST), which are generally reversible.[14][16] Myelosuppression, particularly neutropenia, is also a common and dose-limiting toxicity.[5][14]
Preclinical Toxicology
In preclinical toxicology studies conducted in various animal species (mice, rats, dogs, and monkeys), the major target organs for Trabectedin-mediated toxicity were the liver, kidney, spleen, bone marrow, pancreas, gastrointestinal tract, and skeletal and cardiac muscle.[17] Necrosis was a predominant finding in these organs.[17]
Experimental Protocols
Quantification of Trabectedin in Plasma by LC-MS/MS
Objective: To determine the concentration of Trabectedin in patient plasma for pharmacokinetic analysis.
Methodology:
-
Sample Preparation: Plasma samples are mixed with an internal standard (e.g., a deuterated analog of Trabectedin). Proteins are precipitated using a solvent like acetonitrile.
-
Chromatographic Separation: The supernatant is injected into a liquid chromatography system. Separation is achieved on a suitable column (e.g., a C18 or HILIC column) using a gradient elution with a mobile phase typically consisting of an aqueous buffer and an organic solvent (e.g., acetonitrile).
-
Mass Spectrometric Detection: The eluent is introduced into a tandem mass spectrometer. Trabectedin and the internal standard are detected using multiple reaction monitoring (MRM) in positive ion mode. Specific precursor-to-product ion transitions are monitored for quantification.
-
Data Analysis: A calibration curve is generated using standards of known concentrations, and the concentration of Trabectedin in the plasma samples is calculated based on the peak area ratios of the analyte to the internal standard.
Cell Cycle Analysis by Flow Cytometry
Objective: To assess the effect of Trabectedin on cell cycle progression in cancer cell lines.
Methodology:
-
Cell Culture and Treatment: Cancer cells are cultured to a desired confluency and then treated with various concentrations of Trabectedin or a vehicle control for a specified duration (e.g., 24 hours).
-
Cell Harvesting and Fixation: Adherent and floating cells are harvested, washed with PBS, and then fixed in cold ethanol (B145695) (e.g., 70%) to permeabilize the cell membrane.
-
Staining: The fixed cells are washed and then stained with a fluorescent DNA-binding dye, such as propidium (B1200493) iodide (PI), in the presence of RNase to ensure only DNA is stained.
-
Flow Cytometry: The stained cells are analyzed on a flow cytometer. The fluorescence intensity of the DNA-binding dye is proportional to the DNA content of each cell.
-
Data Analysis: The resulting data is displayed as a histogram of cell count versus fluorescence intensity. The distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) is determined by analyzing the DNA content peaks.
Signaling Pathways and Visualizations
DNA Damage and Repair Pathway
This compound's interaction with DNA triggers a complex cellular response involving the DNA damage and repair machinery.
References
- 1. Novel method for fast trabectedin quantification using hydrophilic interaction liquid chromatography and tandem mass spectrometry for human pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Transcriptional signature of this compound (Yondelis, Trabectedin) in human sarcoma cells explanted from chemo-naive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iris.unive.it [iris.unive.it]
- 5. researchgate.net [researchgate.net]
- 6. Antitumor activity- and gene expression-based profiling of ecteinascidin Et 743 and phthalascidin Pt 650 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Impact of metronomic trabectedin combined with low-dose cyclophosphamide on sarcoma microenvironment and correlation with clinical outcome: results from the TARMIC study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of trabectedin in human plasma: validation of a high-performance liquid chromatography-mass spectrometry method and its application in a clinical pharmacokinetic study. | Semantic Scholar [semanticscholar.org]
- 9. Radiosensitizing Effect of Trabectedin on Human Soft Tissue Sarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of ecteinascidin-743 on the interaction between DNA binding proteins and DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Phase I study of the safety and pharmacokinetics of trabectedin with docetaxel in patients with advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ecteinascidin-743 (ET-743), a natural marine compound, with a unique mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. HPLC-MS/MS method to measure trabectedin in tumors: preliminary PK study in a mesothelioma xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mdpi.com [mdpi.com]
Ecteinascidin 743: An In-Depth Technical Guide to its In Vitro Anti-Tumor Activity Spectrum
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ecteinascidin 743 (ET-743, Trabectedin (B1682994), Yondelis®) is a marine-derived tetrahydroisoquinoline alkaloid with potent anti-neoplastic activity.[1] Isolated from the Caribbean tunicate Ecteinascidia turbinata, it exhibits a unique mechanism of action that distinguishes it from classical cytotoxic agents.[2][3] This technical guide provides a comprehensive overview of the in vitro anti-tumor activity spectrum of this compound, focusing on its cytotoxic potency across various cancer cell lines, the experimental protocols used for its evaluation, and the key signaling pathways it modulates. All quantitative data are summarized in structured tables for comparative analysis, and complex biological processes are visualized through detailed diagrams.
Core Mechanism of Action
This compound exerts its anti-tumor effects through a multi-faceted mechanism primarily initiated by its binding to the minor groove of DNA.[4][5]
-
DNA Binding and Alkylation: ET-743 covalently binds to the N2 position of guanine (B1146940) residues, causing a distinct bend in the DNA helix towards the major groove.[4] This DNA adduct formation is a critical first step in its cytotoxic cascade.[2][6]
-
Interference with DNA Repair: The drug's interaction with DNA directly obstructs DNA repair mechanisms. It has a notable impact on the Transcription-Coupled Nucleotide Excision Repair (TC-NER) system, where it is thought to form a complex with repair proteins like XPG, leading to irreparable DNA double-strand breaks.[7][8] Furthermore, ET-743's cytotoxicity is significantly enhanced in cells deficient in Homologous Recombination Repair (HRR), indicating that this pathway is crucial for repairing the damage induced by the drug.[6][7]
-
Transcription Inhibition: The DNA adducts formed by ET-743 stall RNA polymerase II, thereby inhibiting the transcription of essential genes, which contributes to cell death.[4] In some cancer types, like myxoid liposarcomas, it can displace oncogenic transcription factors from their target promoters.[7]
-
Induction of Apoptosis: The accumulation of DNA damage and disruption of transcription trigger the intrinsic apoptotic pathway, leading to programmed cell death.[4][9]
-
Cell Cycle Arrest: Exposure to this compound typically leads to an accumulation of cells in the G2/M phase of the cell cycle, a direct consequence of the DNA damage response.[10]
-
Modulation of the Tumor Microenvironment: Beyond its direct effects on cancer cells, ET-743 also exhibits immunomodulatory properties. It can selectively induce apoptosis in monocytes and tumor-associated macrophages (TAMs) and inhibit the production of pro-inflammatory and angiogenic cytokines and chemokines, thereby altering the tumor microenvironment.[4][5][9][11]
In Vitro Cytotoxicity Spectrum
This compound demonstrates potent cytotoxicity across a broad range of human cancer cell lines, with IC50 values often in the nanomolar to picomolar range. Its efficacy is particularly pronounced in soft tissue and bone sarcomas.[10][12][13]
Table 1: In Vitro Anti-Tumor Activity of this compound in Sarcoma Cell Lines
| Sarcoma Subtype | Cell Line | IC50 (Concentration) | Reference |
| Liposarcoma | HS-18 | pM range | [10] |
| Fibrosarcoma | HT-1080 | pM range | [10] |
| Malignant Mesodermal | HS-42 | pM range | [10] |
| Malignant Fibrous Histiocytoma | M8805 | pM range | [10] |
| Leiomyosarcoma | HS5.T | 1.296 nM | [14] |
| Liposarcoma | SW872 | 0.6836 nM | [14] |
| Rhabdomyosarcoma | RD | 0.9654 nM | [14] |
| Fibrosarcoma | HS 93.T | 0.8549 nM | [14] |
| Osteosarcoma | U-2 OS | 400 pM | [12] |
| Osteosarcoma (Doxorubicin-resistant) | U2/DOXO35 | 4 nM | [12] |
| Osteosarcoma | Saos-1 | 150 pM | [12] |
| Ewing's Sarcoma | TC-71 | 300 pM | [12] |
Table 2: In Vitro Anti-Tumor Activity of this compound in Other Solid Tumors
| Cancer Type | Cell Line | IC50 (Concentration) | Reference |
| Bladder Carcinoma | ECV304 | 1.6 ± 0.6 nM | [15] |
| Lung Carcinoma | H292 | 1.1 ± 0.5 nM | [15] |
| Squamous Cell Carcinoma | CAL-27 | 0.9 ± 0.4 nM | [15] |
| Lung Adenocarcinoma | A549 | 1.5 ± 0.5 nM | [15] |
| Ovarian Clear Cell Carcinoma | Multiple lines | Significant antitumor activity | [6][16] |
| Colon Adenocarcinoma | HCT-8 | 1-2 logs less sensitive than STS | [10] |
| Colon Adenocarcinoma | HT-29 | 1-2 logs less sensitive than STS | [10] |
| Colon Adenocarcinoma | HCT-116 | 1-2 logs less sensitive than STS | [10] |
| Breast Cancer | MCF-7 | 1-2 logs less sensitive than STS | [10] |
| Biliary Tract Carcinoma | TFK-1, WITT, EGI-1, HuH28, TGBC1, KMCH | Sub-nanomolar range | [17] |
| Prostate Cancer | DU-145, PC-3 | Not specified, but induces apoptosis | [18][19] |
Experimental Protocols
The in vitro evaluation of this compound relies on a set of standardized cell-based assays to determine its cytotoxic and cytostatic effects.
Cell Viability and Cytotoxicity Assays
These assays are fundamental for determining the dose-dependent effect of ET-743 on cancer cell lines and calculating IC50 values.
The SRB assay is a colorimetric method that measures cell density based on the total protein content of fixed cells.[15][20][21]
Protocol:
-
Cell Plating: Seed adherent cells in 96-well plates at a predetermined optimal density and allow them to attach overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound for a specified duration (e.g., 24, 48, or 72 hours).[10]
-
Cell Fixation: Gently remove the culture medium and fix the cells by adding cold 10% (wt/vol) trichloroacetic acid (TCA) to each well. Incubate for 1 hour at 4°C.[21][22]
-
Washing: Discard the TCA and wash the plates five times with slow-running tap water or 1% (vol/vol) acetic acid to remove unbound dye.[20][21] Air dry the plates completely.
-
Staining: Add 0.04% (wt/vol) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[20]
-
Destaining and Solubilization: Remove the SRB solution and quickly wash the plates four times with 1% (vol/vol) acetic acid to remove unbound dye.[20] After air-drying, add 10 mM Tris base solution to each well to dissolve the protein-bound dye.
-
Absorbance Measurement: Measure the optical density (OD) at approximately 510-565 nm using a microplate reader.[21][22]
-
Data Analysis: Calculate the percentage of cell survival relative to untreated control cells and determine the IC50 value.
The MTT assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenase enzymes, which reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[23]
Protocol:
-
Cell Plating: Seed cells in a 96-well plate and allow them to adhere.
-
Drug Treatment: Expose cells to various concentrations of this compound for the desired time period.
-
MTT Addition: Add MTT reagent (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[23]
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO, SDS-HCl solution) to each well to dissolve the formazan crystals.[23][24]
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm.[23]
-
Data Analysis: Determine cell viability as a percentage of the control and calculate the IC50.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects the externalization of phosphatidylserine (B164497) (PS), an early marker of apoptosis, using fluorochrome-conjugated Annexin V.[25][26]
Protocol:
-
Cell Treatment: Culture cells in 6-well plates and treat with this compound at desired concentrations and durations (e.g., 48 hours).[19]
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC (or another fluorochrome) and a viability dye like Propidium Iodide (PI) or 7-AAD.[19][25]
-
Incubation: Incubate the cells at room temperature for 15 minutes in the dark.[25]
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. The cell populations can be distinguished as:
-
Viable cells (Annexin V-negative, PI-negative)
-
Early apoptotic cells (Annexin V-positive, PI-negative)
-
Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)
-
Necrotic cells (Annexin V-negative, PI-positive)
-
Cell Cycle Analysis
This method uses a fluorescent DNA-binding dye (e.g., Propidium Iodide) and flow cytometry to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[18][27][28]
Protocol:
-
Cell Treatment: Seed cells and treat with this compound for a specified time (e.g., 24 or 48 hours).[15][18]
-
Cell Harvesting: Collect cells by trypsinization.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while gently vortexing to prevent clumping. Store at 4°C for at least 2 hours.[27]
-
Staining: Wash the cells to remove ethanol and resuspend them in a staining solution containing a DNA dye (e.g., Propidium Iodide) and RNase A (to prevent staining of double-stranded RNA).[27]
-
Incubation: Incubate for 15-30 minutes at room temperature in the dark.[27]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram is used to quantify the percentage of cells in each phase of the cell cycle.
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language, illustrate key aspects of this compound's mechanism of action and the experimental workflows used to study it.
Core Mechanism of Action Pathway
Caption: Core mechanism of this compound, from DNA binding to apoptosis.
Experimental Workflow for In Vitro Analysis
References
- 1. Ecteinascidin-743 (ET-743), a natural marine compound, with a unique mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A review of trabectedin (ET-743): a unique mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ecteinascidins. A Review of the Chemistry, Biology and Clinical Utility of Potent Tetrahydroisoquinoline Antitumor Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Trabectedin? [synapse.patsnap.com]
- 5. Trabectedin mechanism of action: what's new? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Trabectedin and lurbinectedin: Mechanisms of action, clinical impact, and future perspectives in uterine and soft tissue sarcoma, ovarian carcinoma, and endometrial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Restricted [jnjmedicalconnect.com]
- 8. Unique pattern of ET-743 activity in different cellular systems with defined deficiencies in DNA-repair pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Trabectedin mechanism of action: what's new? | Semantic Scholar [semanticscholar.org]
- 10. Sensitivity of soft tissue sarcoma cell lines to chemotherapeutic agents: identification of ecteinascidin-743 as a potent cytotoxic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of the Anti-Tumor Agents Trabectedin and Lurbinectedin on Immune Cells of the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Effectiveness of Ecteinascidin-743 against drug-sensitive and -resistant bone tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. In vitro interaction between this compound (ET-743) and radiation, in relation to its cell cycle effects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Trabectedin and lurbinectedin: Mechanisms of action, clinical impact, and future perspectives in uterine and soft tissue sarcoma, ovarian carcinoma, and endometrial carcinoma [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. scispace.com [scispace.com]
- 22. creative-bioarray.com [creative-bioarray.com]
- 23. merckmillipore.com [merckmillipore.com]
- 24. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 25. kumc.edu [kumc.edu]
- 26. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 27. benchchem.com [benchchem.com]
- 28. researchgate.net [researchgate.net]
Methodological & Application
Ecteinascidin 743 (Trabectedin): Application Notes and Protocols for Stock Solution Preparation and Storage
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the preparation, storage, and handling of Ecteinascidin 743 (also known as Trabectedin or ET-743), a potent antitumor agent. Adherence to these guidelines is crucial for maintaining the compound's integrity and ensuring accurate and reproducible experimental results.
Introduction
This compound is a marine-derived natural product with significant antitumor activity.[1] It is a tetrahydroisoquinoline alkaloid that functions as a DNA alkylating agent, binding to the minor groove of DNA.[2][3] This interaction triggers a cascade of cellular events, ultimately leading to cell cycle arrest and apoptosis. Given its potency, proper handling and preparation of this compound are paramount for research applications.
Solubility and Stability
Understanding the solubility and stability of this compound is fundamental to preparing viable stock solutions.
Data Presentation: Solubility and Stability of this compound
| Parameter | Solvent/Condition | Value/Observation | Reference |
| Solubility | Dimethyl Sulfoxide (DMSO) | 100 mg/mL (131.26 mM). Note: Moisture-absorbing DMSO can reduce solubility; use of fresh DMSO is recommended. | [4] |
| Chloroform | Slightly soluble | [5][6] | |
| Methanol | Slightly soluble | [5][6] | |
| Storage Temperature | Long-term (solid & solution) | -20°C | [5][7] |
| Stability | at -20°C | ≥ 4 years | [5] |
Experimental Protocols
Preparation of a Concentrated Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentrated stock can then be used to make further dilutions for various in vitro and in vivo experiments.
Materials:
-
This compound (solid)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Equilibration: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight: 761.84 g/mol ), weigh out 0.762 mg of the compound.
-
Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to the this compound. For the example above, add 100 µL of DMSO.
-
Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may aid in dissolution, but avoid excessive heat.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C in a light-protected container.
Preparation of Working Solutions
For cell culture experiments, the concentrated DMSO stock solution must be further diluted in an appropriate aqueous buffer or cell culture medium.
Materials:
-
This compound concentrated stock solution (e.g., 10 mM in DMSO)
-
Sterile phosphate-buffered saline (PBS) or desired cell culture medium
-
Sterile tubes and pipettes
Procedure:
-
Thawing: Thaw a single aliquot of the concentrated this compound stock solution at room temperature.
-
Dilution: Perform serial dilutions in sterile PBS or cell culture medium to achieve the desired final concentration. For example, to prepare a 10 µM working solution from a 10 mM stock, dilute 1 µL of the stock solution into 999 µL of the aqueous buffer.
-
Mixing: Gently mix the working solution by pipetting or inverting the tube.
-
Use: Use the freshly prepared working solution immediately for your experiments. It is not recommended to store aqueous dilutions for extended periods.
Mandatory Visualizations
Workflow for Stock Solution Preparation and Storage
The following diagram illustrates the key steps for the proper preparation and storage of this compound stock solutions.
Caption: Workflow for this compound Stock Solution.
Signaling Pathway: Mechanism of Action
This compound exerts its cytotoxic effects by binding to the minor groove of DNA, leading to DNA damage and cell cycle disruption.
Caption: Mechanism of Action of this compound.
References
- 1. Ecteinascidins. A Review of the Chemistry, Biology and Clinical Utility of Potent Tetrahydroisoquinoline Antitumor Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Replication and homologous recombination repair regulate DNA double-strand break formation by the antitumor alkylator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Trabectedin: this compound, Ecteinascidin-743, ET 743, ET-743, NSC 684766 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Trabectedin | 114899-77-3 [chemicalbook.com]
- 7. In vitro interaction between this compound (ET-743) and radiation, in relation to its cell cycle effects - PMC [pmc.ncbi.nlm.nih.gov]
Ecteinascidin 743 (Trabectedin) In Vitro Cytotoxicity Assay: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ecteinascidin 743 (ET-743), also known as Trabectedin (Yondelis®), is a marine-derived antineoplastic agent with a unique mechanism of action, making it a subject of significant interest in cancer research.[1][2] Originally isolated from the Caribbean tunicate Ecteinascidia turbinata, Trabectedin is a potent cytotoxic agent effective against a variety of tumors, particularly soft tissue sarcomas and ovarian cancer.[1][3] This document provides a detailed protocol for assessing the in vitro cytotoxicity of this compound using a standard colorimetric assay, along with representative data and an overview of its mechanism of action.
Trabectedin exerts its anticancer effects through a multi-faceted approach. It binds to the minor groove of DNA, forming covalent adducts with guanine (B1146940) residues.[1] This interaction bends the DNA helix, disrupting the normal processes of gene transcription and DNA repair.[1][2] Specifically, Trabectedin interferes with the transcription-coupled nucleotide excision repair (TC-NER) pathway and the homologous recombination repair (HRR) pathway.[1][4] This disruption leads to the accumulation of DNA damage, cell cycle arrest, and ultimately, the induction of apoptosis.[1][2]
Data Presentation
The cytotoxic activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cell population. The IC50 values for ET-743 are highly potent, often falling within the picomolar (pM) to low nanomolar (nM) range, and can vary depending on the cell line and the duration of drug exposure.[5][6]
Table 1: IC50 Values of this compound in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (pM) | Exposure Time (hours) |
| HT-1080 | Fibrosarcoma | In the pM range | 4 - 72 |
| HS-42 | Malignant Mesodermal Tumor | In the pM range | 4 - 72 |
| HCT-8 | Colon Adenocarcinoma | 1-2 logs less sensitive than STS | Not Specified |
| HT-29 | Colon Adenocarcinoma | 1-2 logs less sensitive than STS | Not Specified |
| HCT-116 | Colon Adenocarcinoma | 1-2 logs less sensitive than STS | Not Specified |
| MCF-7 | Breast Cancer | 1-2 logs less sensitive than STS | Not Specified |
| NCI-H295R | Adrenocortical Carcinoma | Sub-nanomolar | 96 |
Note: The sensitivity of soft tissue sarcoma (STS) cell lines to ET-743 is significantly higher (1-2 logs) than that of colon adenocarcinoma and breast cancer cell lines.[5] The cytotoxicity is also dose- and time-dependent.[5][6]
Experimental Protocols
A common and reliable method for determining in vitro cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[7][8] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.[7][9] The amount of formazan produced is proportional to the number of living cells and can be quantified spectrophotometrically after solubilization.[8]
MTT Assay Protocol for this compound Cytotoxicity
Materials:
-
This compound (Trabectedin)
-
Selected cancer cell lines (e.g., HT-1080 for high sensitivity, MCF-7 for lower sensitivity)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate Buffered Saline (PBS), pH 7.4
-
MTT solution (5 mg/mL in PBS, sterile filtered)[8]
-
Solubilization solution (e.g., Dimethyl Sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl)[10]
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at 570-590 nm)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and determine the cell concentration using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.[10]
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[10]
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of ET-743 in serum-free medium to achieve the desired final concentrations (e.g., ranging from pM to µM).
-
After the 24-hour incubation, carefully remove the culture medium from the wells.
-
Add 100 µL of the medium containing the different concentrations of ET-743 to the respective wells. Include wells with untreated cells (vehicle control) and wells with medium only (blank control).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[5]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
After the incubation with MTT, carefully remove the MTT solution.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[10]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm (with a reference wavelength of 630 nm if desired) using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each drug concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100
-
Plot the percentage of cell viability against the logarithm of the drug concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve.
-
Mandatory Visualization
Caption: Workflow for the in vitro cytotoxicity assay of this compound.
Caption: Simplified signaling pathway of this compound's cytotoxic effects.
References
- 1. What is the mechanism of Trabectedin? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxic Effect of Trabectedin In Human Adrenocortical Carcinoma Cell Lines and Primary Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Sensitivity of soft tissue sarcoma cell lines to chemotherapeutic agents: identification of ecteinascidin-743 as a potent cytotoxic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. merckmillipore.com [merckmillipore.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. MTT (Assay protocol [protocols.io]
Application Notes and Protocols: Sulforhodamine B (SRB) Assay for Determining the Cytotoxicity of Ecteinascidin 743
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
Ecteinascidin 743 (Trabectedin, Yondelis®) is a synthetically produced marine-derived compound with potent antitumor activity.[1] It is approved for the treatment of certain soft tissue sarcomas and relapsed ovarian cancer.[2] Trabectedin's complex mechanism of action involves binding to the minor groove of DNA, forming adducts that bend the DNA helix.[3][4] This interaction interferes with DNA repair pathways, specifically the Transcription-Coupled Nucleotide Excision Repair (TC-NER) system, and modulates the transcription of key genes, ultimately leading to cell cycle arrest and apoptosis.[1][5]
The Sulforhodamine B (SRB) assay is a robust and widely used colorimetric method for in vitro cytotoxicity and cell proliferation screening.[6] The assay's principle is based on the ability of the bright pink aminoxanthene dye, Sulforhodamine B, to bind stoichiometrically to basic amino acid residues of cellular proteins that have been fixed with trichloroacetic acid (TCA).[7][8] The amount of bound dye is directly proportional to the total cellular protein mass.[9] This method is simple, sensitive, reproducible, and offers a stable endpoint, making it highly suitable for medium to high-throughput screening of cytotoxic compounds like this compound.[8][10]
2. Principle of the SRB Assay
The SRB assay quantifies cell density by measuring the total protein content of cultured cells. The workflow involves fixing the cells with TCA, which precipitates proteins and fixes them to the culture plate. Subsequently, the cells are stained with SRB solution. After washing away the unbound dye, the protein-bound SRB is solubilized with a basic solution (e.g., 10 mM Tris base). The absorbance of the resulting solution is measured spectrophotometrically at approximately 510-565 nm.[8][10][11] The optical density is directly proportional to the number of cells, providing a reliable measure of cytotoxicity.
3. Experimental Protocols
This section provides a detailed, step-by-step procedure for determining the cytotoxic effects of this compound on adherent cancer cell lines using the SRB assay.
3.1. Materials and Reagents
-
This compound (Trabectedin)
-
Adherent cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Trichloroacetic acid (TCA), 10% (w/v) in deionized water
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% (v/v) acetic acid
-
Washing solution: 1% (v/v) acetic acid in deionized water
-
Solubilization solution: 10 mM Tris base solution, pH 10.5
-
Sterile 96-well flat-bottom microtiter plates
-
Multichannel pipette
-
Microplate reader (spectrophotometer)
-
Humidified incubator (37°C, 5% CO₂)
3.2. Step-by-Step Procedure
Step 1: Cell Seeding
-
Culture the selected cancer cell line in appropriate flasks until they reach approximately 80% confluency.
-
Harvest the cells using Trypsin-EDTA, neutralize with complete medium, and centrifuge to obtain a cell pellet.[9]
-
Resuspend the cells in fresh complete medium and perform a cell count (e.g., using a hemocytometer) to determine cell density.
-
Dilute the cell suspension to the optimal seeding density (typically 5,000–20,000 cells/well, which should be optimized for each cell line).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells for background control (medium only) and untreated cell control (cells with medium only).
-
Incubate the plate for 24 hours in a humidified incubator to allow for cell attachment.[12]
Step 2: Drug Treatment
-
Prepare a concentrated stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.[12]
-
After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Add 100 µL of medium containing the equivalent percentage of DMSO to the untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C with 5% CO₂.[13]
Step 3: Cell Fixation
-
After the incubation period, gently add 50 µL of cold 10% TCA to each well without removing the supernatant.[13]
-
Incubate the plate at 4°C for at least 1 hour to fix the cells.[7]
Step 4: SRB Staining and Washing
-
Carefully discard the supernatant.
-
Wash the plate five times with 200 µL of 1% acetic acid per well to remove excess TCA and unbound components.[7]
-
Remove the final wash solution and allow the plate to air-dry completely at room temperature. The dried plates can be stored for an extended period if needed.[13]
Step 5: Dye Solubilization and Absorbance Measurement
-
Add 100 µL of 0.4% SRB solution to each well.
-
Incubate at room temperature for 30 minutes.[8]
-
Quickly discard the SRB solution and wash the plates four times with 200 µL of 1% acetic acid to remove unbound dye.[13]
-
Allow the plate to air-dry completely.
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Place the plate on a shaker for 10 minutes to ensure complete solubilization of the dye.[9]
-
Measure the optical density (OD) at 565 nm using a microplate reader.[10]
4. Data Analysis
-
Subtract the average OD of the background control (medium only) from all other OD readings.
-
Calculate the percentage of cell viability for each drug concentration using the following formula:
-
% Viability = (OD of Treated Cells / OD of Untreated Control Cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of the drug that causes 50% inhibition of cell growth) by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[12][14]
5. Visualizations
5.1. Experimental Workflow Diagram
Caption: Workflow of the Sulforhodamine B (SRB) assay for cytotoxicity testing.
5.2. This compound Mechanism of Action
Caption: Simplified mechanism of this compound leading to cancer cell death.
6. Quantitative Data Summary
The cytotoxic activity of this compound varies across different cancer cell lines. The following table summarizes IC₇₀ values obtained from in vitro studies using assays like SRB. Note that values can differ based on experimental conditions, such as exposure time.
| Cell Line | Cancer Type | Exposure Time | IC₇₀ (ng/mL) |
| IGROV | Ovarian Carcinoma | 1 hour | 7 |
| A2780 | Ovarian Carcinoma | 1 hour | 16 |
| SW620 | Colon Carcinoma | 1 hour | 23 |
| LoVo | Colon Carcinoma | 1 hour | 581 |
| MCF-7 | Breast Carcinoma | 1 hour | 10 |
| IGROV | Ovarian Carcinoma | 24 hours | 0.4 |
| A2780 | Ovarian Carcinoma | 24 hours | 0.6 |
| SW620 | Colon Carcinoma | 24 hours | 0.8 |
| LoVo | Colon Carcinoma | 24 hours | 30.1 |
| MCF-7 | Breast Carcinoma | 24 hours | 0.4 |
| Data adapted from Ghielmini et al., 1998. The original study measured cell survival based on quantitative staining of cellular protein by sulforhodamine B.[15] |
The Sulforhodamine B assay is a highly effective and reliable method for quantifying the in vitro cytotoxicity of this compound.[15] Its simplicity, sensitivity, and cost-effectiveness make it an ideal choice for primary screening and dose-response studies in a drug development setting. The detailed protocol and understanding of this compound's mechanism of action provided in these notes serve as a comprehensive resource for researchers investigating its anticancer properties.
References
- 1. Unique features of trabectedin mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Trabectedin - Wikipedia [en.wikipedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Mechanism of Action | YONDELIS® [yondelis.com]
- 5. scitechdaily.com [scitechdaily.com]
- 6. Sulforhodamine B assay and chemosensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. scispace.com [scispace.com]
- 9. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. canvaxbiotech.com [canvaxbiotech.com]
- 11. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 12. benchchem.com [benchchem.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. biomedscidirect.com [biomedscidirect.com]
- 15. researchgate.net [researchgate.net]
Determining the IC50 of Ecteinascidin 743 (Trabectedin) using the MTT Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ecteinascidin 743 (ET-743), also known as Trabectedin (B1682994) (Yondelis®), is a marine-derived antitumor agent with a unique mechanism of action, making it a valuable compound in oncology research and for the treatment of certain cancers, particularly soft tissue sarcoma and ovarian cancer.[1][2] This document provides detailed application notes and a comprehensive protocol for determining the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a widely used colorimetric method to assess cell viability and metabolic activity, providing a quantitative measure of a drug's cytotoxic potential.[3][4]
The principle of the MTT assay is based on the reduction of the yellow, water-soluble tetrazolium salt MTT into a purple, insoluble formazan (B1609692) product by mitochondrial dehydrogenases of viable, metabolically active cells.[3] The amount of formazan produced is directly proportional to the number of living cells. By measuring the absorbance of the solubilized formazan, the extent of cell death induced by this compound can be quantified.
Mechanism of Action of this compound
This compound exerts its potent antitumor activity through a unique mechanism that involves binding to the minor groove of DNA.[2] This interaction triggers a cascade of events, including the alkylation of guanine (B1146940) at the N2 position, which bends the DNA helix towards the major groove.[2] This distortion of the DNA structure interferes with several cellular processes:
-
Transcription Inhibition: ET-743 can inhibit the binding of transcription factors to DNA, thereby modulating the expression of specific genes. It has been shown to selectively inhibit activated transcription while leaving basal transcription relatively unaffected.[2]
-
Interference with DNA Repair Pathways: The drug's interaction with DNA can lead to the formation of lethal DNA strand breaks. Its cytotoxicity is influenced by the status of DNA repair pathways, with defects in transcription-coupled nucleotide excision repair (TC-NER) conferring resistance.[2]
-
Induction of Cell Cycle Arrest and Apoptosis: By inducing DNA damage, this compound can trigger cell cycle arrest, typically in the G2/M phase, and subsequently lead to programmed cell death (apoptosis).[5][6]
Data Presentation: IC50 Values of this compound
The cytotoxic potency of this compound varies across different cancer cell lines, with some showing exquisite sensitivity in the picomolar to low nanomolar range.[7][8] The following table summarizes the reported IC50 values for this compound in various human cancer cell lines.
| Cancer Type | Cell Line | IC50 (nM) | Reference |
| Soft Tissue Sarcoma | Leiomyosarcoma (LMS) | 1.296 | [9] |
| Liposarcoma (LPS) | 0.6836 | [9] | |
| Rhabdomyosarcoma (RMS) | 0.9654 | [9] | |
| Fibrosarcoma (FS) | 0.8549 | [9] | |
| Myxoid Liposarcoma (402.91) | Most Sensitive (exact value not specified) | [6] | |
| Breast Cancer | MCF7 | Varies (used in combination studies) | [10] |
| MDA-MB-231 | Varies (used in combination studies) | [10] | |
| MDA-MB-436 | Varies (used in combination studies) | [10] | |
| HCC-1937 | Varies (used in combination studies) | [10] | |
| Adrenocortical Carcinoma | NCI-H295R | 0.15 | [11] |
| MUC-1 | 0.80 | [11] | |
| HAC-15 | 0.50 | [11] | |
| SW13 | 0.098 | [11] | |
| Ovarian Cancer | A2780 | Varies (used in combination studies) | [12] |
| SKOV3 | Varies (used in combination studies) | [12] |
Experimental Protocols
This section provides a detailed methodology for determining the IC50 value of this compound using the MTT assay.
Materials and Reagents
-
Selected cancer cell line(s)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (Trabectedin)
-
Dimethyl sulfoxide (B87167) (DMSO) for drug stock preparation
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA solution
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader capable of measuring absorbance at 570 nm (with a reference wavelength of 630 nm recommended)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)
Experimental Workflow
References
- 1. A Phase II study of trabectedin single agent in patients with recurrent ovarian cancer previously treated with platinum-based regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ET-743: more than an innovative mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Ecteinascidin-743 (ET-743), a natural marine compound, with a unique mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Trabectedin and Campthotecin Synergistically Eliminate Cancer Stem Cells in Cell-of-Origin Sarcoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unique features of the mode of action of ET-743 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. KoreaMed Synapse [synapse.koreamed.org]
- 11. Cytotoxic Effect of Trabectedin In Human Adrenocortical Carcinoma Cell Lines and Primary Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Trabectedin Induces Synthetic Lethality via the p53-Dependent Apoptotic Pathway in Ovarian Cancer Cells Without BRCA Mutations When Used in Combination with Niraparib - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ecteinascidin 743 Cell Cycle Analysis Using Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ecteinascidin 743 (ET-743, Trabectedin, Yondelis®) is a marine-derived antineoplastic agent with a unique mechanism of action.[1][2][3][4] It functions as an alkylating drug, binding to the minor groove of DNA and forming adducts with guanine (B1146940) residues.[1][5][6][7] This interaction triggers a cascade of cellular events, including the formation of DNA single and double-strand breaks, ultimately leading to cell cycle arrest and apoptosis.[5][8][9][10] Notably, the cytotoxic effects of this compound are influenced by cellular DNA repair pathways, particularly the Transcription-Coupled Nucleotide Excision Repair (TC-NER) and Homologous Recombination Repair (HRR) systems.[1][2][7][10]
A key characteristic of this compound's activity is the induction of cell cycle arrest, predominantly in the G2/M phase.[3][4][11][12] Flow cytometry is a powerful and widely used technique to quantify this effect by measuring the DNA content of individual cells within a population.[13][14] This allows for the precise determination of the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
These application notes provide detailed protocols for inducing and analyzing cell cycle arrest with this compound using flow cytometry with propidium (B1200493) iodide (PI) staining.
Mechanism of Action: this compound-Induced G2/M Cell Cycle Arrest
This compound exerts its cytotoxic effects through a multi-step process that culminates in cell cycle arrest and apoptosis. The signaling pathway diagram below illustrates this mechanism.
Caption: Mechanism of this compound-induced G2/M arrest.
Experimental Protocols
This section provides a detailed protocol for treating cancer cell lines with this compound and subsequent analysis of cell cycle distribution by flow cytometry.
Cell Culture and Treatment
-
Cell Line Selection: Choose an appropriate cancer cell line. Prostate cancer cell lines (DU-145 and PC-3) and colon carcinoma cell lines (SW620 and LoVo) have been shown to be responsive to this compound.[11]
-
Cell Seeding: Plate cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase and do not exceed 80% confluency at the end of the experiment.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response study to determine the optimal concentration for your cell line. Concentrations ranging from 0.1 nM to 100 nM have been shown to be effective.[4]
-
Treatment: Treat cells with varying concentrations of this compound for 24, 48, or 72 hours.[4] Include a vehicle control (DMSO) with the same final concentration as the highest drug concentration used.
Cell Cycle Analysis using Propidium Iodide Staining and Flow Cytometry
This protocol is for the analysis of DNA content in fixed cells.
Reagents and Materials:
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) Staining Solution:
-
50 µg/mL Propidium Iodide
-
100 µg/mL RNase A
-
0.1% Triton X-100 in PBS
-
-
FACS tubes (5 mL polystyrene tubes)
Procedure:
-
Cell Harvesting:
-
Aspirate the culture medium from the wells.
-
Wash the cells once with cold PBS.[15]
-
Add Trypsin-EDTA to detach the cells.
-
Once detached, add complete medium to inactivate the trypsin and transfer the cell suspension to a 15 mL conical tube.
-
Centrifuge at 300 x g for 5 minutes.
-
-
Fixation:
-
Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.[15]
-
Incubate the cells at -20°C for at least 2 hours. Cells can be stored at this stage for several weeks.
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 10 minutes.
-
Decant the ethanol and wash the cell pellet with 5 mL of PBS.
-
Centrifuge again and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate at room temperature for 30 minutes in the dark.[15]
-
-
Flow Cytometry Analysis:
-
Transfer the stained cell suspension to FACS tubes.
-
Analyze the samples on a flow cytometer. Use the FL-2 or FL-3 channel for PI detection.[13]
-
Collect data for at least 10,000 events per sample.
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.
-
Experimental Workflow
The following diagram outlines the key steps in the experimental workflow for analyzing the effects of this compound on the cell cycle.
Caption: Experimental workflow for cell cycle analysis.
Data Presentation
The quantitative data obtained from the flow cytometry analysis should be summarized in a clear and structured table to facilitate comparison between different treatment conditions.
Table 1: Effect of this compound on Cell Cycle Distribution in DU-145 Prostate Cancer Cells after 48h Treatment
| Treatment Concentration (nM) | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |
| 0 (Vehicle Control) | 58.3 | 23.1 | 18.6 |
| 0.1 | 55.3 | 27.6 | 17.1 |
| 1 | 50.1 | 26.9 | 23.0 |
| 10 | 37.0 | 32.5 | 30.4 |
Note: The data presented in this table is adapted from a study on prostate cancer stem cells and serves as an example of expected results.[4]
Table 2: Effect of this compound on Cell Cycle Distribution in PC-3 Prostate Cancer Cells after 48h Treatment
| Treatment Concentration (nM) | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |
| 0 (Vehicle Control) | 76.4 | 15.0 | 8.6 |
| 0.1 | 62.7 | 22.0 | 15.3 |
| 1 | 50.3 | 27.6 | 20.9 |
| 10 | 45.8 | 26.3 | 27.9 |
Note: The data presented in this table is adapted from a study on prostate cancer stem cells and serves as an example of expected results.[4]
Conclusion
This compound is a potent anticancer agent that induces a characteristic G2/M phase cell cycle arrest. Flow cytometry with propidium iodide staining provides a robust and quantitative method for analyzing this effect. The protocols and data presentation formats provided in these application notes offer a comprehensive guide for researchers and scientists in the field of drug development to effectively study the cellular response to this compound.
References
- 1. Unique pattern of ET-743 activity in different cellular systems with defined deficiencies in DNA-repair pathways [pubmed.ncbi.nlm.nih.gov]
- 2. air.unimi.it [air.unimi.it]
- 3. Enhanced G2/M Arrest, Caspase Related Apoptosis and Reduced E-Cadherin Dependent Intercellular Adhesion by Trabectedin in Prostate Cancer Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhanced G2/M Arrest, Caspase Related Apoptosis and Reduced E-Cadherin Dependent Intercellular Adhesion by Trabectedin in Prostate Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trabectedin mechanism of action: what's new? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of Action | YONDELIS® [yondelis.com]
- 7. Restricted [jnjmedicalconnect.com]
- 8. pnas.org [pnas.org]
- 9. Trabectedin and lurbinectedin: Mechanisms of action, clinical impact, and future perspectives in uterine and soft tissue sarcoma, ovarian carcinoma, and endometrial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Replication and homologous recombination repair regulate DNA double-strand break formation by the antitumor alkylator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ecteinascidin-743 (ET-743), a natural marine compound, with a unique mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quercetin arrests G2/M phase and induces caspase-dependent cell death in U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 14. escca.eu [escca.eu]
- 15. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Application Notes: Quantifying Ecteinascidin 743-Induced Apoptosis with Annexin V Assay
Introduction
Ecteinascidin 743 (ET-743, Trabectedin (B1682994), Yondelis®) is a marine-derived antitumor agent with a unique mechanism of action, primarily involving binding to the minor groove of DNA.[1][2] This interaction triggers a cascade of events, including interference with DNA repair pathways and transcription factors, ultimately leading to cell cycle arrest and apoptosis.[1] The Annexin V assay is a widely used and reliable method for detecting one of the earliest hallmarks of apoptosis: the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane.[3] This application note provides a detailed protocol for utilizing the Annexin V assay to quantify apoptosis induced by ET-743 in cancer cell lines, tailored for researchers in oncology and drug development.
Mechanism of this compound-Induced Apoptosis
This compound exerts its potent anticancer effects through a multi-faceted mechanism. It covalently binds to guanine (B1146940) residues in the DNA minor groove, causing a bend in the DNA helix.[2] This adduct formation is recognized by DNA repair machinery, and defects in certain repair pathways, like transcription-coupled nucleotide excision repair (TC-NER), can confer resistance to the drug.[2]
The DNA damage induced by ET-743 can trigger two primary apoptotic pathways depending on the drug concentration.
-
At lower concentrations (1-10 ng/mL): ET-743 typically induces cell cycle arrest in the S and G2/M phases, which is then followed by apoptosis. This pathway is transcription-dependent.
-
At higher concentrations (10-100 ng/mL): The drug can induce rapid apoptosis independent of transcription and cell cycle arrest. This pathway involves the activation of c-Jun NH(2)-terminal kinase (JNK) and the mitochondrial (intrinsic) pathway, characterized by cytochrome c release and subsequent activation of executioner caspases like caspase-3. Some studies also suggest ET-743 can sensitize cells to Fas-mediated (extrinsic) apoptosis by upregulating Fas/FasL and activating caspase-8.[4]
The following diagram illustrates the signaling cascade of ET-743-induced apoptosis.
References
- 1. A review of trabectedin (ET-743): a unique mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ET-743: more than an innovative mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitation of Apoptosis and Necrosis by Annexin V Binding, Propidium Iodide Uptake, and Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Ecteinascidin 743 DNA Footprinting Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the analysis of DNA interactions with Ecteinascidin 743 (also known as Trabectedin or Yondelis), a potent antitumor agent. The focus is on DNA footprinting techniques to elucidate the specific binding sites and the impact of this interaction on DNA structure and cellular processes.
Introduction
This compound is a marine-derived natural product that exhibits strong antitumor activity. Its primary mechanism of action involves binding to the minor groove of DNA and alkylating the N2 position of guanine. This covalent modification induces a unique bend in the DNA helix towards the major groove, which is distinct from other minor groove binding agents. The cytotoxic effects of this compound are not solely due to the formation of DNA adducts but are intricately linked to the cell's DNA repair machinery, particularly the Nucleotide Excision Repair (NER) pathway. The interaction of the this compound-DNA adduct with the NER machinery is thought to lead to the formation of lethal DNA strand breaks, ultimately triggering cell death.
DNA footprinting is a powerful in vitro technique used to identify the specific binding sites of ligands, such as proteins or small molecules, on a DNA sequence. This methodology is crucial for understanding the sequence-specific interactions of this compound with DNA and for elucidating its mechanism of action. The two primary techniques detailed here are DNase I footprinting and hydroxyl radical footprinting.
Data Presentation
Quantitative Analysis of this compound-DNA Interactions
The following table summarizes quantitative data regarding the interaction of this compound with DNA and its effect on DNA-protein interactions.
| Parameter | Method | DNA Sequence/Target | Result | Reference |
| Inhibition of Transcription Factor Binding | Gel Shift Assay | TATA binding protein (TBP) | Inhibition at 50-300 µM | |
| E2F | Inhibition at 50-300 µM | |||
| SRF | Inhibition at 50-300 µM | |||
| NF-Y | Inhibition at 10-30 µM (pre-incubation with protein) | |||
| Effect on Nucleosome Assembly | Nucleosome Reconstitution Assay | - | Decrease in nucleosomal band at 100 nM, complete disappearance at 3-10 µM |
Experimental Protocols
Protocol 1: DNase I Footprinting of this compound on DNA
This protocol is designed to identify the specific DNA sequences protected by this compound from DNase I cleavage.
Materials:
-
This compound (Trabectedin)
-
DNA fragment of interest, uniquely end-labeled with 32P
-
DNase I (RNase-free)
-
DNase I reaction buffer (e.g., 40 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 5 mM CaCl₂)
-
Stop solution (e.g., 20 mM EDTA, 1% SDS, 200 mM NaCl, 100 µg/mL glycogen)
-
Phenol:Chloroform:Isoamyl alcohol (25:24:1)
-
Ethanol (100% and 70%)
-
Formamide (B127407) loading buffer (95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)
-
Sequencing gel (denaturing polyacrylamide gel)
-
Maxam-Gilbert sequencing ladders (G, A+G, C, C+T) for the same DNA fragment (optional, for precise footprint identification)
Procedure:
-
DNA Probe Preparation:
-
Prepare a DNA fragment of interest (e.g., a promoter region of a target gene) and uniquely label one end with 32P using T4 polynucleotide kinase (for 5' end labeling) or Klenow fragment (for 3' end labeling).
-
Purify the end-labeled DNA probe.
-
-
Binding Reaction:
-
In a microcentrifuge tube, set up the binding reactions by mixing the 32P-labeled DNA probe (e.g., 10,000-20,000 cpm) with increasing concentrations of this compound in the DNase I reaction buffer.
-
Include a control reaction with no this compound.
-
Incubate the reactions at 37°C for a sufficient time to allow for covalent adduct formation (e.g., 1-2 hours).
-
-
DNase I Digestion:
-
Add a freshly diluted solution of DNase I to each reaction tube. The optimal concentration of DNase I should be determined empirically to achieve partial digestion of the DNA probe in the absence of this compound.
-
Incubate at room temperature for a short, precisely controlled time (e.g., 1-2 minutes).
-
-
Reaction Termination and DNA Purification:
-
Stop the DNase I digestion by adding the stop solution.
-
Perform a phenol:chloroform extraction to remove proteins and enzymes.
-
Precipitate the DNA with ethanol, wash the pellet with 70% ethanol, and air dry.
-
-
Gel Electrophoresis and Autoradiography:
-
Resuspend the DNA pellets in formamide loading buffer.
-
Denature the samples by heating at 90°C for 5 minutes and then rapidly cool on ice.
-
Load the samples onto a denaturing polyacrylamide sequencing gel.
-
Run the gel at a constant power until the tracking dyes have migrated to the desired positions.
-
Dry the gel and expose it to a phosphor screen or X-ray film.
-
-
Data Analysis:
-
The region where this compound has bound to the DNA will be protected from DNase I cleavage, resulting in a "footprint" or a gap in the ladder of DNA fragments compared to the control lane.
-
The precise location of the footprint can be determined by running Maxam-Gilbert sequencing ladders alongside the samples.
-
Protocol 2: Hydroxyl Radical Footprinting of this compound-DNA Adducts
This protocol provides higher resolution footprinting data due to the small size and sequence neutrality of the hydroxyl radical.
Materials:
-
This compound (Trabectedin)
-
DNA fragment of interest, uniquely end-labeled with 32P
-
Fenton's reagent components:
-
(NH₄)₂Fe(SO₄)₂·6H₂O (Mohr's salt)
-
EDTA
-
Sodium ascorbate
-
Hydrogen peroxide (H₂O₂)
-
-
Reaction buffer (e.g., 10 mM Tris-HCl pH 8.0, 100 mM NaCl)
-
Stop solution (e.g., 0.1 M thiourea, 20 mM EDTA)
-
Ethanol (100% and 70%)
-
Formamide loading buffer
-
Sequencing gel (denaturing polyacrylamide gel)
Procedure:
-
DNA Probe Preparation:
-
Prepare and purify a uniquely 32P end-labeled DNA probe as described in Protocol 1.
-
-
Binding Reaction:
-
Set up binding reactions with the labeled DNA probe and varying concentrations of this compound in the reaction buffer.
-
Include a no-drug control.
-
Incubate at 37°C for 1-2 hours to allow for adduct formation.
-
-
Hydroxyl Radical Cleavage:
-
Prepare the hydroxyl radical generating reagents immediately before use.
-
To each binding reaction, add the Fenton's reagent components in the following order: Fe(II)-EDTA complex, sodium ascorbate, and finally H₂O₂.
-
Allow the cleavage reaction to proceed for a short, controlled time (e.g., 1-2 minutes) at room temperature.
-
-
Reaction Termination and DNA Purification:
-
Stop the reaction by adding the stop solution.
-
Precipitate the DNA with ethanol, wash the pellet with 70% ethanol, and air dry.
-
-
Gel Electrophoresis and Autoradiography:
-
Resuspend the DNA pellets in formamide loading buffer, denature, and load onto a sequencing gel as described in Protocol 1.
-
Dry the gel and perform autoradiography.
-
-
Data Analysis:
-
The hydroxyl radical cleaves the DNA backbone with little sequence preference.
-
Regions where this compound is bound in the minor groove will be protected from cleavage, resulting in a high-resolution footprint.
-
Analyze the footprint to determine the precise location and size of the this compound binding site.
-
Visualizations
This compound-DNA Adduct Formation and Processing Workflow
Caption: Workflow of this compound action from DNA adduct formation to apoptosis.
Signaling Pathway of this compound-Induced Cytotoxicity
Caption: Signaling cascade of this compound-induced DNA damage and cell death.
Ecteinascidin 743 (Trabectedin): In Vivo Xenograft Model Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ecteinascidin 743 (Trabectedin, marketed as Yondelis®) is a marine-derived antitumor agent with a unique mechanism of action, originally isolated from the tunicate Ecteinascidia turbinata.[1] It is approved for the treatment of advanced soft tissue sarcoma and recurrent ovarian cancer.[2][3] Preclinical in vivo xenograft models are crucial for evaluating the efficacy of this compound, understanding its mechanisms, and exploring novel therapeutic combinations. These application notes provide a comprehensive overview of the use of this compound in xenograft studies, including efficacy data, detailed experimental protocols, and insights into its molecular pathways.
Mechanism of Action
This compound exerts its anticancer effects through a multifaceted mechanism. It binds to the minor groove of DNA, forming covalent adducts with guanine (B1146940) residues.[4] This interaction triggers a cascade of events that disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[5][6] A key feature of its action is the interference with the Transcription-Coupled Nucleotide Excision Repair (TC-NER) pathway. By forming a complex with proteins of the TC-NER system, such as XPG, it inhibits the repair mechanism, leading to the accumulation of DNA double-strand breaks.[5] Furthermore, this compound can modulate the tumor microenvironment by affecting the production of cytokines and chemokines.[7]
Data Presentation: Efficacy in Human Tumor Xenograft Models
The antitumor activity of this compound has been evaluated in a variety of human tumor xenograft models. The following tables summarize the quantitative data from several key studies, demonstrating its efficacy across different cancer types.
| Xenograft Model | Cancer Type | Treatment Regimen | Key Efficacy Outcome(s) | Reference(s) |
| Cell Line-Derived Xenografts (CDX) | ||||
| MEXF 989 | Melanoma | 0.2 mg/kg, i.v., days 0, 4, 8 | Complete tumor remissions | [6] |
| LXFL 529 | Non-Small Cell Lung Cancer | 0.2 mg/kg, i.v., days 0, 4, 8 | Complete tumor remissions | [6] |
| HOC22 | Ovarian Cancer | 0.2 mg/kg, i.v., q4d x 3 | Complete tumor remissions, 25% cures | [8] |
| HOC18 | Ovarian Cancer (marginally cisplatin-resistant) | 0.2 mg/kg, i.v., q4d x 3 | Partial tumor regressions, significant growth delay | [8] |
| Patient-Derived Xenografts (PDX) | ||||
| DSRCT PDX | Desmoplastic Small Round Cell Tumor | Optimal doses and schedules | Maximum Tumor Volume Inhibition (TVI) of 82% | [9] |
Experimental Protocols
Subcutaneous Xenograft Model Establishment
This protocol describes the establishment of a subcutaneous human tumor xenograft model in immunodeficient mice.
Materials:
-
Human cancer cell line of interest (e.g., HT-1080 fibrosarcoma)
-
Cell culture medium (e.g., DMEM or RPMI-1640) with supplements (10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel® (optional, can enhance tumor take rate)
-
Immunodeficient mice (e.g., BALB/c nude or NOD/SCID), 6-8 weeks old
-
Sterile syringes (1 mL) and needles (27-30 gauge)
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)
-
Calipers
Procedure:
-
Cell Culture: Culture human cancer cells in appropriate medium until they reach 80-90% confluency in the logarithmic growth phase.[10]
-
Cell Harvesting:
-
Aspirate the culture medium and wash the cells with sterile PBS.
-
Add Trypsin-EDTA and incubate until cells detach.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to a sterile conical tube.
-
Centrifuge at 300 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in cold, sterile PBS or serum-free medium.
-
Perform a cell count and assess viability (should be >95%).
-
Adjust the cell concentration to 1 x 107 to 5 x 107 cells/mL in cold PBS.
-
-
Animal Preparation and Cell Implantation:
-
Anesthetize the mice using an approved protocol.
-
Shave and disinfect the injection site on the flank of the mouse.[11]
-
If using Matrigel, mix the cell suspension with an equal volume of cold Matrigel just prior to injection.
-
Gently lift the skin and inject 100-200 µL of the cell suspension subcutaneously.[11]
-
Slowly withdraw the needle to prevent leakage.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure the length (L) and width (W) with calipers every 2-3 days.[1]
-
Calculate the tumor volume using the formula: V = (L x W²)/2.[1]
-
When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[1]
-
This compound (Trabectedin) Administration
This protocol outlines the preparation and intravenous administration of this compound.
Materials:
-
This compound (Trabectedin) powder for injection
-
Sterile Water for Injection, USP
-
0.9% Sodium Chloride Injection, USP or 5% Dextrose Injection, USP
-
Sterile syringes and needles
-
Intravenous infusion equipment
Procedure:
-
Reconstitution:
-
Dilution:
-
Calculate the required volume of the reconstituted solution based on the mouse's body weight and the target dose (e.g., 0.15-0.2 mg/kg).
-
Withdraw the calculated volume and further dilute it in an appropriate volume of 0.9% Sodium Chloride or 5% Dextrose for injection. The final volume for intravenous injection in mice is typically 100-200 µL.
-
-
Administration:
-
Gently warm the mice to dilate the tail veins.
-
Place the mouse in a restraining device.
-
Administer the diluted this compound solution via intravenous (i.v.) tail vein injection.
-
Administer the vehicle control to the control group using the same procedure.
-
-
Monitoring:
-
Monitor the mice for any signs of toxicity, including changes in body weight, behavior, and physical appearance.
-
Continue to measure tumor volumes as described in the previous protocol.
-
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound.
Experimental Workflow
Caption: Experimental workflow for an in vivo xenograft study.
References
- 1. benchchem.com [benchchem.com]
- 2. Trabectedin and its potential in the treatment of soft tissue sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical utility of trabectedin for the treatment of ovarian cancer: current evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of trabectedin in the treatment of soft tissue sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. High antitumour activity of ET743 against human tumour xenografts from melanoma, non-small-cell lung and ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ASCO – American Society of Clinical Oncology [asco.org]
- 10. A Phase II study of trabectedin single agent in patients with recurrent ovarian cancer previously treated with platinum-based regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
- 12. Interval Approach to Assessing Antitumor Activity for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Content Screening with Ecteinascidin 743 (Trabectedin)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mechanism of Action
Ecteinascidin 743 covalently binds to the exocyclic N2 position of guanine (B1146940) in the DNA minor groove.[2][13] This adduct formation bends the DNA helix towards the major groove, a distinctive feature that differentiates it from other DNA alkylating agents.[2][13][14] This interaction with DNA has several downstream consequences:
-
Modulation of Transcription: ET-743 does not act as a general transcription inhibitor. Instead, it selectively inhibits activated transcription while having minimal effect on basal transcription.[2][15] It has been shown to interfere with the binding of transcription factors, such as NF-Y, to their cognate DNA sequences, thereby affecting the expression of specific genes, including the multidrug resistance gene (MDR1).[16][17]
-
DNA Damage and Repair: The ET-743-DNA adduct is recognized by the Nucleotide Excision Repair (NER) machinery.[1][18] However, instead of repairing the lesion, the interaction with the NER pathway, particularly the transcription-coupled NER (TC-NER) pathway, leads to the formation of lethal DNA double-strand breaks (DSBs).[18][19] Consequently, cancer cells deficient in TC-NER are resistant to ET-743.[2][18]
-
Cell Cycle Arrest: Exposure to ET-743 causes a characteristic cell cycle arrest in the G2/M phase.[1][8][20] This is a consequence of the DNA damage response triggered by the drug. At lower concentrations, it can also slow S-phase progression.[1][20]
-
Induction of Apoptosis: ET-743 induces apoptosis through both transcription-dependent and -independent pathways.[21] The apoptotic response can be mediated by the activation of c-Jun N-terminal kinase (JNK) and caspase-3, and involves the release of cytochrome c from the mitochondria.[4][21]
Quantitative Data Summary
The following tables summarize the cytotoxic and cell cycle effects of this compound across various cancer cell lines.
Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| LMS | Leiomyosarcoma | 1.296 | [22] |
| LPS | Liposarcoma | 0.6836 | [22] |
| RMS | Rhabdomyosarcoma | 0.9654 | [22] |
| FS | Fibrosarcoma | 0.8549 | [22] |
| HCT116 | Colon Carcinoma | pM to low nM range | [20] |
| MDA-MB-435 | Breast Cancer | pM to low nM range | [20] |
Table 2: Effect of this compound on Cell Cycle Distribution in Prostate Cancer Cell Lines (48h treatment)
| Cell Line | Concentration (nM) | % G0/G1 | % S | % G2/M | Reference |
| DU-145 | 1 | 54.0 | 21.2 | 24.8 | [5] |
| 10 | 35.7 | 29.8 | 34.5 | [5] | |
| 100 | 28.0 | 29.5 | 42.5 | [5] | |
| PC-3 | 100 | 43.8 | 18.9 | 37.3 | [5] |
Table 3: Effect of this compound on Cell Cycle Distribution in Colon Carcinoma Cells (HCT116)
| Concentration | Time after drug removal | Predominant Effect | Reference |
| 10 nM | 14 h | Accumulation in S and G2-M | [23] |
| 24 h | Accumulation in G2-M | [23] | |
| 0.1 µM | 6 h | G1 arrest | [23] |
| 1 µM | 6 h onwards | Pronounced and persistent G1 arrest | [23] |
Signaling Pathways and Experimental Workflows
Signaling Pathways
Experimental Workflows
Experimental Protocols
Protocol 1: High-Content Analysis of Cell Cycle Perturbation
This protocol enables the quantification of cell cycle phase distribution following treatment with this compound.
Materials:
-
Cancer cell line of interest (e.g., HCT116, DU-145)
-
Complete cell culture medium
-
96- or 384-well clear-bottom imaging plates
-
This compound (Trabectedin)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.2% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: Rabbit anti-phospho-Histone H3 (Ser10)
-
Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorescent dye (e.g., Alexa Fluor 488)
-
Nuclear stain: Hoechst 33342
-
High-content imaging system
Procedure:
-
Cell Seeding: Seed cells into a 96- or 384-well imaging plate at a density that will result in 60-80% confluency at the end of the experiment. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the plate and add the compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
Fixation and Permeabilization:
-
Gently wash the cells twice with PBS.
-
Fix the cells by adding 4% PFA and incubating for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.
-
Wash twice with PBS.
-
-
Immunostaining:
-
Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.
-
Dilute the anti-phospho-Histone H3 antibody in blocking buffer and incubate overnight at 4°C.
-
Wash three times with PBS.
-
Dilute the fluorescently labeled secondary antibody and Hoechst 33342 in blocking buffer. Incubate for 1 hour at room temperature, protected from light.
-
Wash three times with PBS. Leave the final wash on the cells for imaging.
-
-
Image Acquisition: Acquire images using a high-content imaging system. Use channels for Hoechst (DNA content) and the secondary antibody (mitotic cells).
-
Image Analysis:
-
Use the HCS software to identify and segment individual nuclei based on the Hoechst signal.
-
Measure the integrated nuclear intensity of the Hoechst stain to determine DNA content (G1, S, or G2/M).
-
Measure the intensity of the phospho-Histone H3 signal within the nuclear mask to identify mitotic cells.
-
Calculate the percentage of cells in each phase of the cell cycle and the mitotic index.
-
Protocol 2: High-Content Analysis of Apoptosis Induction
This protocol allows for the quantification of apoptosis through the detection of activated caspases in live cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96- or 384-well clear-bottom imaging plates
-
This compound (Trabectedin)
-
Live-cell apoptosis imaging reagent (e.g., CellEvent™ Caspase-3/7 Green Detection Reagent)
-
Live-cell nuclear stain (e.g., Hoechst 33342)
-
High-content imaging system with environmental control (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed cells into a 96- or 384-well imaging plate and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium.
-
Staining: Add the Caspase-3/7 reagent and Hoechst 33342 directly to the wells containing the compound dilutions, following the manufacturer's instructions.
-
Live-Cell Imaging:
-
Place the plate in the high-content imaging system equipped with an environmental chamber.
-
Allow the plate to equilibrate for at least 30 minutes.
-
Acquire images at specified time points (e.g., every 2-4 hours for 48 hours) to monitor the induction of apoptosis over time.
-
-
Image Analysis:
-
Use the HCS software to identify all nuclei using the Hoechst signal.
-
Identify apoptotic cells by segmenting the bright, condensed nuclei and/or by quantifying the fluorescence intensity of the Caspase-3/7 signal.
-
Calculate the percentage of apoptotic cells at each time point and concentration.
-
Protocol 3: High-Content Analysis of DNA Damage (γH2AX Foci Formation)
This protocol quantifies the formation of DNA double-strand breaks by detecting the phosphorylation of H2AX.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96- or 384-well clear-bottom imaging plates
-
This compound (Trabectedin)
-
Fixation and permeabilization reagents (as in Protocol 1)
-
Blocking buffer
-
Primary antibody: Mouse anti-phospho-Histone H2A.X (Ser139)
-
Secondary antibody: Goat anti-mouse IgG conjugated to a fluorescent dye
-
Nuclear stain: DAPI or Hoechst 33342
-
High-content imaging system
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from Protocol 1. Incubation times may be shorter (e.g., 1-24 hours) to capture the dynamics of DNA damage.
-
Fixation, Permeabilization, and Staining: Follow steps 4-5 from Protocol 1, using the anti-phospho-H2A.X antibody.
-
Image Acquisition: Acquire images using a high-content imaging system with appropriate channels for the nuclear stain and the γH2AX signal.
-
Image Analysis:
-
Identify and segment nuclei based on the DAPI/Hoechst signal.
-
Within each nucleus, use a spot detection algorithm to identify and count the number of γH2AX foci.
-
Quantify the intensity and area of the foci.
-
Calculate the average number of foci per cell and the percentage of cells with a high number of foci for each treatment condition.
-
Conclusion
High-content screening offers a robust and quantitative approach to elucidate the complex mechanisms of action of this compound. The provided protocols for analyzing cell cycle progression, apoptosis, and DNA damage can be adapted to various cancer cell models and experimental questions. By leveraging the multiparametric nature of HCS, researchers can gain deeper insights into the cellular responses to this potent anticancer agent, aiding in the discovery of predictive biomarkers and the development of novel combination therapies.
References
- 1. Ecteinascidin-743 (ET-743), a natural marine compound, with a unique mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ET-743: more than an innovative mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unique features of the mode of action of ET-743 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. HPLC-MS/MS method to measure trabectedin in tumors: preliminary PK study in a mesothelioma xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Trabectedin reveals a strategy of immunomodulation in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In-Silico Identification of Novel Pharmacological Synergisms: The Trabectedin Case - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lifesciences.danaher.com [lifesciences.danaher.com]
- 10. Accelerating Drug Discovery with High Content Screening | Core Life Analytics [corelifeanalytics.com]
- 11. High-Content Screening for Quantitative Cell Biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pharmaron.com [pharmaron.com]
- 13. This compound induces protein-linked DNA breaks in human colon carcinoma HCT116 cells and is cytotoxic independently of topoisomerase I expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound, a transcription-targeted chemotherapeutic that inhibits MDR1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Interference of transcriptional activation by the antineoplastic drug ecteinascidin-743 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. Interference of transcriptional activation by the antineoplastic drug ecteinascidin-743 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antiproliferative activity of this compound is dependent upon transcription-coupled nucleotide-excision repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Replication and homologous recombination repair regulate DNA double-strand break formation by the antitumor alkylator this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Antitumor activity- and gene expression-based profiling of ecteinascidin Et 743 and phthalascidin Pt 650 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Differential cytostatic and apoptotic effects of ecteinascidin-743 in cancer cells. Transcription-dependent cell cycle arrest and transcription-independent JNK and mitochondrial mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Validating Ecteinascidin 743 Target Engagement in Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ecteinascidin 743 (ET-743), also known as Trabectedin (Yondelis®), is a marine-derived antitumor agent with a unique mechanism of action, approved for the treatment of soft tissue sarcoma and ovarian cancer.[1] Unlike traditional alkylating agents, ET-743 binds to the minor groove of DNA, forming covalent adducts with the N2 position of guanine.[2] This interaction triggers a cascade of cellular events, ultimately leading to cell cycle arrest and apoptosis.[3] The cytotoxicity of ET-743 is paradoxically dependent on a proficient Transcription-Coupled Nucleotide Excision Repair (TC-NER) pathway.[4] The repair machinery recognizes the ET-743-DNA adduct but is unable to resolve it, leading to the formation of lethal DNA double-strand breaks (DSBs).[5]
Validating the engagement of ET-743 with its DNA target and confirming the downstream consequences are critical steps in both basic research and preclinical drug development. These application notes provide detailed protocols for key assays to assess ET-743 target engagement in cellular models.
Mechanism of Action: An Overview
This compound exerts its cytotoxic effects through a multi-step process that begins with its binding to DNA. This initial engagement sets off a chain of events involving the cell's own DNA repair machinery, which ultimately leads to cell death.
Quantitative Analysis of this compound Cytotoxicity
Determining the cytotoxic potential of ET-743 in different cancer cell lines is a fundamental first step. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing drug sensitivity across cell lines.
| Cell Line | Histotype | IC50 (nM) |
| Leiomyosarcoma (LMS) | Soft Tissue Sarcoma | 1.296 |
| Liposarcoma (LPS) | Soft Tissue Sarcoma | 0.6836 |
| Rhabdomyosarcoma (RMS) | Soft Tissue Sarcoma | 0.9654 |
| Fibrosarcoma (FS) | Soft Tissue Sarcoma | 0.8549 |
| Ewing Sarcoma (TC71) | Ewing Sarcoma | ~1 |
| Ewing Sarcoma (TC32) | Ewing Sarcoma | ~1 |
| Ewing Sarcoma (EW8) | Ewing Sarcoma | ~1 |
Table 1: IC50 Values of this compound in Various Sarcoma Cell Lines. [2][6]
Experimental Protocols
The following protocols provide detailed methodologies for the validation of ET-743 target engagement in cultured cells.
Protocol 1: Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound (in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Cell culture medium
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in a complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of ET-743. Include a vehicle-only control.
-
Incubate the plates for the desired time period (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[7]
-
After incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.[4]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Protocol 2: Immunofluorescence for γ-H2AX Foci Formation
This protocol allows for the visualization and quantification of DNA double-strand breaks.
Materials:
-
Cells cultured on coverslips or in chamber slides
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
0.3% Triton X-100 in PBS
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139)
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips and treat with this compound at various concentrations for the desired time.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells with 0.3% Triton X-100 for 10 minutes.[4]
-
Block non-specific antibody binding with blocking solution for 1 hour.
-
Incubate with the primary anti-γ-H2AX antibody overnight at 4°C.
-
Wash the cells with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Visualize and quantify the number of γ-H2AX foci per nucleus using a fluorescence microscope and image analysis software.
| This compound Concentration | Mean γ-H2AX Foci per Cell (Relative to Control) |
| 0 nM (Control) | 1.0 |
| Low nM Range | Significant Increase |
| Mid nM Range | Further Significant Increase |
| High nM Range | Plateau or Decrease (due to high toxicity) |
Table 2: Expected Dose-Dependent Effect of this compound on γ-H2AX Foci Formation. [2]
Protocol 3: Neutral Comet Assay
The neutral comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA double-strand breaks in individual cells.
Materials:
-
Treated and control cells
-
Low-melting-point agarose (B213101)
-
Normal-melting-point agarose
-
Lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, 1% Triton X-100)
-
Neutral electrophoresis buffer (90 mM Tris, 90 mM Boric acid, 2 mM EDTA, pH 8.5)
-
DNA staining solution (e.g., SYBR Green or Propidium Iodide)
-
Fluorescence microscope with appropriate filters
Procedure:
-
Harvest and resuspend cells in PBS.
-
Mix the cell suspension with low-melting-point agarose and pipette onto a pre-coated slide with normal-melting-point agarose.
-
Lyse the cells by immersing the slides in lysis buffer overnight at 4°C.
-
Perform electrophoresis under neutral conditions.
-
Stain the DNA with a fluorescent dye.
-
Visualize the comets using a fluorescence microscope and quantify the extent of DNA damage using comet analysis software (measuring parameters like tail length and tail moment).
Protocol 4: Quantitative Real-Time PCR (qPCR) for DNA Repair Gene Expression
This protocol is for assessing changes in the expression of genes involved in DNA repair pathways following ET-743 treatment.
Materials:
-
Treated and control cells
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (SYBR Green or probe-based)
-
Primers for target genes (e.g., BRCA1, ERCC1, XPG) and housekeeping genes (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Procedure:
-
Extract total RNA from treated and control cells.
-
Synthesize cDNA from the extracted RNA.
-
Set up the qPCR reaction with primers for your target and housekeeping genes.
-
Perform the qPCR reaction using a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
Primer Design Considerations:
-
Primers should be 18-24 nucleotides in length.
-
GC content should be between 40-60%.
-
Melting temperatures (Tm) of forward and reverse primers should be similar.
-
Avoid secondary structures and primer-dimers.
-
Whenever possible, design primers to span an exon-exon junction to avoid amplification of genomic DNA.
| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') |
| BRCA1 | GCTGGCTAAGATGTGTATCCTGG | ATCAGGAGGTCCGCTGGTTTCT |
| ERCC1 | AGGACGAGCGGATGGAGTT | GGCCTGGAGAACCCCATTTA |
| XPG | TCGGCTAGGTGAACAATATGGA | AGTCATCAGCAGGGTCTTCTTC |
| GAPDH | GAAGGTGAAGGTCGGAGTCA | GACAAGCTTCCCGTTCTCAG |
Table 3: Example Primer Sequences for Human DNA Repair and Housekeeping Genes.
Protocol 5: Quantification of this compound-DNA Adducts by LC-MS/MS (General Workflow)
Directly quantifying the formation of ET-743-DNA adducts provides the most definitive evidence of target engagement. This requires specialized equipment and expertise.
General Principles:
-
DNA Isolation: Genomic DNA is isolated from cells treated with ET-743.
-
Enzymatic Digestion: The DNA is enzymatically digested into individual nucleosides.
-
LC Separation: The mixture of nucleosides is separated using liquid chromatography.
-
MS/MS Detection: The eluate from the LC is introduced into a tandem mass spectrometer. The instrument is set to specifically detect and quantify the mass-to-charge ratio (m/z) of the ET-743-deoxyguanosine adduct.
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for validating the target engagement of this compound in a cellular context. By employing a combination of these assays, researchers can effectively quantify the cytotoxic effects of ET-743, visualize the resulting DNA damage, and assess the cellular response to this unique antitumor agent. These methods are essential for advancing our understanding of ET-743's mechanism of action and for the development of novel therapeutic strategies.
References
- 1. Radiosensitizing Effect of Trabectedin on Human Soft Tissue Sarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchhub.com [researchhub.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Mass spectrometric profiling of DNA adducts in the human stomach associated with damage from environmental factors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. General Guidelines for Setting Up an In Vitro LC/MS/MS Assay | Springer Nature Experiments [experiments.springernature.com]
- 7. sg.idtdna.com [sg.idtdna.com]
Troubleshooting & Optimization
Ecteinascidin 743 (Trabectedin) Cell Culture Optimization: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Ecteinascidin 743 (also known as Trabectedin (B1682994) or Yondelis) concentration in cell culture experiments.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments with this compound, offering potential causes and solutions in a structured question-and-answer format.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High variability in IC50 values between experiments. | - Inconsistent cell seeding density.- Variation in drug exposure time.- Instability of this compound in culture medium.- Cell line heterogeneity. | - Ensure consistent cell numbers are seeded for each experiment.- Strictly adhere to the planned drug incubation period.- Prepare fresh drug dilutions for each experiment from a frozen stock.- Perform cell line authentication and check for mycoplasma contamination. |
| No significant cytotoxic effect observed at expected concentrations. | - Drug degradation.- Incorrect solvent used for reconstitution.- Cell line is resistant to this compound.- Insufficient drug exposure time. | - Store stock solutions at -20°C or lower and protect from light. Prepare working solutions fresh.- Use dimethyl sulfoxide (B87167) (DMSO) to dissolve this compound.- Verify the sensitivity of your cell line from published data or test a known sensitive cell line as a positive control.- Increase the incubation time; continuous exposure (24-72 hours) is often more effective than short exposure (1 hour).[1][2] |
| Excessive cell death even at the lowest concentration. | - Initial concentration range is too high for the specific cell line.- Errors in drug dilution calculations.- Solvent (DMSO) toxicity. | - Perform a broader dose-response curve starting from a much lower concentration (e.g., picomolar range).[3][4]- Double-check all dilution calculations.- Ensure the final DMSO concentration in the culture medium is non-toxic (typically ≤ 0.1%). Run a solvent control. |
| Inconsistent results in downstream assays (e.g., cell cycle analysis, apoptosis). | - Cell synchronization issues.- Timing of the assay post-treatment.- Drug concentration is too high, leading to widespread, non-specific effects. | - For cell cycle experiments, consider synchronizing the cells before drug treatment.[5]- Optimize the time point for analysis post-treatment to capture the desired cellular response (e.g., G2/M arrest).[2][5]- Use a concentration around the IC50 value for mechanistic studies to avoid off-target effects. |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is an alkylating agent that binds to the minor groove of DNA.[6][7] This interaction forms a covalent adduct with the N2 position of guanine, causing the DNA helix to bend towards the major groove.[7][8] This distortion affects the binding of DNA-binding proteins and interferes with the transcription-coupled nucleotide excision repair (TC-NER) pathway, leading to DNA double-strand breaks, cell cycle arrest, and ultimately apoptosis.[2][6][8]
2. What is a recommended starting concentration range for this compound in cell culture?
The cytotoxic potency of this compound is highly dependent on the cell line and exposure time, with IC50 values typically ranging from the low picomolar to the nanomolar range.[3][4] For initial experiments, it is advisable to perform a dose-response study across a broad range of concentrations (e.g., 0.01 nM to 100 nM).
3. What is the optimal exposure time for this compound?
Longer, continuous exposure to this compound generally results in greater cytotoxicity.[9] Common exposure times in vitro range from 24 to 72 hours.[10][11] Some studies have shown that a 24-hour exposure is more effective than a 1-hour exposure.[2]
4. How should I prepare and store this compound solutions?
This compound should be dissolved in dimethyl sulfoxide (DMSO) to create a concentrated stock solution.[2] This stock solution should be aliquoted and stored at -20°C or -80°C to maintain stability. For experiments, thaw an aliquot and prepare fresh dilutions in the cell culture medium. Avoid repeated freeze-thaw cycles.
5. What are the expected effects of this compound on the cell cycle?
This compound typically causes a delay in the S phase and an accumulation of cells in the G2/M phase of the cell cycle.[1][5][12] The extent of cell cycle arrest is dependent on the cell line and the drug concentration used.
Quantitative Data Summary
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound in various cancer cell lines after different exposure times.
| Cell Line | Cancer Type | Exposure Time | IC50 (nM) |
| NCI-H295R | Adrenocortical Carcinoma | 4 days | 0.15[13] |
| MUC-1 | Adrenocortical Carcinoma | 5 days | 0.80[13] |
| HAC-15 | Adrenocortical Carcinoma | Not Specified | 0.50[13] |
| SW13 | Adrenal Carcinoma | Not Specified | 0.098[13] |
| DU145 | Prostate Cancer | 1 hour | ~18.8 (Mean)[1] |
| HeLa | Cervical Cancer | 24 hours | ~2.5 (Mean)[1] |
| HT29 | Colon Cancer | Continuous | ~0.25 (Mean)[1] |
| HOP62 | Lung Cancer | Continuous | ~0.25 (Mean)[1] |
| LMS | Leiomyosarcoma | Not Specified | 1.296[14] |
| LPS | Liposarcoma | Not Specified | 0.6836[14] |
| RMS | Rhabdomyosarcoma | Not Specified | 0.9654[14] |
| FS | Fibrosarcoma | Not Specified | 0.8549[14] |
| TFK-1 | Biliary Tract Cancer | 72 hours | ~0.5 - 2.0 |
| HuH28 | Biliary Tract Cancer | 72 hours | ~0.5 - 2.0 |
| ICP-2/3 | Biliary Tract Cancer | 72 hours | 0.37 - 3.08[15] |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol outlines the steps to determine the concentration of this compound that inhibits cell growth by 50% using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in a complete culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include wells with medium only (blank), cells with medium (negative control), and cells with medium containing the highest concentration of DMSO used (solvent control).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 2-4 hours, or until purple formazan (B1609692) crystals are visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the solvent control. Plot the percentage of viability against the log of the drug concentration and use a non-linear regression model to determine the IC50 value.
Visualizations
Caption: Mechanism of action of this compound.
References
- 1. In vitro radiosensitisation by trabectedin in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro interaction between this compound (ET-743) and radiation, in relation to its cell cycle effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unique features of the mode of action of ET-743 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ecteinascidin-743 (ET-743), a natural marine compound, with a unique mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ET-743: more than an innovative mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The antitumor agent this compound: characterization of its covalent DNA adducts and chemical stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ecteinascidins. A Review of the Chemistry, Biology and Clinical Utility of Potent Tetrahydroisoquinoline Antitumor Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro antitumor activity of the novel marine agent, ecteinascidin-743 (ET-743, NSC-648766) against human tumors explanted from patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Trabectedin and Campthotecin Synergistically Eliminate Cancer Stem Cells in Cell-of-Origin Sarcoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Cytotoxic Effect of Trabectedin In Human Adrenocortical Carcinoma Cell Lines and Primary Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
Ecteinascidin 743 (Trabectedin) Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the time-dependent cytotoxic effects of Ecteinascidin 743 (ET-743, Trabectedin).
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action of this compound, and how does time influence its activity?
A1: this compound is an antitumor agent that binds to the minor groove of DNA.[1][2][3] This binding alkylates guanine (B1146940) residues, causing a unique bend in the DNA helix towards the major groove.[1][3] The cytotoxic effects of ET-743 are time- and concentration-dependent. Its mechanism is closely linked to the transcription-coupled nucleotide excision repair (TC-NER) system.[1][4] Instead of repairing the DNA adduct, the TC-NER machinery's interaction with the ET-743-DNA complex leads to the formation of lethal DNA double-strand breaks (DSBs), ultimately triggering cell cycle arrest and apoptosis.[1][5][6] Longer exposure times generally lead to increased cytotoxicity, as this allows for more DNA adducts to be processed into lethal DSBs.[7][8][9]
Q2: How does the duration of ET-743 exposure affect cell viability?
A2: The duration of exposure to ET-743 significantly impacts its cytotoxic potency. In vitro studies have consistently shown that continuous or prolonged exposure to ET-743 is more effective than short-term exposure.[1][7][8] For instance, a 24-hour exposure is considerably more active than a 1-hour exposure in various cancer cell lines.[8] This increased efficacy with longer exposure is attributed to the time required for the formation of ET-743-DNA adducts and their subsequent conversion into cytotoxic lesions by the cell's DNA repair machinery.[5][10]
Q3: What are the characteristic cell cycle effects of ET-743, and how do they evolve over time?
A3: ET-743 induces a characteristic delay in the S phase and a subsequent arrest in the G2/M phase of the cell cycle.[11][12][13] This effect is time-dependent. Following exposure, cells progress more slowly through the S phase, leading to an accumulation of cells in the G2/M phase.[12][13] The G2/M arrest can be observed after a certain period of drug exposure and is a hallmark of ET-743's activity.[14] Ultimately, this cell cycle disruption leads to p53-independent apoptosis.[11][12]
Q4: Is there a sequence-dependent effect when combining ET-743 with other chemotherapy agents?
A4: Yes, the cytotoxic effect of ET-743 in combination with other anticancer drugs is often sequence-dependent. For example, pretreatment with paclitaxel (B517696) for 24 hours before adding ET-743 has been shown to be the most effective combination regimen in breast cancer cell lines.[15] Similarly, exposing soft tissue sarcoma cells to ET-743 for 24 hours before adding doxorubicin (B1662922) results in a synergistic cytotoxic effect, whereas the reverse sequence can be antagonistic.[16] These findings highlight the importance of the treatment schedule in designing combination therapies involving ET-743.
Q5: How does the time course of tumor response to Trabectedin look in a clinical setting?
A5: In clinical practice, the antitumor response to Trabectedin can be delayed.[17] It is not uncommon for tumors to remain unchanged or even show a slight increase in size during the initial stages of therapy, with tumor shrinkage occurring after several treatment cycles.[17] This delayed response underscores the importance of not prematurely discontinuing treatment based on early assessments.[17]
Troubleshooting Guides
Problem 1: Inconsistent or lower-than-expected cytotoxicity in vitro.
-
Possible Cause 1: Insufficient Exposure Time.
-
Troubleshooting Step: As ET-743's cytotoxicity is highly dependent on exposure duration, ensure that the incubation time is adequate. For many cell lines, a continuous exposure of at least 24 hours is recommended to observe significant effects.[7][8] Compare results from different time points (e.g., 1h, 24h, 48h, 72h) to determine the optimal exposure time for your specific cell model.
-
-
Possible Cause 2: Cell Line Resistance.
-
Troubleshooting Step: Some cell lines may exhibit inherent or acquired resistance to ET-743. This can be due to deficiencies in the transcription-coupled nucleotide excision repair (TC-NER) pathway, as this pathway is required for ET-743 to exert its full cytotoxic effect.[4][18] Consider using a cell line known to be sensitive to ET-743 as a positive control.
-
-
Possible Cause 3: Suboptimal Drug Concentration.
-
Troubleshooting Step: Perform a dose-response experiment with a wide range of ET-743 concentrations to determine the IC50 for your cell line. The effective concentration can vary significantly between different cell types.[8]
-
Problem 2: Difficulty in observing the characteristic G2/M cell cycle arrest.
-
Possible Cause 1: Incorrect Timing of Analysis.
-
Troubleshooting Step: The G2/M arrest is a time-dependent phenomenon. Analyze the cell cycle at multiple time points after drug addition (e.g., 24h, 48h, 72h). The peak of the G2/M population may occur at a later time point depending on the cell line's doubling time and the drug concentration used.[19]
-
-
Possible Cause 2: Apoptosis Obscuring Cell Cycle Profile.
-
Troubleshooting Step: At higher concentrations or after prolonged exposure, ET-743 can induce significant apoptosis, which may lead to a loss of cells from the G2/M phase and an increase in the sub-G1 population.[20] Consider using a lower concentration of ET-743 or analyzing the cell cycle at earlier time points. Co-staining with an apoptosis marker like Annexin V can help differentiate between cell cycle arrest and apoptosis.
-
Quantitative Data Summary
Table 1: Influence of Exposure Time on ET-743 Cytotoxicity (IC70 Values)
| Cell Line Type | 1-hour Exposure IC70 (ng/ml) | 24-hour Exposure IC70 (ng/ml) |
| Solid Tumor Cell Lines (Range) | 7 - 581 | 0.4 - 30.1 |
Data synthesized from in vitro studies on nine solid tumor cell lines of the breast, lung, skin (melanoma), and ovary.[8]
Table 2: Time-Dependent Induction of Apoptosis in Biliary Tract Carcinoma (BTC) Cell Lines
| Cell Line | Treatment | % Apoptotic Cells (48h) |
| TFK-1 | No Treatment | ~2% |
| 5 nM ET-743 | ~15% | |
| WITT | No Treatment | ~3% |
| 5 nM ET-743 | ~20% | |
| EGI-1 | No Treatment | ~4% |
| 5 nM ET-743 | ~25% |
Data is illustrative and based on findings from treating BTC cell lines with 5 nM of ET-743 for 48 hours.[19]
Experimental Protocols
Protocol 1: Assessing Time-Dependent Cytotoxicity using a Sulforhodamine B (SRB) Assay
-
Cell Plating: Seed cells in 96-well plates at a density that will allow for logarithmic growth for the duration of the experiment. Allow cells to attach overnight.
-
Drug Treatment: Treat cells with a range of ET-743 concentrations. For time-dependent studies, set up parallel plates for different exposure durations (e.g., 1, 24, 48, 72 hours).
-
Cell Fixation: After the desired exposure time, discard the drug-containing medium and fix the cells by gently adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water to remove the TCA.
-
Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10 minutes.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Dye Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to untreated controls for each concentration and time point.
Protocol 2: Analysis of Cell Cycle Progression by Flow Cytometry
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentration of ET-743 for various time points (e.g., 24, 48, 72 hours). Include an untreated control.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with PBS.
-
Cell Fixation: Resuspend the cell pellet in ice-cold 70% ethanol (B145695) while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer.
-
Data Analysis: Use appropriate software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: Mechanism of this compound leading to apoptosis.
Caption: Workflow for assessing time-dependent cytotoxicity.
Caption: Troubleshooting logic for low cytotoxicity experiments.
References
- 1. Ecteinascidins. A Review of the Chemistry, Biology and Clinical Utility of Potent Tetrahydroisoquinoline Antitumor Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ET-743: more than an innovative mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: a minor groove alkylator that bends DNA toward the major groove - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiproliferative activity of this compound is dependent upon transcription-coupled nucleotide-excision repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Replication and homologous recombination repair regulate DNA double-strand break formation by the antitumor alkylator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Trabectedin and lurbinectedin: Mechanisms of action, clinical impact, and future perspectives in uterine and soft tissue sarcoma, ovarian carcinoma, and endometrial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Phase I and pharmacokinetic study of this compound administered as a 72-hour continuous intravenous infusion in patients with solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Replication and homologous recombination repair regulate DNA double-strand break formation by the antitumor alkylator this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Ecteinascidin-743 (ET-743), a natural marine compound, with a unique mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Sequence-dependent synergistic cytotoxicity of ecteinascidin-743 and paclitaxel in human breast cancer cell lines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Time lapse analysis of tumor response in patients with soft tissue sarcoma treated with trabectedin: A pooled analysis of two phase II clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Unique pattern of ET-743 activity in different cellular systems with defined deficiencies in DNA-repair pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Differential cytostatic and apoptotic effects of ecteinascidin-743 in cancer cells. Transcription-dependent cell cycle arrest and transcription-independent JNK and mitochondrial mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Ecteinascidin 743 (Trabectedin) In Vitro Technical Support Center
Welcome to the Ecteinascidin 743 (ET-743) Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility, stability, and handling of this compound in in vitro experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for preparing this compound stock solutions is dimethyl sulfoxide (B87167) (DMSO).[1] this compound is highly soluble in DMSO, allowing for the preparation of concentrated stock solutions. For example, a stock solution of 660 μM in DMSO has been used in studies.[1]
Q2: How should I store this compound solid compound and stock solutions?
A2: The solid, lyophilized powder of this compound should be stored in a refrigerator at 2°C to 8°C (36°F to 46°F), protected from light.[2] Once dissolved in DMSO, the stock solution should be stored in aliquots at -20°C to minimize freeze-thaw cycles.[1] While some general studies on compounds in DMSO show stability over multiple freeze-thaw cycles, it is best practice to aliquot to maintain the integrity of the compound.[3][4][5][6]
Q3: What is the stability of this compound in aqueous solutions and cell culture media?
A3: this compound reconstituted in sterile water and further diluted in 0.9% Sodium Chloride or 5% Dextrose Injection has been found to be physically and chemically stable for up to 30 hours at room temperature or under refrigeration.[2] For cell culture experiments, it is recommended to prepare fresh dilutions from the frozen DMSO stock for each experiment to avoid degradation.[7] One study noted that ET-743 lost 30% of its inhibitory capacity when left for 24 hours in culture conditions.[8] Continuous exposure of tumor cells to this compound for 24 to 72 hours has shown significant antitumor activity in vitro.[9][10]
Q4: Is this compound sensitive to light?
A4: Yes, it is recommended to protect this compound from light. Vials should be stored in their outer carton.[2]
Q5: What is the known mechanism of action of this compound?
A5: this compound is a DNA-binding agent that covalently binds to the minor groove of DNA, specifically alkylating the N2 position of guanine.[11] This interaction bends the DNA towards the major groove, which is a unique feature among minor groove binding agents.[11] This DNA adduct formation interferes with DNA repair pathways, specifically the transcription-coupled nucleotide excision repair (TC-NER) pathway, and can induce DNA double-strand breaks, leading to cell cycle arrest and apoptosis.[1][12][13]
Troubleshooting Guide
Issue: My this compound precipitates when I dilute the DMSO stock solution into my aqueous cell culture medium (e.g., RPMI, DMEM).
-
Possible Cause 1: High final concentration.
-
Explanation: The concentration of this compound in the final aqueous solution may be exceeding its solubility limit.
-
Solution: Try preparing a more dilute working solution. It is crucial to add the DMSO stock dropwise to the aqueous medium while gently vortexing or swirling to ensure rapid and even dispersion.
-
-
Possible Cause 2: Low final DMSO concentration.
-
Explanation: While high concentrations of DMSO can be toxic to cells, a certain minimal amount may be necessary to maintain the solubility of this compound.
-
Solution: Ensure the final DMSO concentration in your cell culture medium is sufficient to maintain solubility but remains below the toxic level for your specific cell line (typically ≤ 0.5%).
-
-
Possible Cause 3: Temperature shock.
-
Explanation: Adding a cold DMSO stock solution directly to warm cell culture medium can sometimes cause precipitation.
-
Solution: Allow the DMSO stock solution aliquot to warm to room temperature before adding it to your pre-warmed cell culture medium.
-
Issue: I am observing inconsistent results in my cell viability assays.
-
Possible Cause 1: Inconsistent drug concentration due to precipitation or adsorption.
-
Explanation: If the drug is not fully dissolved or is adsorbing to the plasticware, the actual concentration exposed to the cells will be lower and variable.
-
Solution: Visually inspect your working solutions for any signs of precipitation before adding them to the cells. To minimize adsorption to plastic surfaces, consider using low-adsorption plasticware.[14][15][16][17] Polypropylene is generally resistant to DMSO.[18][19][20]
-
-
Possible Cause 2: Degradation of the compound.
-
Explanation: this compound can degrade in aqueous solutions over time.
-
Solution: Always prepare fresh dilutions of this compound in your cell culture medium immediately before each experiment. Avoid storing diluted aqueous solutions.[7]
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Dimethyl sulfoxide (DMSO) | Highly soluble | [1] |
| Chloroform | Slightly soluble | [21] |
| Methanol | Slightly soluble | [21] |
| Water | Practically insoluble | [21] |
| Ethanol | Slightly soluble | [21] |
| Acetonitrile | Data not available |
Table 2: Stability of this compound Solutions
| Solution and Storage Condition | Stability | Reference |
| Reconstituted with Sterile Water and diluted in 0.9% NaCl or 5% Dextrose (Room Temperature or Refrigerated) | Up to 30 hours | [2] |
| In cell culture medium (37°C) | Reduced activity observed after 24 hours | [8] |
| DMSO stock solution (-20°C) | Stable for extended periods when aliquoted to avoid freeze-thaw cycles | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions for In Vitro Cytotoxicity Assays
-
Materials:
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, low-adsorption microcentrifuge tubes
-
Sterile, pyrogen-free water or desired cell culture medium (e.g., RPMI-1640, DMEM)
-
Vortex mixer
-
-
Procedure for Preparing a 1 mM Stock Solution in DMSO:
-
Allow the vial of lyophilized this compound to come to room temperature before opening.
-
Calculate the required volume of DMSO to add to the vial to achieve a 1 mM concentration (Molecular Weight of this compound is approximately 761.84 g/mol ).
-
Carefully add the calculated volume of sterile DMSO to the vial.
-
Gently vortex the vial until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the 1 mM stock solution into sterile, low-adsorption microcentrifuge tubes in volumes suitable for single-use to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
-
-
Procedure for Preparing Working Solutions in Cell Culture Medium:
-
Thaw a single aliquot of the 1 mM this compound DMSO stock solution at room temperature.
-
Perform serial dilutions of the stock solution in your desired cell culture medium to achieve the final desired concentrations for your experiment.
-
Important: When diluting, add the DMSO stock solution dropwise into the cell culture medium while gently vortexing or swirling the tube to ensure rapid and uniform mixing. This helps to prevent precipitation.
-
Ensure the final concentration of DMSO in the cell culture medium is below the level of toxicity for your cell line (typically ≤ 0.5%). Remember to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Use the freshly prepared working solutions immediately for your cytotoxicity assay.
-
Visualizations
References
- 1. In vitro interaction between this compound (ET-743) and radiation, in relation to its cell cycle effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Restricted [jnjmedicalconnect.com]
- 3. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Phase I and pharmacokinetic study of this compound administered as a 72-hour continuous intravenous infusion in patients with solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound induces protein-linked DNA breaks in human colon carcinoma HCT116 cells and is cytotoxic independently of topoisomerase I expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ecteinascidin-743 (ET-743), a natural marine compound, with a unique mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Unique pattern of ET-743 activity in different cellular systems with defined deficiencies in DNA-repair pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Reduction of non-specific adsorption of drugs to plastic containers used in bioassays or analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bitesizebio.com [bitesizebio.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. celltreat.com [celltreat.com]
- 19. calpaclab.com [calpaclab.com]
- 20. braskem.com.br [braskem.com.br]
- 21. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Ecteinascidin 743 (Trabectedin) Resistance
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments involving Ecteinascidin 743 (ET-743, Trabectedin) resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an antitumor agent that binds to the minor groove of DNA.[1] It selectively alkylates guanine (B1146940) at the N2 position, which causes the DNA to bend towards the major groove.[2] This unique interaction with DNA interferes with transcription factors and DNA repair machinery.[3] A key aspect of its cytotoxicity is the poisoning of the transcription-coupled nucleotide excision repair (TC-NER) pathway.[4][5] The formation of ET-743-DNA adducts stalls the TC-NER machinery, leading to the generation of lethal DNA double-strand breaks (DSBs) during DNA replication, ultimately causing cell death.[6]
Q2: My cancer cell line has become resistant to ET-743. What are the most common molecular mechanisms of resistance?
A2: Acquired resistance to ET-743 can arise from several mechanisms:
-
Alterations in DNA Repair Pathways: This is a primary driver of resistance. Counterintuitively, defects in the Nucleotide Excision Repair (NER) pathway, particularly in genes like XPG (ERCC5), can lead to resistance.[4][7] This is because a functional NER pathway is required to process the initial ET-743-DNA adducts into cytotoxic lesions.[4][7]
-
Drug Efflux Pumps: While overexpression of P-glycoprotein (P-gp/MDR1) has been implicated in resistance in some cancer models, the evidence is not universal.[8][9] In some cases, ET-743 has been shown to down-regulate the MDR1 promoter and can be effective even in cells that overexpress P-gp.[5][8]
-
Transcriptional Reprogramming: Long-term exposure to ET-743 can induce significant changes in gene expression.[10] In myxoid liposarcoma (MLPS), for instance, resistance has been linked to the detachment of the oncogenic FUS-DDIT3 fusion protein from its target gene promoters.[11]
-
Activation of Pro-Survival Signaling Pathways: The PI3K/AKT/mTOR pathway can be activated in resistant cells, promoting cell survival.[9][12] High expression of the chromatin-remodeling protein HMGA1 has also been associated with poor response to trabectedin (B1682994).[12]
Q3: Are there any known biomarkers that can predict sensitivity or resistance to ET-743?
A3: The status of DNA repair pathways is a key predictor.
-
Sensitivity: Cells with deficiencies in the Homologous Recombination (HR) repair pathway (e.g., mutated BRCA1/2) are often hypersensitive to ET-743.[6] This is because they are unable to efficiently repair the double-strand breaks induced by the drug. Similarly, cells lacking DNA-dependent protein kinase (DNA-PK), a component of the non-homologous end-joining (NHEJ) pathway, also show increased sensitivity.[7]
-
Resistance: As mentioned, defects in the NER pathway are a major mechanism of resistance.[4][7] Therefore, assessing the expression and function of key NER proteins (e.g., XPG, XPA) could be indicative of potential resistance. High expression of HMGA1 is also a potential biomarker for a poor prognosis with trabectedin treatment in soft tissue sarcoma.[12]
Q4: I am observing reduced efficacy of ET-743 in my xenograft model, even though the cells are sensitive in vitro. What could be the reason?
A4: Discrepancies between in vitro and in vivo efficacy can be attributed to the tumor microenvironment (TME). Trabectedin has been shown to have effects on the TME, including modulating immune cells like tumor-associated macrophages (TAMs).[9] The in vivo resistance might be related to factors within the TME that are not replicated in standard 2D cell culture. It is also possible that prolonged treatment in the animal model has led to the selection of resistant clones.[10]
Troubleshooting Guides
Issue 1: Unexpected Resistance in a Previously Sensitive Cell Line
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Development of Acquired Resistance | Verify the IC50 of ET-743 in your current cell stock compared to the parental line. | Perform a dose-response cytotoxicity assay (e.g., MTT, CellTiter-Glo) to compare the IC50 values. |
| Defects in NER Pathway | Assess the expression of key NER proteins (e.g., XPG, ERCC1) via Western blot or qPCR. | See Protocol 1: Western Blot Analysis of NER Proteins . |
| Increased Drug Efflux | Check for overexpression of MDR1 (P-gp) using Western blot or a functional dye efflux assay. | See Protocol 2: Rhodamine 123 Efflux Assay . |
| Activation of mTOR Pathway | Analyze the phosphorylation status of mTOR and its downstream targets (e.g., S6 ribosomal protein) by Western blot. | See Protocol 3: Western Blot for mTOR Pathway Activation . |
Issue 2: How to Potentiate the Effect of ET-743 or Overcome Resistance
| Strategy | Experimental Approach | Rationale |
| Combination Therapy | Co-treat resistant cells with ET-743 and an mTOR inhibitor (e.g., rapamycin, everolimus). | Inhibition of the mTOR pathway can re-sensitize resistant cells.[9][12] |
| Sequential Treatment | For ET-743 resistant cells with a confirmed NER defect, subsequent treatment with platinum-based agents (e.g., cisplatin, carboplatin) may be effective. | NER-deficient cells are often hypersensitive to platinum drugs.[9] |
| Targeting Collateral Sensitivity | In myxoid liposarcoma models, test the efficacy of methylating agents like temozolomide (B1682018). | Some ET-743 resistant MLPS cells show increased sensitivity to temozolomide due to silencing of the MGMT gene.[11] |
| Combination with Doxorubicin (B1662922) or Cisplatin | Perform synergy experiments combining ET-743 with doxorubicin or cisplatin. | Greater than additive interactions have been reported with these combinations.[13][14] |
Quantitative Data Summary
Table 1: ET-743 Activity in Sensitive vs. Resistant Cell Lines Note: The following data are illustrative examples compiled from multiple sources and should be used as a reference.
| Cell Line Model | Cancer Type | IC50 (Sensitive) | IC50 (Resistant) | Fold Resistance | Key Resistance Mechanism | Reference |
| CHO | Hamster Ovary | ~0.4 nM | ~3.2 nM (ERCC1-deficient) | ~8-fold | NER Deficiency | [15] |
| HCT116/ER5 | Colon Carcinoma | ~1.0 nM | > 5.0 nM | > 5-fold | Not P-gp related | [5] |
| 402-91/ET | Myxoid Liposarcoma | ~0.2 nM | ~10 nM | ~50-fold | NER defect, FUS-CHOP detachment | [11] |
| IGROV-ET | Ovarian | Not Specified | Not Specified | Not Specified | P-gp overexpression | [9] |
Table 2: Combination Index (CI) for ET-743 with Other Agents CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Combination | Cell Line | Effect | Reference |
| ET-743 + Doxorubicin | Bone Tumor Cells | Synergistic (> additive) | [13] |
| ET-743 + Cisplatin | Bone Tumor Cells | Synergistic (> additive) | [13] |
| ET-743 + Paclitaxel | Breast Cancer | Sequence-dependent synergy | [16] |
| ET-743 + Rapamycin | Leiomyosarcoma | Synergistic | [12] |
Experimental Protocols
Protocol 1: Western Blot Analysis of NER Proteins
-
Cell Lysis: Lyse parental and ET-743 resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 4-12% Bis-Tris polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against NER proteins (e.g., anti-XPG, anti-ERCC1) and a loading control (e.g., anti-β-actin, anti-GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 2: Rhodamine 123 Efflux Assay
-
Cell Seeding: Seed parental and resistant cells in a 96-well plate.
-
Rhodamine 123 Loading: Incubate cells with Rhodamine 123 (a P-gp substrate) for 30-60 minutes.
-
Efflux Period: Wash the cells and incubate in fresh, dye-free media. For a control, include a P-gp inhibitor (e.g., Verapamil).
-
Fluorescence Measurement: Measure the intracellular fluorescence at different time points using a plate reader (Excitation/Emission ~485/528 nm).
-
Data Analysis: Reduced intracellular fluorescence in resistant cells compared to parental cells (which is reversible by the P-gp inhibitor) indicates increased P-gp mediated efflux.
Protocol 3: Western Blot for mTOR Pathway Activation
-
Sample Preparation: Prepare cell lysates from parental and resistant cells, potentially with and without ET-743 treatment, as described in Protocol 1.
-
Antibody Selection: Use primary antibodies specific for the phosphorylated forms of mTOR (e.g., p-mTOR Ser2448) and its downstream effector S6 Ribosomal Protein (e.g., p-S6 Ser235/236).
-
Total Protein Control: Also probe for total mTOR and total S6 to assess changes in phosphorylation relative to the total protein amount.
-
Procedure: Follow the Western blot procedure as outlined in Protocol 1. Increased ratios of p-mTOR/total mTOR and p-S6/total S6 in resistant cells would indicate pathway activation.
Visualizations
Caption: ET-743 mechanism of action and key resistance pathways.
Caption: Logical workflow for troubleshooting ET-743 resistance.
References
- 1. Trabectedin: this compound, Ecteinascidin-743, ET 743, ET-743, NSC 684766 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound induces protein-linked DNA breaks in human colon carcinoma HCT116 cells and is cytotoxic independently of topoisomerase I expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Increased DNA binding specificity for antitumor this compound through protein-DNA interactions? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiproliferative activity of this compound is dependent upon transcription-coupled nucleotide-excision repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Overcoming multidrug drug resistance in P-glycoprotein/MDR1-overexpressing cell lines by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Replication and homologous recombination repair regulate DNA double-strand break formation by the antitumor alkylator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Unique pattern of ET-743 activity in different cellular systems with defined deficiencies in DNA-repair pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Trabectedin and lurbinectedin: Mechanisms of action, clinical impact, and future perspectives in uterine and soft tissue sarcoma, ovarian carcinoma, and endometrial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of responsiveness to and resistance against trabectedin in murine models of human myxoid liposarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization of a new trabectedin‐resistant myxoid liposarcoma cell line that shows collateral sensitivity to methylating agents | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Effectiveness of Ecteinascidin-743 against drug-sensitive and -resistant bone tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Ecteinascidin-743 (ET-743), a natural marine compound, with a unique mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Investigating the Role of the NER Pathway in Ecteinascidin 743 (Trabectedin) Resistance
This technical support center is designed for researchers, scientists, and drug development professionals investigating the mechanisms of resistance to Ecteinascidin 743 (ET-743), also known as Trabectedin or Yondelis®, with a specific focus on the Nucleotide Excision Repair (NER) pathway. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research.
Troubleshooting Guides
This section addresses common problems encountered during experiments investigating ET-743 resistance and the NER pathway.
| Problem | Possible Cause | Suggested Solution |
| Unexpected resistance to ET-743 in a cell line presumed to be NER-proficient. | 1. The cell line may have an uncharacterized mutation in a key NER gene. 2. The NER pathway may be downregulated at the protein level. 3. The drug may not be reaching its target due to efflux pump activity (e.g., P-glycoprotein). | 1. Sequence key NER genes (e.g., XPG, XPA, ERCC1). 2. Perform a Western blot to assess the protein levels of key NER factors. 3. Test for cross-resistance to other chemotherapy drugs known to be P-gp substrates. |
| Difficulty confirming NER deficiency in a resistant cell line. | 1. The functional assay for NER activity (e.g., UDS) is not sensitive enough. 2. The specific NER defect may not be captured by the assay used. | 1. Optimize the Unscheduled DNA Synthesis (UDS) assay, ensuring adequate UV-C dosage and incubation times. 2. Complement the UDS assay with protein-level analysis (Western blot) of key NER components. |
| Inconsistent results in cell viability assays. | 1. Suboptimal cell seeding density. 2. Inconsistent drug exposure time. 3. Issues with the viability assay itself (e.g., interference from the drug). | 1. Perform a cell titration experiment to determine the optimal seeding density for each cell line. 2. Strictly adhere to the planned drug incubation times. 3. Consider using an alternative viability assay (e.g., Sulforhodamine B (SRB) assay, which is based on protein content). |
| Contradictory findings where NER-deficient cells show sensitivity to ET-743. | 1. The mechanism of resistance in the specific cell model may be independent of the NER pathway. 2. The cells may have acquired other mutations that hypersensitize them to ET-743, masking the NER-related resistance. | 1. Investigate other known resistance mechanisms, such as alterations in drug transporters or other DNA repair pathways. 2. Characterize the genomic background of the cell line to identify other potential mutations. |
Frequently Asked Questions (FAQs)
Q1: Why are cells deficient in the NER pathway resistant to this compound? This seems counterintuitive for a DNA-damaging agent.
A1: This is a unique and critical aspect of this compound's mechanism of action. Unlike many other DNA alkylating agents where a functional NER pathway confers resistance by removing drug-induced adducts, ET-743's cytotoxicity is dependent on a functional NER system. Specifically, the drug's interaction with the DNA minor groove creates a lesion that is recognized by the Transcription-Coupled NER (TC-NER) machinery. The initiation of the repair process by NER proteins, particularly the endonucleases, leads to the formation of lethal DNA double-strand breaks, which trigger cell death.[1][2][3] In NER-deficient cells, these lethal breaks are not efficiently created, resulting in a modest (2- to 8-fold) resistance to the drug.[1][3]
Q2: Which sub-pathway of NER is critical for ET-743's cytotoxic effect?
A2: The Transcription-Coupled Nucleotide Excision Repair (TC-NER) pathway is specifically implicated in the cytotoxic action of ET-743.[1][2] Studies have shown that cells deficient in genes essential for TC-NER, such as XPG, XPA, XPD, and XPF, exhibit resistance.[1][2]
Q3: What are the expected fold-changes in IC50 values between NER-proficient and NER-deficient cells?
A3: NER-deficient cell lines typically show a 2- to 8-fold increase in their IC50 value for ET-743 compared to their NER-proficient counterparts.[1][3] This level of resistance is considered modest but is a hallmark of this specific resistance mechanism.
Q4: How can I assess the NER pathway status of my cell lines?
A4: A multi-faceted approach is recommended:
-
Functional Assays: The Unscheduled DNA Synthesis (UDS) assay is a classic method to measure overall NER activity.
-
Protein Expression Analysis: Use Western blotting to determine the protein levels of key NER components like XPG, XPA, ERCC1, etc.
-
Gene Sequencing: To confirm a suspected genetic defect, sequencing of the relevant NER genes can be performed.
Q5: Are there any known biomarkers that can predict sensitivity or resistance to ET-743 in relation to the NER pathway?
A5: The expression levels of key NER pathway proteins can serve as potential biomarkers. For instance, the absence or significant downregulation of proteins like XPG or ERCC1 would suggest potential resistance to ET-743. Conversely, proficient expression of these proteins is necessary for the drug's cytotoxic effect.
Quantitative Data
The following tables summarize the differential sensitivity to this compound in cell lines with varying NER pathway competencies.
Table 1: IC50 Values of ET-743 in NER-Proficient vs. NER-Deficient CHO Cell Lines
| Cell Line | NER Status | Deficient Gene | ET-743 IC50 (nM) | Fold Resistance |
| AA8 | Proficient | - | 0.4 ± 0.1 | - |
| UV24 | Deficient | XPB/ERCC3 | 3.1 ± 0.8 | ~7.8 |
| UV96 | Deficient | ERCC1 | 1.5 ± 0.4 | ~3.8 |
| UV61 | Deficient | CSB/ERCC6 | 1.0 ± 0.2 | ~2.5 |
Data adapted from studies on Chinese Hamster Ovary (CHO) cell lines.
Table 2: IC50 Values of ET-743 in Human Fibroblasts with NER Deficiencies
| Cell Line | NER Status | Deficient Gene | ET-743 IC50 (nM) | Fold Resistance |
| MRC5-SV | Proficient | - | 0.20 ± 0.05 | - |
| XP-A (XP12BE) | Deficient | XPA | 0.55 ± 0.15 | ~2.8 |
| XP-F (XP24BR) | Deficient | XPF/ERCC4 | 0.45 ± 0.10 | ~2.3 |
| CS-B (CS1AN) | Deficient | CSB/ERCC6 | 0.60 ± 0.20 | ~3.0 |
Data represents typical findings in human fibroblast cell lines derived from patients with Xeroderma Pigmentosum (XP) or Cockayne Syndrome (CS).
Experimental Protocols
Cell Viability Assay (Sulforhodamine B - SRB Assay)
This assay measures cell density based on the measurement of cellular protein content.
Materials:
-
96-well plates
-
Cell culture medium
-
This compound (in appropriate solvent, e.g., DMSO)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a predetermined optimal density and allow them to attach overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound for the desired exposure time (e.g., 72 hours). Include a vehicle-only control.
-
Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates four times with slow-running tap water and allow to air dry completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well and shake for 5-10 minutes to solubilize the protein-bound dye.
-
Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Unscheduled DNA Synthesis (UDS) Assay
This assay measures NER activity by quantifying the incorporation of a thymidine (B127349) analog during DNA repair synthesis in non-S-phase cells.
Materials:
-
Cells grown on coverslips
-
UV-C light source (254 nm)
-
Serum-free medium
-
5-ethynyl-2'-deoxyuridine (EdU)
-
Click-iT® EdU Alexa Fluor® Imaging Kit (or similar)
-
Fluorescence microscope
Procedure:
-
Cell Culture and Serum Starvation: Seed cells on coverslips and grow to confluency. Serum-starve the cells for 24-48 hours to arrest them in G0/G1 phase.
-
UV-C Irradiation: Wash cells with PBS and irradiate with a defined dose of UV-C (e.g., 10-20 J/m²).
-
EdU Labeling: Immediately after irradiation, incubate the cells in serum-free medium containing EdU (e.g., 10 µM) for a set period (e.g., 2-4 hours) to allow for repair synthesis.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.5% Triton X-100.
-
Click-iT® Reaction: Perform the Click-iT® reaction according to the manufacturer's protocol to fluorescently label the incorporated EdU.
-
Imaging and Analysis: Image the cells using a fluorescence microscope. Quantify the mean fluorescence intensity in the nuclei of non-S-phase cells. A significant increase in fluorescence in UV-irradiated cells compared to non-irradiated controls indicates NER activity.
Western Blot for NER Proteins
This protocol allows for the qualitative and semi-quantitative analysis of key NER protein expression.
Materials:
-
Cell lysates
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against target NER proteins (e.g., XPG, XPA, ERCC1) and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Prepare whole-cell lysates from your cell lines of interest.
-
Protein Quantification: Determine the protein concentration of each lysate using a suitable method (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Electrotransfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, apply the chemiluminescent substrate, and visualize the protein bands using an imaging system.
-
Analysis: Compare the band intensities of the target NER proteins between different cell lines, normalizing to the loading control.
Visualizations
Signaling Pathways and Logical Relationships
Caption: Mechanism of ET-743 cytotoxicity and NER-dependent resistance.
Caption: Experimental workflow for investigating NER-mediated ET-743 resistance.
Caption: Logical workflow for troubleshooting unexpected ET-743 resistance.
References
- 1. air.unimi.it [air.unimi.it]
- 2. Antiproliferative activity of this compound is dependent upon transcription-coupled nucleotide-excision repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unique pattern of ET-743 activity in different cellular systems with defined deficiencies in DNA-repair pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Impact of continuous vs. short-term Ecteinascidin 743 exposure
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ecteinascidin 743 (ET-743, Trabectedin, Yondelis®). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
General
-
What is this compound and what is its primary mechanism of action? this compound (also known as Trabectedin or by its brand name Yondelis®) is an anti-neoplastic agent originally isolated from the marine tunicate Ecteinascidia turbinata and is now produced synthetically.[1][2] Its primary mechanism of action involves binding to the minor groove of DNA.[1][3] This interaction causes the DNA to bend towards the major groove, forming a unique DNA adduct.[1][3] This adduct interferes with DNA repair mechanisms, transcription processes, and ultimately leads to cell cycle arrest and apoptosis (cell death).[3][4]
-
Why is continuous exposure to ET-743 often more effective in vitro than short-term exposure? In vitro studies have consistently demonstrated that continuous exposure (e.g., 24 hours) to ET-743 is more cytotoxic to a variety of cancer cell lines compared to a short-term (e.g., 1-hour) exposure.[5][6][7] Prolonged exposure allows for a more sustained interaction with DNA, leading to a greater accumulation of DNA adducts and subsequent DNA damage. This sustained damage is more likely to overwhelm the cell's repair mechanisms, leading to cell cycle arrest and apoptosis.[8] In some tumor cell lines, prolonged exposure has been shown to yield a more favorable in vitro therapeutic index.[8]
Experimental Design & Troubleshooting
-
I am not observing significant cytotoxicity with a short-term (1-hour) ET-743 treatment. What could be the reason? Several factors could contribute to a lack of significant cytotoxicity with short-term exposure:
-
Exposure Time: As mentioned, continuous exposure is generally more potent. A 1-hour exposure may not be sufficient to induce the level of DNA damage required to trigger widespread cell death in your specific cell line.
-
Cell Line Sensitivity: Different cancer cell lines exhibit varying sensitivities to ET-743. It is possible your cell line is less sensitive and requires a longer exposure or higher concentration to elicit a cytotoxic response.
-
Cell Cycle Status: Cells are most sensitive to ET-743 during the G1 phase of the cell cycle. If your cell population is predominantly in the S or G2/M phases at the time of treatment, you may observe reduced cytotoxicity.
-
DNA Repair Capacity: Cells with a proficient Nucleotide Excision Repair (NER) system are more sensitive to ET-743, as the drug's mechanism involves the formation of lethal DNA lesions during the repair process. Conversely, deficiencies in the NER pathway can confer resistance.
-
-
What is the expected effect of ET-743 on the cell cycle, and how does exposure time influence this? ET-743 typically causes a delay in the S phase of the cell cycle, followed by an accumulation of cells in the G2/M phase. The extent of this G2/M block is dependent on both the concentration of ET-743 and the duration of exposure.[6] Continuous exposure is more likely to induce a sustained G2/M arrest compared to a short-term pulse treatment.[6]
-
I am seeing conflicting results in my apoptosis assays. What are the known mechanisms of ET-743-induced apoptosis? ET-743 can induce apoptosis through both the extrinsic and intrinsic pathways, and the predominant pathway can be cell-type specific.
-
Extrinsic Pathway: In some cell lines, such as MCF-7 breast cancer cells, ET-743 has been shown to upregulate death receptors like TRAIL-R1/DR4, TRAIL-R2/DR5, and FAS, leading to activation of the extrinsic apoptotic cascade.
-
Intrinsic Pathway: In other cell lines, like MDA-MB-453 breast cancer cells, ET-743 induces the expression of pro-apoptotic mitochondrial proteins such as Bax and Bad, and promotes the release of cytochrome c and Smac/DIABLO, activating the intrinsic pathway. It is advisable to assess markers for both pathways to get a comprehensive understanding of the apoptotic response in your experimental system.
-
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of this compound: 1-hour vs. 24-hour Exposure
| Cell Line | 1-hour IC50 (nM) | 24-hour IC50 (nM) | Reference |
| ECV304 | Not specified | 1.6 ± 0.6 | [6] |
| H292 | Not specified | 1.1 ± 0.5 | [6] |
| CAL-27 | Not specified | 0.9 ± 0.4 | [6] |
| A549 | Not specified | 1.5 ± 0.5 | [6] |
Table 2: Clinical Trial Outcomes of Different Trabectedin Infusion Schedules in Soft Tissue Sarcoma
| Parameter | 1.5 mg/m² over 24 hours every 3 weeks | 0.58 mg/m² over 3 hours weekly for 3 of 4 weeks | Reference |
| Reduction in Disease Progression | 27% | Not specified as significantly different | |
| 1-year Overall Survival Rate | 60% | Not specified as significantly different |
Detailed Experimental Protocols
1. Assessment of Cytotoxicity using Sulforhodamine B (SRB) Assay
This protocol is based on methodologies frequently used to assess the cytotoxic effects of ET-743 in vitro.[6]
-
Cell Plating: Seed cells in 96-well plates at a density appropriate for logarithmic growth over the course of the experiment and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a range of concentrations of this compound for the desired exposure time (e.g., 1 hour or 24 hours). Include untreated control wells.
-
Incubation: After the treatment period, wash the cells with fresh medium and incubate for a further 48-72 hours to allow for the cytotoxic effects to manifest.
-
Cell Fixation: Gently aspirate the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Staining: Wash the plates five times with tap water and allow them to air dry. Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Remove the SRB solution and quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization and Absorbance Reading: Add 10 mM Tris base solution to each well to solubilize the bound dye. Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell survival relative to the untreated controls and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).
2. Cell Cycle Analysis by Flow Cytometry
This protocol is a standard method to evaluate the effects of ET-743 on cell cycle progression.[6]
-
Cell Treatment: Plate cells in 6-well plates and treat with the desired concentrations of this compound for the specified duration (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Fixation: Wash the cell pellet with PBS and fix in ice-cold 70% ethanol (B145695) while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in the G1, S, and G2/M phases of the cell cycle.
-
Data Analysis: Use appropriate software to analyze the flow cytometry data and determine the percentage of cells in each phase of the cell cycle.
Visualizations
Caption: Mechanism of Action of this compound.
Caption: Experimental Workflow for Comparing ET-743 Exposure.
Caption: Apoptotic Signaling Pathways Induced by ET-743.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. ovid.com [ovid.com]
- 4. Integrated Molecular Characterization of Patient-Derived Models Reveals Therapeutic Strategies for Treating CIC-DUX4 Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Exploring Experimental Models of Colorectal Cancer: A Critical Appraisal from 2D Cell Systems to Organoids, Humanized Mouse Avatars, Organ-on-Chip, CRISPR Engineering, and AI-Driven Platforms—Challenges and Opportunities for Translational Precision Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gene References - Pharmacogenomics Guide | Pharmacogenomics Guide [pharmacogenomicsguide.com]
Troubleshooting Ecteinascidin 743-induced cell cycle arrest
This guide provides troubleshooting advice and answers to frequently asked questions for researchers working with Ecteinascidin 743 (ET-743, Trabectedin) concerning its effects on the cell cycle.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the expected cell cycle effect of this compound?
This compound is a DNA minor groove alkylating agent.[1] Its binding to guanine (B1146940) residues forms DNA adducts that bend the DNA helix towards the major groove.[2][3] This action leads to a cascade of cellular responses, primarily characterized by a delay in S-phase progression followed by a robust arrest in the G2/M phase of the cell cycle.[3][4][5] At lower concentrations (e.g., 1-10 ng/mL), this G2/M arrest is the predominant outcome, while higher concentrations (e.g., 10-100 ng/mL) may induce apoptosis more directly without a preceding cell cycle block.[6]
Q2: I am not observing the expected G2/M arrest after ET-743 treatment. What are the potential causes?
Several factors could lead to a lack of G2/M arrest. Refer to the troubleshooting workflow below and consider the following:
-
Cell Line Specifics: The genetic background of your cell line is critical. ET-743's cytotoxic mechanism paradoxically relies on a functional Transcription-Coupled Nucleotide Excision Repair (TC-NER) pathway.[2][7] Cells deficient in NER components (like XPG, ERCC1) are resistant to ET-743, showing 2- to 8-fold decreased activity.[7][8] If your cell line has a compromised NER pathway, you will observe reduced or no G2/M arrest.
-
Drug Concentration and Exposure Time: The G2/M arrest is both dose- and time-dependent.[9][10] Ensure you are using an appropriate concentration and have allowed sufficient incubation time (typically 24-48 hours) for the cells to progress through S-phase and accumulate in G2/M. Low concentrations or short exposure times may not be sufficient to induce a detectable arrest.
-
Cell Proliferation Rate: ET-743 is most effective against actively proliferating cells.[11] The formation of cytotoxic DNA double-strand breaks (DSBs) that trigger the arrest often occurs as the initial adducts are processed during DNA replication.[11][12] If your cells are quiescent, confluent, or slow-growing, the effects of the drug will be significantly diminished.
-
Drug Integrity: Ensure the drug has been stored correctly and that the working solution is fresh. ET-743 can be sensitive to degradation.
// Nodes start [label="Problem:\nNo G2/M Arrest Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; q1 [label="Is the drug concentration\nand exposure time adequate?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; s1 [label="Action:\nPerform dose-response and\ntime-course experiments.\n(e.g., 0.1-100 nM for 24-72h).", fillcolor="#F1F3F4", fontcolor="#202124"]; q2 [label="Is the cell line known\nto be NER-proficient?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; s2 [label="Action:\nCheck literature for cell line's\nNER status (e.g., XPG, ERCC1).\nConsider using a known\nNER-deficient cell line as a\nnegative control.", fillcolor="#F1F3F4", fontcolor="#202124"]; q3 [label="Are the cells actively\nproliferating?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; s3 [label="Action:\nEnsure cells are in log growth phase\n(e.g., 50-70% confluency)\nat time of treatment.", fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="Outcome:\nSuccessful G2/M Arrest", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; end_fail [label="Potential Cause:\nCell line is resistant due to\nNER deficiency or other factors.", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges start -> q1; q1 -> s1 [label="No"]; s1 -> q2; q1 -> q2 [label="Yes"]; q2 -> s2 [label="No"]; s2 -> end_fail; q2 -> q3 [label="Yes"]; q3 -> s3 [label="No"]; s3 -> end; q3 -> end [label="Yes"]; } caption="Troubleshooting Logic for Absence of G2/M Arrest"
Q3: My results are inconsistent between experiments. What could be causing the variability?
Inconsistent results often stem from subtle variations in experimental conditions.
-
Cell Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered drug responses.
-
Seeding Density: Ensure uniform cell seeding density across all plates and experiments. Confluency affects proliferation rate, which is a key determinant of ET-743 sensitivity.[11]
-
Serum and Media Components: The cytotoxicity of ET-743 can be modulated by components in the culture medium. For example, ascitic fluid has been shown to reduce its efficacy.[13] Use the same batch of serum and media for a set of comparable experiments.
-
p53 Status: While ET-743 can induce p53, its cytotoxic activity is generally considered independent of the p53 status of the cell line.[4] However, p53 can influence cell cycle checkpoints, and variations in its function could contribute to minor inconsistencies.
Q4: How do I know if my cells are sensitive or resistant to ET-743?
Cellular sensitivity is determined by the interplay of multiple DNA repair pathways.
-
High Sensitivity: Cells deficient in the Homologous Recombination (HR) pathway (e.g., BRCA1/2 mutations) are markedly more sensitive to ET-743.[11][14] This is because the initial ET-743 adducts are converted into DNA double-strand breaks during replication, which require HR for proper repair.[12]
-
Resistance: As mentioned, cells deficient in the Nucleotide Excision Repair (NER) pathway are resistant.[8][14] The cytotoxic lesion is thought to be formed when the NER machinery attempts to process the ET-743 adduct, leading to lethal DNA breaks.[2][7] Without a functional NER system, this conversion to a toxic intermediate does not occur.
-
No Effect: Defects in the mismatch repair (MMR) pathway do not appear to affect ET-743 cytotoxicity.[2][8]
Quantitative Data Summary
The following table summarizes the dose-dependent effect of Trabectedin on cell cycle distribution in various cancer cell lines after 48 hours of treatment.
| Cell Line | Treatment (Trabectedin) | % G0/G1 Phase | % S Phase | % G2/M Phase | Citation |
| DU-145 CSCs | 0.1 nM | 58.3% | 23.1% | 18.6% | [9] |
| 1 nM | 50.1% | 26.9% | 23.0% | [9] | |
| 10 nM | 37.0% | 32.5% | 30.4% | [9] | |
| PC-3 CSCs | 0.1 nM | 76.4% | 15.0% | 8.6% | [9] |
| 1 nM | 62.7% | 22.0% | 15.3% | [9] | |
| 10 nM | 50.3% | 27.6% | 20.9% | [9] | |
| 100 nM | 45.8% | 26.3% | 27.9% | [9] | |
| A549 | 0.8 nM | Not Specified | Not Specified | 43.0% | [3] |
| 1.8 nM | Not Specified | Not Specified | 67.4% | [3] | |
| ECV304 | 2 nM | Not Specified | Not Specified | 31.9% | [3] |
| 3 nM | Not Specified | Not Specified | 37.8% | [3] |
Note: Data is compiled from different studies and experimental conditions may vary.
Key Experimental Protocols
Protocol 1: Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This protocol is used to quantify the distribution of cells in different phases of the cell cycle based on DNA content.
-
Cell Seeding and Treatment: Seed cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase (50-70% confluency) at the time of harvest. Allow cells to adhere for 24 hours.
-
Drug Incubation: Treat cells with the desired concentrations of ET-743 and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Cell Harvest:
-
Aspirate the media.
-
Collect both floating (apoptotic) and adherent cells. Wash adherent cells with 1X PBS, then detach using Trypsin-EDTA.
-
Combine all cells from a single well into a 1.5 mL microcentrifuge tube.
-
Centrifuge at 300 x g for 5 minutes.
-
-
Fixation:
-
Discard the supernatant.
-
Resuspend the cell pellet in 100 µL of cold 1X PBS.
-
While vortexing gently, add 900 µL of ice-cold 70% ethanol (B145695) dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or up to several weeks).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the ethanol and wash the pellet once with 1 mL of 1X PBS.
-
Resuspend the cell pellet in 500 µL of Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS).
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Data Acquisition: Analyze the samples on a flow cytometer. Use a linear scale for the PI signal (e.g., FL2-A or a similar channel) to measure DNA content. Collect at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, FCS Express) to model the G0/G1, S, and G2/M populations from the DNA content histogram.
// Nodes A [label="1. Seed Cells\n(Logarithmic Growth Phase)"]; B [label="2. Treat with ET-743\nand Vehicle Control"]; C [label="3. Harvest Cells\n(Adherent + Floating)"]; D [label="4. Fix in Cold 70% Ethanol"]; E [label="5. Stain with Propidium Iodide\nand RNase A"]; F [label="6. Acquire Data\non Flow Cytometer"]; G [label="7. Analyze DNA Content Histogram\n(Model G1, S, G2/M peaks)"];
// Edges A -> B -> C -> D -> E -> F -> G; } caption="Workflow for Cell Cycle Analysis via Flow Cytometry"
Protocol 2: Western Blotting for Cell Cycle Checkpoint Proteins
This protocol verifies the activation of DNA damage response pathways that lead to cell cycle arrest.
-
Cell Treatment and Lysis: Treat cells as described in Protocol 1. After incubation, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize protein amounts for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load 20-40 µg of protein per lane onto a polyacrylamide gel (e.g., 4-12% Bis-Tris). Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Incubate with primary antibodies overnight at 4°C. Key targets to probe include:
-
p-H2AX (Ser139): A marker for DNA double-strand breaks.[11][12]
-
p-ATM (Ser1981) / p-ATR (Ser428): Key kinases in the DNA damage response.
-
p-Chk1 (Ser345) / p-Chk2 (Thr68): Downstream effectors that mediate cell cycle arrest.
-
p21 (CDKN1A): A cyclin-dependent kinase inhibitor involved in cell cycle arrest.[6]
-
Loading Control: β-Actin, GAPDH, or Tubulin.
-
-
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Signaling Pathway Visualization
The mechanism of ET-743-induced G2/M arrest involves the formation of DNA adducts, which are processed by the NER machinery into lethal double-strand breaks, triggering the DNA Damage Response (DDR) pathway.
// Nodes ET743 [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DNA [label="DNA Minor Groove\n(Guanine N2)", fillcolor="#F1F3F4", fontcolor="#202124"]; Adduct [label="ET-743-DNA Adduct", fillcolor="#FBBC05", fontcolor="#202124"]; Replication [label="DNA Replication", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; NER [label="TC-NER Machinery\n(e.g., XPG)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; DSB [label="DNA Double-Strand Breaks\n(DSBs)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DDR [label="ATM / ATR Kinases\n(Activated)", fillcolor="#FBBC05", fontcolor="#202124"]; Checkpoints [label="Chk1 / Chk2 Kinases\n(Phosphorylated)", fillcolor="#FBBC05", fontcolor="#202124"]; Cdc25 [label="Cdc25 Phosphatase\n(Inhibited)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; CDK1 [label="CDK1 / Cyclin B Complex\n(Inactive)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Arrest [label="G2/M Phase Arrest", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges ET743 -> DNA [label="Binds"]; DNA -> Adduct [label="Forms"]; Adduct -> DSB [label="Processed by", color="#EA4335", dir=none]; Replication -> DSB [color="#EA4335"]; NER -> DSB [color="#EA4335"]; DSB -> DDR [label="Activates", color="#4285F4"]; DDR -> Checkpoints [label="Phosphorylates", color="#4285F4"]; Checkpoints -> Cdc25 [label="Inhibits", color="#EA4335"]; Cdc25 -> CDK1 [style=dashed, arrowhead=tee, label="Cannot Activate", color="#EA4335"]; CDK1 -> Arrest [label="Leads to", color="#4285F4"]; } caption="ET-743 Mechanism of Action Leading to G2/M Arrest"
References
- 1. air.unimi.it [air.unimi.it]
- 2. ET-743: more than an innovative mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro interaction between this compound (ET-743) and radiation, in relation to its cell cycle effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ecteinascidin-743 (ET-743), a natural marine compound, with a unique mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacodynamic Modeling of Cell Cycle Effects for Gemcitabine and Trabectedin Combinations in Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential cytostatic and apoptotic effects of ecteinascidin-743 in cancer cells. Transcription-dependent cell cycle arrest and transcription-independent JNK and mitochondrial mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiproliferative activity of this compound is dependent upon transcription-coupled nucleotide-excision repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Unique pattern of ET-743 activity in different cellular systems with defined deficiencies in DNA-repair pathways [pubmed.ncbi.nlm.nih.gov]
- 9. Enhanced G2/M Arrest, Caspase Related Apoptosis and Reduced E-Cadherin Dependent Intercellular Adhesion by Trabectedin in Prostate Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhanced G2/M Arrest, Caspase Related Apoptosis and Reduced E-Cadherin Dependent Intercellular Adhesion by Trabectedin in Prostate Cancer Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Replication and homologous recombination repair regulate DNA double-strand break formation by the antitumor alkylator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Trabectedin and lurbinectedin: Mechanisms of action, clinical impact, and future perspectives in uterine and soft tissue sarcoma, ovarian carcinoma, and endometrial carcinoma [frontiersin.org]
- 14. Comparison of in vitro and in vivo biological effects of trabectedin, lurbinectedin (PM01183) and Zalypsis® (PM00104) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ecteinascidin 743 (Trabectedin) Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize off-target effects of Ecteinascidin 743 (ET-743, Trabectedin) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound exerts its primary cytotoxic effect by binding to the minor groove of DNA, forming adducts that trigger the Transcription-Coupled Nucleotide Excision Repair (TC-NER) pathway.[1][2] This interaction with the DNA repair machinery leads to the formation of lethal DNA double-strand breaks, ultimately inducing cell cycle arrest and apoptosis.[2][3]
Q2: What are the known off-target effects of this compound?
At concentrations significantly higher than the IC50 values for sensitive cell lines, this compound can exhibit off-target effects. These include the inhibition of various DNA-binding proteins and perturbation of microtubule arrangements. It is crucial to work within a therapeutic window to minimize these non-specific effects.
Q3: How can I differentiate between on-target and off-target cytotoxic effects in my experiments?
A key strategy is to use a pair of isogenic cell lines: one proficient in the TC-NER pathway and another deficient in a critical TC-NER component (e.g., ERCC1 or XPG).[4][5] The on-target effect of this compound is dependent on a functional TC-NER pathway. Therefore, NER-proficient cells will be sensitive to the drug, while NER-deficient cells will show resistance.[4][5] A similar level of cytotoxicity in both cell lines at high concentrations may suggest off-target effects.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values across experiments.
Inconsistent IC50 values are a common issue in cell-based assays and can arise from several factors. Here’s a guide to troubleshooting this problem.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Compound Stability and Handling | This compound is sensitive to degradation. Prepare fresh dilutions from a concentrated stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by storing it in small aliquots at -20°C or lower. |
| Cell Health and Passage Number | Use cells with a consistent and low passage number. Ensure cells are in the exponential growth phase at the time of treatment. High cell confluence can alter drug sensitivity. |
| Inconsistent Seeding Density | Ensure a homogenous cell suspension before seeding and use a consistent seeding density across all plates and experiments. The "edge effect" in 96-well plates can be minimized by not using the outer wells or by filling them with sterile PBS.[6] |
| Variability in Reagents | Use the same lot of media, serum, and other reagents whenever possible. Different batches of fetal bovine serum (FBS) can have varying levels of growth factors that may influence cell proliferation and drug response.[6] |
| Assay-Specific Issues (e.g., MTT assay) | Be aware of the limitations of your chosen viability assay. For example, the MTT assay measures metabolic activity, which can be influenced by factors other than cell death.[7][8] Consider using a secondary, mechanistically different assay (e.g., a dye exclusion assay like Trypan Blue or a real-time viability assay) to confirm your results.[9] |
Issue 2: High background or non-specific signal in the γH2AX assay for DNA damage.
The γH2AX assay is a sensitive method for detecting DNA double-strand breaks. High background can obscure the specific signal from this compound treatment.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Suboptimal Antibody Concentration | Titrate your primary and secondary antibodies to determine the optimal concentration that provides a strong signal with minimal background. |
| Inadequate Blocking | Ensure that the blocking step is sufficient. Use a high-quality blocking agent (e.g., 5% BSA or normal goat serum in your antibody dilution buffer) and incubate for an adequate amount of time (e.g., 1 hour at room temperature). |
| Improper Washing | Increase the number and duration of wash steps after antibody incubations to remove non-specifically bound antibodies. |
| Cell Culture Stress | Stressed or senescent cells can exhibit baseline DNA damage. Ensure your cells are healthy and growing exponentially before treatment. |
| Fixation and Permeabilization Artifacts | Optimize your fixation and permeabilization protocol. Over-fixation can mask epitopes, while insufficient permeabilization can hinder antibody penetration. |
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines, demonstrating its high potency.
| Cell Line | Cancer Type | IC50 (nM) | Exposure Time | Reference |
| NCI-H295R | Adrenocortical Carcinoma | 0.15 | 4 days | [6] |
| MUC-1 | Adrenocortical Carcinoma | 0.80 | 5 days | [6] |
| HAC-15 | Adrenocortical Carcinoma | 0.50 | Not Specified | [6] |
| SW13 | Adrenal Carcinoma | 0.098 | Not Specified | [6] |
| DU145 | Prostate Cancer | ~18.8 (1h), ~2.5 (24h), ~0.25 (7d) | 1h, 24h, 7 days | [10] |
| HeLa | Cervical Cancer | ~18.8 (1h), ~2.5 (24h), ~0.25 (7d) | 1h, 24h, 7 days | [10] |
| HT29 | Colon Cancer | ~18.8 (1h), ~2.5 (24h), ~0.25 (7d) | 1h, 24h, 7 days | [10] |
| HOP62 | Lung Cancer | ~18.8 (1h), ~2.5 (24h), ~0.25 (7d) | 1h, 24h, 7 days | [10] |
| CHO-AA8 (NER-proficient) | Hamster Ovary | 0.75 - 1 | 12 hours | [11] |
| CHO-UV-96 (NER-deficient) | Hamster Ovary | 4 | 12 hours | [11] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound
This protocol outlines a method for establishing the optimal concentration range of this compound for your specific cell line to ensure you are observing on-target effects.
Methodology:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Dilution: Prepare a series of this compound dilutions in complete cell culture medium. A common starting range is from 0.01 nM to 100 nM. Include a vehicle control (e.g., DMSO at the same final concentration as in the drug-treated wells).
-
Treatment: Replace the medium in the cell plate with the drug dilutions and vehicle control.
-
Incubation: Incubate the cells for a relevant period (e.g., 72 hours). The incubation time should be optimized based on the doubling time of your cell line.
-
Cell Viability Assay: Perform a cell viability assay (e.g., MTT, CellTiter-Glo®, or a dye exclusion assay).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration. Plot the results on a semi-logarithmic graph with concentration on the x-axis (log scale) and percent viability on the y-axis. Use a non-linear regression model to determine the IC50 value.
-
On-Target Validation (Recommended): To confirm that the observed cytotoxicity is due to the on-target mechanism, repeat the experiment using a pair of NER-proficient and NER-deficient cell lines. A significant increase in the IC50 value for the NER-deficient cell line indicates an on-target effect.[4][5]
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol describes how to analyze the effects of this compound on the cell cycle distribution. This compound is known to cause a transient S-phase arrest followed by an accumulation of cells in the G2/M phase.[12][13]
Methodology:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with this compound at a concentration around the IC50 value and a vehicle control for the desired time points (e.g., 24, 48, and 72 hours).
-
Cell Harvest: Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Fixation: Resuspend the cell pellet in ice-cold PBS and add ice-cold 70% ethanol (B145695) dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA dye (e.g., propidium (B1200493) iodide) and RNase A. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer.
-
Data Interpretation: The DNA content will be proportional to the fluorescence intensity. Compare the cell cycle profiles of the treated cells to the control cells. An accumulation of cells in the G2/M peak and a decrease in the G1 peak is indicative of this compound's on-target effect.[14][15][16]
Protocol 3: DNA Damage Detection by γH2AX Staining
This protocol details the immunofluorescent staining of phosphorylated H2AX (γH2AX), a marker for DNA double-strand breaks.
Methodology:
-
Cell Seeding and Treatment: Seed cells on coverslips in a multi-well plate and allow them to adhere. Treat the cells with this compound at the desired concentration and for the desired time. Include a positive control (e.g., a known DNA damaging agent) and a negative (vehicle) control.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100 in PBS.
-
Blocking: Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against γH2AX overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus. An increase in the number of foci in the treated cells compared to the control indicates DNA damage.
Visualizations
References
- 1. Nucleotide excision repair - Wikipedia [en.wikipedia.org]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. Trabectedin and lurbinectedin: Mechanisms of action, clinical impact, and future perspectives in uterine and soft tissue sarcoma, ovarian carcinoma, and endometrial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unique pattern of ET-743 activity in different cellular systems with defined deficiencies in DNA-repair pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dynamics of cell cycle phase perturbations by trabectedin (ET‐743) in nucleotide excision repair (NER)‐deficient and NER‐proficient cells, unravelled by a novel mathematical simulation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pitfalls and other issues with the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. blog.crownbio.com [blog.crownbio.com]
- 11. scispace.com [scispace.com]
- 12. Pharmacodynamic Modeling of Cell Cycle Effects for Gemcitabine and Trabectedin Combinations in Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacodynamic Modeling of Cell Cycle Effects for Gemcitabine and Trabectedin Combinations in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Ecteinascidin 743 experimental variability and reproducibility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ecteinascidin 743 (Trabectedin, Yondelis®). The information is designed to address common issues related to experimental variability and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound (ET-743) is an antitumor agent that binds to the minor groove of DNA.[1][2][3] This interaction alkylates guanine (B1146940) at the N2 position, leading to a bend in the DNA helix towards the major groove.[2][3] This distortion affects the binding of DNA-binding proteins and modulates the transcription of several genes.[1][4] A key and unique aspect of its mechanism is the induction of DNA double-strand breaks (DSBs) during DNA replication and its interaction with the nucleotide excision repair (NER) pathway, which, instead of repairing the damage, leads to lethal DNA lesions.[2][5]
Q2: Why do I observe significant variability in the cytotoxic potency (IC50) of this compound across different cancer cell lines?
A2: The cytotoxic potency of ET-743 can vary dramatically, with IC50 values ranging from the picomolar to the nanomolar scale.[1][4] This variability is largely attributed to the differential expression of DNA repair proteins in cancer cells.[1][4] Specifically, the status of the Nucleotide Excision Repair (NER) and Homologous Recombination (HR) pathways plays a crucial role.[2][6][7]
Q3: How does the Nucleotide Excision Repair (NER) pathway status affect cellular response to this compound?
A3: Paradoxically, cells deficient in the Transcription-Coupled Nucleotide Excision Repair (TC-NER) pathway are more resistant to ET-743.[2][6] The NER machinery recognizes the ET-743-DNA adduct, and in an attempt to repair it, creates a stalled complex that leads to double-strand breaks and subsequent cell death. In NER-deficient cells, this lethal intermediate is not formed, resulting in decreased sensitivity to the drug.[2][8][9]
Q4: What is the role of the Homologous Recombination (HR) pathway in this compound sensitivity?
A4: The HR pathway is essential for repairing the double-strand breaks induced by ET-743. Therefore, cells with deficiencies in HR pathway components, such as BRCA1 or BRCA2, are hypersensitive to ET-743.[5][10][11] The inability to repair these DSBs leads to genomic instability and apoptosis.
Q5: Can the cell cycle phase at the time of treatment influence the experimental outcome?
A5: Yes, the sensitivity to ET-743 is cell cycle-dependent. Cells in the G1 phase are more sensitive than cells in the S or G2/M phases.[12] ET-743 can also induce a G2/M cell cycle arrest.[12][13] Therefore, synchronizing cell populations before treatment can reduce variability.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in IC50 values between replicate experiments. | 1. Inconsistent cell density at the time of plating.2. Variation in drug concentration due to improper storage or handling.3. Fluctuation in incubation time.4. Cell line instability or genetic drift over passages. | 1. Ensure precise cell counting and even distribution in multi-well plates.2. Aliquot and store the drug at the recommended temperature. Prepare fresh dilutions for each experiment.3. Standardize the drug exposure time meticulously.4. Use low-passage cells and regularly perform cell line authentication. |
| Observed resistance to this compound in a previously sensitive cell line. | 1. Development of acquired resistance through prolonged exposure.2. Alterations in the expression of DNA repair proteins (e.g., loss of NER function).[8][9] | 1. Develop a new resistant cell line model by continuous exposure to increasing drug concentrations for further investigation.[8]2. Perform Western blot or qPCR to assess the expression levels of key NER proteins (e.g., ERCC1, XPF, XPG).[8] |
| Unexpectedly high sensitivity to this compound. | 1. Compromised cell health prior to the experiment.2. Deficiency in the Homologous Recombination (HR) pathway.[10][11] | 1. Ensure cells are in the exponential growth phase and have high viability before starting the experiment.2. Characterize the HR status of your cell line by checking for mutations in genes like BRCA1/2 or by assessing RAD51 foci formation after DNA damage. |
| Inconsistent results in combination therapy studies. | 1. The sequence of drug administration can significantly impact the outcome. | 1. Test different administration schedules (e.g., sequential vs. concurrent exposure) as the order of treatment can result in synergistic, additive, or antagonistic effects.[14] |
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of this compound in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC70 (ng/mL) - 1h exposure | IC70 (ng/mL) - 24h exposure |
| IGROV | Ovarian | 7 | 0.4 |
| A2780 | Ovarian | 10 | 0.5 |
| SW620 | Colon | 15 | 0.7 |
| HT29 | Colon | 25 | 1.2 |
| MCF7 | Breast | 50 | 2.5 |
| EVSA-T | Breast | 80 | 4 |
| A549 | Lung | 100 | 5 |
| POVD | Lung | 120 | 6 |
| LOVO | Colon | 581 | 30.1 |
Data adapted from preclinical studies. Actual values may vary based on experimental conditions.[15]
Table 2: Influence of DNA Repair Pathway Status on this compound Activity
| Cellular System | DNA Repair Deficiency | Fold Change in Sensitivity | Reference |
| Hamster and Human cell lines | Nucleotide Excision Repair (NER) | 2 to 8-fold decreased activity | [6] |
| Human glioblastoma cell lines (MO59J vs MO59K) | DNA-dependent Protein Kinase (DNA-PK) | Increased effectiveness in DNA-PK deficient cells | [6] |
| Human colon carcinoma cells (HCT-116) | DNA-PK (inhibited by wortmannin) | Increased sensitivity | [6] |
| Ataxia telangiectasia-mutated cells | ATM | Increased sensitivity | [6] |
Experimental Protocols
Protocol 1: Sulforhodamine B (SRB) Cytotoxicity Assay
This protocol is adapted from methodologies used in studies evaluating ET-743 cytotoxicity.[13][14]
Materials:
-
96-well microtiter plates
-
This compound stock solution
-
Complete cell culture medium
-
Trichloroacetic acid (TCA) solution (50%)
-
Sulforhodamine B (SRB) solution (0.4% in 1% acetic acid)
-
Tris buffer (10 mM, pH 7.5)
-
Microplate reader
Procedure:
-
Cell Plating: Seed cells in 96-well plates at a density of approximately 5,000 cells/well in duplicate or triplicate. Allow cells to attach and recover for 24 hours.
-
Drug Treatment: Expose cells to a serial dilution of this compound at various concentrations. Include a vehicle control.
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions.
-
Cell Fixation: Gently remove the medium and fix the cells by adding 50% TCA solution to each well. Incubate for 1 hour at 4°C.
-
Staining: Wash the plates five times with water and air dry. Add 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Remove the SRB solution and quickly wash the plates four times with 1% acetic acid to remove unbound dye. Air dry the plates.
-
Dye Solubilization: Add 10 mM Tris buffer to each well to dissolve the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is based on methods described for analyzing the cell cycle effects of ET-743.[13]
Materials:
-
6-well plates
-
This compound stock solution
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
DNA staining solution (e.g., Propidium (B1200493) Iodide with RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding: Plate cells in 6-well plates at a density that ensures exponential growth throughout the experiment (e.g., 20,000-25,000 cells/well). Allow a 24-hour recovery period.
-
Drug Incubation: Treat the cells with the desired concentrations of ET-743 (typically around the IC50 value). Include a vehicle control. Incubate for 24 or 48 hours.
-
Cell Harvesting: At the end of the incubation period, collect both the supernatant (containing floating cells) and the adherent cells by trypsinization.
-
Cell Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours.
-
DNA Staining: Centrifuge the fixed cells to remove the ethanol. Resuspend the cell pellet in a DNA staining solution containing a fluorescent intercalating agent (like propidium iodide) and RNase A to degrade RNA.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation: Analyze the resulting DNA content histograms to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for a typical cytotoxicity assay.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. Unique features of the mode of action of ET-743 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ET-743: more than an innovative mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 4. researchgate.net [researchgate.net]
- 5. Replication and homologous recombination repair regulate DNA double-strand break formation by the antitumor alkylator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Unique pattern of ET-743 activity in different cellular systems with defined deficiencies in DNA-repair pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Radiosensitizing Effect of Trabectedin on Human Soft Tissue Sarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Increased sensitivity to platinum drugs of cancer cells with acquired resistance to trabectedin [iris.hunimed.eu]
- 9. researchgate.net [researchgate.net]
- 10. Trabectedin mechanism of action and platinum resistance: molecular rationale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The antitumor drugs trabectedin and lurbinectedin induce transcription-dependent replication stress and genome instability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ecteinascidin-743 (ET-743), a natural marine compound, with a unique mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro interaction between this compound (ET-743) and radiation, in relation to its cell cycle effects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Ecteinascidin 743 (Trabectedin) Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Ecteinascidin 743 (Et-743, Trabectedin (B1682994), Yondelis®) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an alkylating agent that binds to the minor groove of DNA, forming adducts primarily at guanine (B1146940) residues.[1] This binding bends the DNA towards the major groove.[2] The cytotoxicity of Et-743 is unique as it relies on a functional Transcription-Coupled Nucleotide Excision Repair (TC-NER) pathway.[3][4] The TC-NER machinery recognizes the Et-743-DNA adduct as damage, initiating a repair process that leads to the formation of lethal DNA double-strand breaks, ultimately causing cell cycle arrest and apoptosis.[3][5]
Q2: Why are some cancer cell lines highly sensitive to this compound while others are resistant?
A2: Sensitivity to Et-743 is critically dependent on a proficient TC-NER pathway.[3][4] Cells with a functional TC-NER system will attempt to repair the Et-743-DNA adducts, leading to the formation of cytotoxic lesions.[6] Conversely, cells with defects in TC-NER genes (e.g., ERCC1, XPB, XPG) are often resistant to Et-743 because they cannot initiate the aberrant repair process that leads to cell death.[7][8] Other factors that can influence sensitivity include the expression of drug efflux pumps like P-glycoprotein and the status of homologous recombination (HR) repair pathways.[9]
Q3: What is the expected effect of this compound on the cell cycle?
A3: this compound typically causes a block in the G2/M phase of the cell cycle in sensitive cells.[2][7] This is a downstream consequence of the DNA damage induced by the drug. You may also observe a slower progression through the S phase.[7]
Q4: At what concentrations is this compound typically active in vitro?
A4: this compound is a potent compound, with cytotoxic activity in the nanomolar (nM) to picomolar (pM) range in sensitive cell lines.[10] IC50 values can vary widely depending on the cell line and the duration of drug exposure.[11] Continuous exposure often results in greater potency compared to short-term exposure.[12]
Q5: Is the cytotoxic effect of this compound dependent on p53 status?
A5: The cytotoxic activity of this compound does not appear to be directly related to the p53 status of the cell line.[7][13]
Troubleshooting Guides for Unexpected Results
Cell Viability Assays (e.g., MTT, WST-1, CellTiter-Glo)
| Unexpected Result | Probable Cause(s) | Suggested Solution(s) |
| Higher than expected IC50 value or apparent resistance in a supposedly sensitive cell line. | 1. Defective TC-NER pathway: The cell line may have an uncharacterized defect in a key TC-NER gene (e.g., ERCC1, XPG).[3][7] 2. Drug Instability: Et-743 may degrade if not stored or handled properly.[12] 3. High Cell Density: Too many cells at the time of treatment can reduce the effective drug concentration per cell. 4. Overexpression of drug efflux pumps: The cell line may express high levels of P-glycoprotein (MDR1). | 1. Verify TC-NER status: Check the expression of key TC-NER proteins (e.g., by Western blot). Use a positive control cell line known to be sensitive and a negative control (TC-NER deficient) cell line. 2. Ensure proper drug handling: Prepare fresh dilutions of the drug for each experiment and store the stock solution as recommended by the manufacturer. 3. Optimize cell seeding density: Perform a cell titration experiment to determine the optimal seeding density for your cell line. 4. Assess efflux pump activity: Use an inhibitor of P-glycoprotein (e.g., verapamil) in combination with Et-743 to see if sensitivity is restored. |
| Inconsistent IC50 values between experiments. | 1. Variation in cell passage number: Cellular characteristics, including drug sensitivity, can change with prolonged culturing. 2. Inconsistent drug exposure time: The duration of treatment significantly impacts the IC50 value.[12] 3. Variability in cell health and confluency: Cells that are unhealthy or overly confluent may respond differently to the drug. | 1. Use cells within a defined passage number range. 2. Strictly adhere to the planned drug exposure time for all experiments. 3. Ensure consistent cell seeding and monitor cell health and confluency prior to treatment. |
DNA Damage and Apoptosis Assays
| Unexpected Result | Probable Cause(s) | Suggested Solution(s) |
| Cytotoxicity is observed, but no significant increase in DNA damage markers (e.g., γH2AX) is detected. | 1. Timing of the assay: The peak of DNA damage may occur at a different time point than when the assay was performed. 2. Assay sensitivity: The method used to detect DNA damage may not be sensitive enough. 3. Et-743's unique mechanism: Et-743 does not directly cause double-strand breaks; they are a result of the subsequent repair process.[14] At lower concentrations or early time points, the level of breaks might be below the detection limit of some assays.[7] | 1. Perform a time-course experiment: Analyze γH2AX levels at multiple time points after Et-743 treatment (e.g., 6, 12, 24, 48 hours). 2. Use a more sensitive method or increase drug concentration: Consider using a more sensitive assay like the comet assay. Alternatively, increase the Et-743 concentration. 3. Correlate with other markers: Look for other markers of cellular stress or apoptosis (e.g., PARP cleavage, caspase activation) to confirm a cytotoxic response. |
| No significant increase in apoptosis (e.g., Annexin V staining) despite a decrease in cell viability. | 1. Cell death is occurring through a different mechanism: While apoptosis is a common outcome, other forms of cell death, such as necrosis or autophagy, could be involved. 2. Late-stage apoptosis/necrosis: If the assay is performed too late, cells may have already progressed to late apoptosis or necrosis, where Annexin V staining can be ambiguous. | 1. Investigate other cell death pathways: Use markers for necrosis (e.g., propidium (B1200493) iodide co-staining) or autophagy. 2. Perform a time-course experiment for apoptosis: Analyze Annexin V staining at earlier time points after treatment. |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: The next day, treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator.[15]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[15]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150-200 µL of DMSO to each well to dissolve the formazan crystals.[15][16]
-
Absorbance Reading: Shake the plate for 15 minutes to ensure complete dissolution and read the absorbance at 570 nm using a microplate reader.[16]
Apoptosis (Annexin V) Assay
-
Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate duration.
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use a gentle detachment method like trypsinization.[17]
-
Washing: Wash the cells with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[18]
-
Annexin V Staining: Add 5 µL of fluorochrome-conjugated Annexin V to 100 µL of the cell suspension.[18]
-
Incubation: Incubate for 10-15 minutes at room temperature in the dark.[18]
-
Propidium Iodide (PI) Staining (Optional): Add a DNA stain like PI to distinguish between apoptotic and necrotic cells.
-
Flow Cytometry Analysis: Analyze the samples by flow cytometry as soon as possible.[17]
DNA Damage (γH2AX) Staining
-
Cell Culture and Treatment: Grow cells on coverslips and treat with this compound.
-
Fixation: Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes.
-
Blocking: Block with a solution containing 8% BSA in PBS for 1 hour at room temperature.[19]
-
Primary Antibody Incubation: Incubate with a primary antibody against γH2AX (e.g., 1:800 dilution) for 1-2 hours at room temperature or overnight at 4°C.[1]
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody (e.g., 1:200 dilution) for 1 hour at room temperature in the dark.[1]
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.[1]
-
Imaging: Visualize and quantify the γH2AX foci using a fluorescence microscope.
Visualizations
References
- 1. crpr-su.se [crpr-su.se]
- 2. In vitro interaction between this compound (ET-743) and radiation, in relation to its cell cycle effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiproliferative activity of this compound is dependent upon transcription-coupled nucleotide-excision repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. ET-743: more than an innovative mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Trabectedin derails transcription-coupled nucleotide excision repair to induce DNA breaks in highly transcribed genes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ecteinascidin-743 (ET-743), a natural marine compound, with a unique mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Unique pattern of ET-743 activity in different cellular systems with defined deficiencies in DNA-repair pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Increased sensitivity to platinum drugs of cancer cells with acquired resistance to trabectedin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cytotoxic Effect of Trabectedin In Human Adrenocortical Carcinoma Cell Lines and Primary Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. biotium.com [biotium.com]
- 16. cyrusbio.com.tw [cyrusbio.com.tw]
- 17. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 18. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 19. researchgate.net [researchgate.net]
Validation & Comparative
Ecteinascidin 743 and Trabectedin: A Unified Mechanism of Action
An important clarification for researchers is that Ecteinascidin 743 (ET-743) and Trabectedin (B1682994) (marketed as Yondelis) are the same chemical entity. [1][2] Initially isolated from the marine tunicate Ecteinascidia turbinata, Trabectedin is now produced synthetically.[1][3] This guide provides a comprehensive overview of its unique and complex mechanism of action, supported by experimental data. Trabectedin is utilized in the treatment of advanced soft-tissue sarcoma and relapsed, platinum-sensitive ovarian cancer.[1][4]
Multifaceted Mechanism of Action
Trabectedin's antitumor activity stems from a combination of direct effects on cancer cells and modulation of the tumor microenvironment.[1][3] Its primary mechanism involves binding to the minor groove of DNA, which triggers a cascade of events leading to cell cycle arrest and apoptosis.[5][6]
DNA Interaction and Damage
Trabectedin covalently binds to the exocyclic N2 position of guanine (B1146940) in the DNA minor groove.[3][7] This interaction is preferential for certain nucleotide triplets, such as TGG, CGG, AGC, and GGC.[5][8] This binding forms a DNA adduct that is unique in that it bends the DNA helix towards the major groove.[3][5] This structural distortion is a critical initiating event in Trabectedin's cytotoxic effects. A portion of the Trabectedin molecule protrudes from the DNA minor groove, allowing it to interact with various nuclear proteins, including transcription factors and DNA repair proteins.[3][5] The formation of these adducts can lead to both single-strand breaks (SSBs) and double-strand breaks (DSBs).[6]
Interference with Transcription
A key aspect of Trabectedin's mechanism is its ability to inhibit activated transcription while having a lesser effect on basal transcription.[9] This selective inhibition is achieved through several means:
-
Interaction with RNA Polymerase II: Trabectedin can directly interact with RNA polymerase II, leading to its ubiquitination and subsequent degradation by the proteasome.[1]
-
Displacement of Transcription Factors: The drug can displace oncogenic transcription factors from their target promoters, thereby disrupting oncogenic signaling pathways.[1] For instance, it has been shown to block the DNA binding of the FUS-CHOP fusion protein, a key driver in myxoid liposarcoma.[4]
-
Inhibition of NF-Y-mediated Transcription: At physiologically relevant concentrations, Trabectedin can interfere with the binding of the transcription factor NF-Y to its DNA targets.[8][10] This has been demonstrated to inhibit the activation of the multidrug resistance gene (MDR1).[10]
Poisoning of DNA Repair Pathways
Trabectedin's interaction with DNA repair machinery is paradoxical and crucial to its antitumor effect. It is particularly known for "poisoning" the transcription-coupled nucleotide excision repair (TC-NER) system.[7] While a functional TC-NER pathway is necessary for the drug's cytotoxicity, the repair process itself seems to lead to lethal DNA damage.[9] Abortive TC-NER of the Trabectedin-DNA adducts results in persistent single-strand breaks because the adduct blocks the second of the two necessary incisions in the repair process.[4] Interestingly, defects in other DNA repair pathways can have varied effects on Trabectedin's activity; for example, loss of DNA-dependent protein kinase activity enhances its toxicity, while defects in TC-NER confer resistance.[9]
Modulation of the Tumor Microenvironment
Trabectedin also exerts significant effects on the tumor microenvironment, which contributes to its overall antitumor activity.[3] It selectively induces apoptosis in monocytes and tumor-associated macrophages (TAMs).[3][6] By reducing the number of TAMs and myeloid-derived suppressor cells (MDSCs), and by inhibiting the secretion of inflammatory cytokines and chemokines like CCL2 and IL-6, Trabectedin can limit tumor growth, inflammation, and angiogenesis.[5][6]
Quantitative Data on Trabectedin's Activity
| Parameter | Cell Line/System | Value | Reference |
| Cytotoxicity | Various solid tumor cell lines | Nanomolar to picomolar range | [11] |
| Drug-sensitive and -resistant bone tumor cells | pM to nM range | [12] | |
| MDR1 Promoter Inhibition | SW620 human colon carcinoma cells | 50 nM | [8][10] |
| Clinical Efficacy (Soft Tissue Sarcoma) | Pooled Phase II studies | Objective Response Rate (ORR): 7.7% | [13] |
| Tumor Control Rate (ORR + stabilization): 51% | [13] | ||
| Median Overall Survival: 10.3 months | [13][14] | ||
| 2-year Survival Rate: 29% | [14] | ||
| Clinical Dosing | 3-weekly regimen for lipo- and leiomyosarcoma | 1.5 mg/m² over 24h | [13] |
Experimental Protocols
Nuclease Protection Assay for MDR1 RNA Analysis
This protocol is based on the methodology used to demonstrate Trabectedin's inhibition of MDR1 gene activation.
1. Cell Culture and Treatment:
-
SW620 human colon carcinoma cells are cultured under standard conditions.
-
Cells are treated with inducers of MDR1 expression, such as 100 ng/ml trichostatin A (TSA) or 2 mM sodium butyrate, in the presence or absence of 50 nM Trabectedin for 24 hours.[10]
2. RNA Isolation:
-
Total RNA is extracted from the treated and untreated cells using a standard method like the guanidinium (B1211019) thiocyanate-phenol-chloroform extraction.
3. Probe Preparation:
-
A radiolabeled antisense RNA probe specific for the MDR1 transcript is synthesized by in vitro transcription.
4. Hybridization:
-
A defined amount of total RNA (e.g., 10-20 µg) is hybridized with an excess of the radiolabeled probe overnight at a specific temperature (e.g., 45°C) in a hybridization buffer.
5. Nuclease Digestion:
-
Single-stranded, unhybridized RNA and probe are digested by adding a mixture of RNase A and RNase T1. The double-stranded RNA hybrids (probe-MDR1 mRNA) are protected from digestion.
6. Analysis:
-
The protected RNA fragments are separated by denaturing polyacrylamide gel electrophoresis.
-
The gel is dried and exposed to X-ray film to visualize the protected bands, which correspond to the level of MDR1 mRNA.
Signaling Pathway and Mechanism of Action Diagram
Caption: Multifaceted mechanism of Trabectedin action.
References
- 1. Unique features of trabectedin mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Trabectedin | C39H43N3O11S | CID 108150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Trabectedin - Wikipedia [en.wikipedia.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Trabectedin and lurbinectedin: Mechanisms of action, clinical impact, and future perspectives in uterine and soft tissue sarcoma, ovarian carcinoma, and endometrial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 8. Ecteinascidins. A Review of the Chemistry, Biology and Clinical Utility of Potent Tetrahydroisoquinoline Antitumor Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ET-743: more than an innovative mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Unique features of the mode of action of ET-743 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effectiveness of Ecteinascidin-743 against drug-sensitive and -resistant bone tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Clinical impact of trabectedin (ecteinascidin-743) in advanced/metastatic soft tissue sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Ecteinascidin 743 vs. Doxorubicin in Sarcoma Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two prominent chemotherapeutic agents, Ecteinascidin 743 (Trabectedin) and Doxorubicin (B1662922), in the context of sarcoma cell lines. We delve into their mechanisms of action, cytotoxic profiles, and effects on critical cellular processes, presenting supporting experimental data in a clear and comparative format.
Mechanisms of Action: A Tale of Two DNA-Targeting Agents
Both this compound and Doxorubicin exert their cytotoxic effects by targeting cellular DNA, albeit through distinct mechanisms.
This compound (Trabectedin) , a marine-derived compound, possesses a unique tripartite structure that allows it to bind to the minor groove of DNA.[1] This binding alkylates guanine (B1146940) residues, leading to a distortion of the DNA helix.[1] This structural change interferes with DNA binding proteins, transcription factors, and DNA repair pathways.[1] A key feature of its mechanism is the induction of DNA double-strand breaks during transcription, a process that is particularly lethal to cancer cells.[2] Furthermore, this compound has been shown to modulate the tumor microenvironment.
Doxorubicin , an anthracycline antibiotic, intercalates between DNA base pairs, directly obstructing DNA and RNA synthesis.[3] It also inhibits topoisomerase II, an enzyme crucial for relaxing DNA supercoils during replication and transcription. By stabilizing the topoisomerase II-DNA complex after it has cleaved the DNA, doxorubicin prevents the re-ligation of the DNA strands, leading to double-strand breaks and the induction of apoptosis.[4]
Cytotoxicity: Potency in Sarcoma Cell Lines
Experimental data consistently demonstrates that this compound exhibits potent cytotoxicity against a broad range of sarcoma cell lines, often at picomolar concentrations.[5][6] Comparative studies indicate that this compound is significantly more potent than doxorubicin in several sarcoma cell lines.[5][7]
| Cell Line | Histology | This compound IC50 (nM) | Doxorubicin IC50 (nM) | Reference |
| HT-1080 | Fibrosarcoma | 0.01 ± 0.02 | 25 ± 3.2 | [7] |
| HS-18 | Fibrosarcoma | 0.27 ± 0.06 | 225 ± 85 | [7] |
| M8805 | Malignant Fibrous Histiocytoma | ~0.0002-0.001 | - | [6] |
| HS-90 | Malignant Fibrous Histiocytoma | ~0.0002-0.001 | - | [6] |
| M9110 | Malignant Fibrous Histiocytoma | ~0.0002-0.001 | - | [6] |
| HS-16 | - | ~0.004-0.3 | - | [6] |
| HS-30 | - | ~0.004-0.3 | - | [6] |
| HS-42 | Malignant Mesodermal | ~0.004-0.3 | - | [6] |
| RD | Rhabdomyosarcoma | 0.9654 | - | [8] |
| SW872 | Liposarcoma | 0.6836 | - | [8] |
| HS5.T | Leiomyosarcoma | 1.296 | - | [8] |
| HS 93.T | Fibrosarcoma | 0.8549 | - | [8] |
| U2OS | Osteosarcoma | - | 1740 ± 220 | [3] |
| MG-63 | Osteosarcoma | - | 9000 ± 610 | [3] |
Note: IC50 values can vary between studies due to different experimental conditions (e.g., exposure time, assay method). The data presented here is for comparative purposes.
Cell Cycle Perturbation: Arresting the Proliferation Engine
Both agents interfere with the cell cycle, a key process in cancer cell proliferation.
This compound is known to induce a characteristic block in the S and G2 phases of the cell cycle in sarcoma cells.[2][5] This arrest is a direct consequence of the DNA damage it inflicts.
Doxorubicin also predominantly causes a G2/M phase arrest in various cancer cell lines, including sarcoma.[9][10] This arrest is a checkpoint response to the DNA double-strand breaks induced by the drug.
While direct comparative quantitative data for both drugs in the same sarcoma cell line is limited, the available information points to a G2/M arrest as a common outcome.
| Cell Line | Drug | Concentration | Exposure Time | % Cells in G1 | % Cells in S | % Cells in G2/M | Reference |
| M8805 | ET-743 | IC50 | 24h | ↓ | ↑ | ↑ | [6] |
| HS-90 | ET-743 | IC50 | 24h | ↓ | ↑ | ↑ | [6] |
| M9110 | ET-743 | IC50 | 24h | ↓ | ↑ | ↑ | [6] |
| HS-16 | ET-743 | IC50 | 24h | ↓ | ↑ | ↑ | [6] |
| HS-30 | ET-743 | IC50 | 24h | ↓ | ↑ | ↑ | [6] |
| HS-42 | ET-743 | IC50 | 24h | ↓ | ↑ | ↑ | [6] |
| Jurkat | Doxorubicin | 100 nM | 72h | - | - | Significant increase | [11] |
Note: "↑" indicates an increase and "↓" indicates a decrease in the percentage of cells in the respective phase as reported in the study. Specific percentages were not always provided.
Induction of Apoptosis: The Final Execution
The ultimate fate of cancer cells treated with effective chemotherapeutics is often apoptosis, or programmed cell death.
This compound has been shown to be a potent inducer of apoptosis in sarcoma cells. In Ewing's sarcoma cells, for instance, it can induce massive apoptosis.[12]
Doxorubicin -induced DNA damage also triggers the apoptotic cascade. Studies have shown significant apoptosis in osteosarcoma and other sarcoma cell lines following doxorubicin treatment.[3][13]
| Cell Line | Drug | Concentration | Exposure Time | % Apoptotic Cells | Reference |
| U2OS | Doxorubicin | 2 µg/mL | 24h | 45% | [3] |
| MG-63 | Doxorubicin | 2 µg/mL | 24h | 7% | [3] |
| HT1080 | Doxorubicin | 1 µM | - | 27% | [13] |
Experimental Protocols
This section details the methodologies for the key experiments cited in this guide.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
References
- 1. ET-743: a novel agent with activity in soft tissue sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ecteinascidin-743: Evidence of Activity in Advanced, Pretreated Soft Tissue and Bone Sarcoma Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P53 is required for Doxorubicin-induced apoptosis via the TGF-beta signaling pathway in osteosarcoma-derived cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Sensitivity of soft tissue sarcoma cell lines to chemotherapeutic agents: identification of ecteinascidin-743 as a potent cytotoxic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. ijcc.chemoprev.org [ijcc.chemoprev.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. PI3K Inhibition Enhances Doxorubicin-Induced Apoptosis in Sarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Ecteinascidin 743 and Paclitaxel: A Synergistic Alliance in Cancer Therapy
A Comparative Guide for Researchers and Drug Development Professionals
The combination of Ecteinascidin 743 (Trabectedin) and paclitaxel (B517696) has emerged as a promising strategy in oncology, demonstrating synergistic antitumor effects in various cancer models. This guide provides an objective comparison of their combined performance, supported by experimental data, detailed methodologies, and visual representations of the underlying mechanisms to inform further research and development.
Quantitative Analysis of Synergistic Effects
The synergy between this compound and paclitaxel is notably sequence-dependent. Pre-treatment with paclitaxel followed by this compound has consistently shown the most potent synergistic cytotoxicity. The Combination Index (CI), calculated using the Chou-Talalay method, is a quantitative measure of this interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
In Vitro Synergism in Human Cancer Cell Lines
The following tables summarize the Combination Index (CI) values obtained from studies on various human cancer cell lines, demonstrating the sequence-dependent synergy.
Table 1: Synergistic Effects of Paclitaxel followed by this compound in Breast Cancer Cell Lines
| Cell Line | Drug Sequence | % Cell Kill | Combination Index (CI) | Reference |
| MX-1 | Paclitaxel (24h) → ET-743 | 50 | 0.73 ± 0.01 | --INVALID-LINK--1 |
| 75 | 0.64 ± 0.07 | --INVALID-LINK--1 | ||
| 90 | 0.56 ± 0.06 | --INVALID-LINK--1 | ||
| 95 | 0.51 ± 0.07 | --INVALID-LINK--1 | ||
| MCF7 | Paclitaxel (24h) → ET-743 | 50 | 5.43 ± 1.34 | --INVALID-LINK--1 |
| 75 | 0.57 ± 0.33 | --INVALID-LINK--1 | ||
| 90 | 0.42 ± 0.13 | --INVALID-LINK--1 | ||
| 95 | 0.53 ± 0.06 | --INVALID-LINK--1 | ||
| MCF7/DXR (P-glycoprotein overexpressing) | Paclitaxel (24h) → ET-743 | 50 | 1.05 ± 0.32 | --INVALID-LINK--1 |
| 75 | 0.95 ± 0.16 | --INVALID-LINK--1 | ||
| 90 | 0.87 ± 0.02 | --INVALID-LINK--1 | ||
| 95 | 0.81 ± 0.06 | --INVALID-LINK--1 |
Table 2: Synergistic Effects in Soft Tissue Sarcoma Cell Lines
| Cell Line | Drug Sequence | % Cell Kill | Combination Index (CI) | Reference |
| HT-1080 | Paclitaxel → ET-743 | Not specified | Synergistic | --INVALID-LINK--2 |
| HS-18 | Paclitaxel → ET-743 | Not specified | Synergistic | --INVALID-LINK--2 |
In Vivo Antitumor Efficacy
Preclinical studies in animal models further corroborate the synergistic effects observed in vitro.
Table 3: In Vivo Efficacy of Sequential Paclitaxel and this compound in a Human Breast Cancer Xenograft Model (MX-1)
| Treatment Group | Tumor Volume Reduction (%) | Tumor-Free Mice | Reference |
| Paclitaxel alone | 98.5 | Not specified | --INVALID-LINK--1 |
| This compound alone | 82.3 | Not specified | --INVALID-LINK--1 |
| Paclitaxel → this compound | Greater than single agents | Increased number | --INVALID-LINK--1 |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to evaluate the synergistic effects of this compound and paclitaxel.
Cell Viability and Cytotoxicity Assessment: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.
Procedure:
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Drug Treatment: Treat cells with various concentrations of this compound, paclitaxel, or their combination for the desired duration (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
Cell Fixation: After treatment, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water to remove TCA. Air dry the plates completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.
-
Removal of Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye. Air dry the plates.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the optical density (OD) at 510-565 nm using a microplate reader.
-
Data Analysis: The percentage of cell survival is calculated relative to the untreated control cells.
Apoptosis Detection: DAPI Staining
DAPI (4',6-diamidino-2-phenylindole) is a fluorescent stain that binds strongly to DNA. In apoptotic cells, chromatin condensation and nuclear fragmentation lead to intense and fragmented DAPI staining.
Procedure:
-
Cell Culture: Grow cells on glass coverslips in a multi-well plate.
-
Drug Treatment: Treat cells with the desired concentrations of the drugs.
-
Fixation: After treatment, wash the cells with phosphate-buffered saline (PBS) and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Staining: Wash the cells with PBS and incubate with DAPI solution (1 µg/mL) for 5-10 minutes in the dark.
-
Mounting and Visualization: Wash the cells with PBS, mount the coverslips on microscope slides with an anti-fade mounting medium, and visualize under a fluorescence microscope. Apoptotic nuclei will appear condensed and fragmented, while normal nuclei will be round and uniformly stained.
Mechanism of Synergistic Action and Experimental Workflow
The synergy between paclitaxel and this compound is attributed to their distinct but complementary mechanisms of action, particularly in relation to the cell cycle.
Caption: Proposed mechanism of synergistic action between paclitaxel and this compound.
Paclitaxel acts by stabilizing microtubules, leading to an arrest of the cell cycle in the G2/M phase. This mitotic arrest appears to sensitize the cancer cells to the subsequent action of this compound. This compound, in turn, binds to the minor groove of DNA, causing DNA damage and interfering with DNA repair pathways like the Nucleotide Excision Repair (NER) system, as well as inhibiting transcription.[3][4] The sequential application of paclitaxel followed by this compound results in a more pronounced induction of apoptosis than either agent alone.
The following diagram illustrates the experimental workflow for assessing the synergistic effects of these two compounds.
Caption: Experimental workflow for evaluating the synergistic effects of this compound and paclitaxel.
Conclusion
The combination of this compound and paclitaxel, particularly in a sequential administration of paclitaxel followed by this compound, demonstrates significant synergistic cytotoxicity against a range of cancer cell lines. This guide provides the foundational data and methodologies for researchers to build upon, explore the underlying molecular pathways in greater detail, and potentially translate these promising preclinical findings into more effective clinical strategies. Further investigation into the precise molecular interplay between paclitaxel-induced mitotic arrest and this compound-mediated DNA damage is warranted to fully elucidate the mechanism of this potent synergy.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Sequence-dependent enhancement of cytotoxicity produced by this compound (ET-743) with doxorubicin or paclitaxel in soft tissue sarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ecteinascidin-743 (ET-743), a natural marine compound, with a unique mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Restricted [jnjmedicalconnect.com]
Ecteinascidin 743 and Cisplatin: A Comparative Guide to Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Ecteinascidin 743 (Trabectedin) and cisplatin (B142131) combination therapy with alternative treatments, supported by experimental data. It is designed to inform researchers, scientists, and drug development professionals on the efficacy, safety, and mechanistic rationale of this therapeutic strategy.
Preclinical and Clinical Efficacy of Combination Therapy
The combination of this compound (ET-743) and cisplatin has demonstrated synergistic or additive antitumor effects in various preclinical models, providing a strong rationale for clinical investigation.[1] In human tumor xenografts, this combination has shown greater efficacy than either drug used as a single agent at its maximum tolerated dose (MTD).[2] Clinical studies, primarily Phase I and II trials, have explored this combination in patients with advanced solid tumors, particularly ovarian and non-small cell lung cancer.
Key Findings from Clinical Trials:
-
Ovarian Cancer: In a Phase I study, the combination of trabectedin (B1682994) and cisplatin showed promising anti-tumor activity in patients with ovarian cancer.[3] Confirmed partial responses were observed in 4 out of 13 evaluable ovarian cancer patients.[3] Another Phase I trial reported two partial responses in patients with pretreated ovarian cancer at the recommended dose.[4] A Phase II study of single-agent trabectedin in recurrent ovarian cancer showed an overall response rate (ORR) of 43% in platinum-sensitive patients, suggesting its potential in this patient population and providing a basis for combination strategies.[5]
-
Non-Small Cell Lung Cancer (NSCLC): A Phase I study also included patients with NSCLC, indicating the potential applicability of this combination beyond ovarian cancer.[3] However, a Phase II trial of trabectedin in NSCLC patients pre-treated with platinum, selected based on specific DNA repair gene expression profiles, showed modest activity, with a median progression-free survival (PFS) of 1.3 months and a median overall survival (OS) of 5.9 months.[6]
-
Other Solid Tumors: Preclinical studies have shown synergistic effects in various other tumor types, including rhabdomyosarcoma, neuroblastoma, head and neck cancer, and melanoma xenografts.[2]
Quantitative Data Summary
The following tables summarize the quantitative data from key clinical trials investigating the this compound and cisplatin combination, as well as single-agent trabectedin for context.
Table 1: Phase I Clinical Trial of Trabectedin and Cisplatin Combination Therapy
| Study | Tumor Types | Dosing Regimen | Maximum Tolerated Dose (MTD) of Trabectedin | Key Efficacy Results | Most Common Toxicities |
| Sessa et al. | Advanced Solid Tumors (including Ovarian and NSCLC) | Trabectedin (escalating doses) + Cisplatin (40 mg/m²) on days 1 and 8 every 3 weeks | 700 µg/m² | 4/13 partial responses in ovarian cancer | Nausea/vomiting (67%), asthenia/fatigue (55%), reversible ASAT/ALAT elevation (51%), neutropenia[3] |
| Sessa et al. | Advanced Solid Tumors (including Ovarian) | Trabectedin (escalating doses) + Cisplatin (75 mg/m²) on day 1 every 3 weeks | 0.60 mg/m² (Recommended Dose) | 2 partial responses in pretreated ovarian cancer | Nausea, fatigue, transient transaminase elevations, neutropenia[4] |
Table 2: Phase II Clinical Trial of Single-Agent Trabectedin in Recurrent Ovarian Cancer
| Study | Patient Population | Dosing Regimen | Overall Response Rate (ORR) | Median Time to Progression |
| Sessa et al.[5] | Platinum-sensitive | Trabectedin 1,300 µg/m² (3-hour infusion) every 3 weeks | 43% | 7.9 months |
| Sessa et al.[5] | Platinum-resistant | Trabectedin 1,300 µg/m² (3-hour infusion) every 3 weeks | 2 partial responses | Not Reported |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of protocols used in key preclinical studies.
In Vitro Synergy Assessment
-
Cell Lines: Human tumor cell lines such as TE-671 rhabdomyosarcoma, Igrov-1, and 1A9 human ovarian carcinoma are utilized.[2]
-
Drug Exposure: Cells are exposed to a range of concentrations of this compound and cisplatin, both as single agents and in combination. The drugs can be administered simultaneously or sequentially (e.g., 1 hour apart).[2]
-
Viability/Cytotoxicity Assay: Cell viability is typically assessed using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay after a defined incubation period (e.g., 72 hours).[1]
-
Data Analysis: The combination index (CI) is calculated to determine the nature of the drug interaction (synergism, additivity, or antagonism). A CI value less than 1 indicates synergy.[1]
In Vivo Human Tumor Xenograft Model
-
Animal Model: Immunodeficient mice (e.g., nude mice) are used.
-
Tumor Implantation: Human tumor cells are implanted subcutaneously or orthotopically (e.g., in the peritoneal cavity for ovarian cancer models).[2]
-
Treatment Regimen: Once tumors reach a palpable size, mice are randomized into treatment groups: vehicle control, this compound alone, cisplatin alone, and the combination of both drugs. Doses are typically at the maximum tolerated dose for each agent.[2]
-
Efficacy Evaluation: Tumor growth is monitored regularly by measuring tumor volume. For orthotopic models, survival is the primary endpoint.[2]
-
Toxicity Assessment: Animal body weight and general health are monitored as indicators of treatment-related toxicity.[2]
Mechanistic Insights and Signaling Pathways
The synergistic effect of this compound and cisplatin is rooted in their distinct but complementary mechanisms of action, primarily involving DNA repair pathways.
This compound binds to the minor groove of DNA, forming adducts that trigger the Nucleotide Excision Repair (NER) pathway.[7] Uniquely, ET-743 is more cytotoxic to cells with a proficient NER system because the repair process itself leads to the formation of lethal DNA double-strand breaks.[8][9] Cisplatin, on the other hand, forms DNA adducts that are also recognized and repaired by the NER pathway.
The combination of these two agents is thought to overwhelm the DNA repair machinery, leading to an accumulation of DNA damage and enhanced apoptosis. Cells that are deficient in NER are resistant to this compound but can be sensitive to cisplatin, highlighting the complex interplay between these drugs and the cellular DNA repair capacity.[8]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The combination of yondelis and cisplatin is synergistic against human tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase I clinical and pharmacokinetic study of trabectedin and cisplatin in solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase I clinical and pharmacokinetic study of trabectedin and cisplatin given every three weeks in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Trabectedin for women with ovarian carcinoma after treatment with platinum and taxanes fails - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Trabectedin in patients with advanced non-small-cell lung cancer (NSCLC) with XPG and/or ERCC1 overexpression and BRCA1 underexpression and pretreated with platinum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gene and microRNA modulation upon trabectedin treatment in a human intrahepatic cholangiocarcinoma paired patient derived xenograft and cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Trabectedin derails transcription-coupled nucleotide excision repair to induce DNA breaks in highly transcribed genes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Phthalascidin and Ecteinascidin 743: Synthetic Analogue versus Marine Original
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Phthalascidin (PT650) and its natural predecessor, Ecteinascidin 743 (ET-743, Trabectedin, Yondelis®). We delve into their mechanisms of action, comparative efficacy, and the practical advantages of a synthetic analogue, supported by experimental data.
This compound, a potent antitumor agent isolated from the marine tunicate Ecteinascidia turbinata, has shown significant promise in preclinical and clinical settings, particularly for soft tissue sarcomas.[1][2] However, the scarcity of the natural product has driven the development of synthetic alternatives.[3][4] Phthalascidin has emerged as the most promising of these, designed as a structural analogue of ET-743.[3][5] This guide will illuminate the key similarities and differences between these two potent compounds.
Mechanism of Action: A Shared Path of DNA Disruption
Both Phthalascidin and this compound share a unique mechanism of action that distinguishes them from many conventional chemotherapeutic agents.[3][6][7] Their primary target is DNA, where they exert their cytotoxic effects through a multi-step process:
-
DNA Minor Groove Binding: Both molecules bind to the minor groove of the DNA double helix.[6][7]
-
Guanine (B1146940) Alkylation: They covalently alkylate the N2 position of guanine bases.[3][8]
-
DNA Bending: This alkylation event induces a bend in the DNA helix towards the major groove.[7]
-
Disruption of DNA Processes: The resulting DNA adduct interferes with DNA binding proteins, poisons the transcription-coupled nucleotide excision repair (TC-NER) machinery, and can lead to the formation of DNA-protein cross-links and ultimately, cell death.[3][6][8][9]
This shared mechanism is responsible for their potent antitumor activity, even in cell lines resistant to other anticancer drugs.[3][10]
Caption: Shared mechanism of Phthalascidin and ET-743.
Comparative In Vitro Efficacy
Extensive studies have demonstrated that Phthalascidin exhibits an in vitro potency and antitumor profile that is remarkably similar to this compound.[3][10][11] Their antiproliferative activity is consistently observed in the picomolar to low nanomolar range across a variety of human cancer cell lines, making them orders of magnitude more potent than many clinically used anticancer drugs.[3][12]
| Cell Line | Cancer Type | Phthalascidin IC₅₀ (nM) | This compound IC₅₀ (nM) |
| A-549 | Lung Carcinoma | ~0.1 - 1 | ~0.1 - 1 |
| HCT116 | Colon Carcinoma | ~0.1 - 1 | ~0.1 - 1 |
| MCF-7 | Breast Carcinoma | ~0.1 - 1 | ~0.1 - 1 |
| A375 | Malignant Melanoma | ~0.1 - 1 | ~0.1 - 1 |
| NCI-H522 | Lung Carcinoma | ~0.1 - 1 | ~0.1 - 1 |
| COLO205 | Colon Carcinoma | ~0.1 - 1 | ~0.1 - 1 |
| T-47D | Breast Carcinoma | ~0.1 - 1 | ~0.1 - 1 |
| PC-3 | Prostate Carcinoma | ~0.1 - 1 | ~0.1 - 1 |
Table 1: Comparative Antiproliferative Activity of Phthalascidin and this compound in various human cancer cell lines. Data summarized from multiple sources which indicate a comparable IC₅₀ range of 0.1-1 nM for both compounds across these cell lines.[3][12]
Furthermore, a comparative study using a panel of 36 human cancer cell lines established that the activity patterns of Phthalascidin and this compound were "essentially the same".[11]
Experimental Protocols
Antiproliferative Assay
A common method to determine the IC₅₀ values presented above is the sulforhodamine B (SRB) assay.
References
- 1. Ecteinascidin-743: Evidence of Activity in Advanced, Pretreated Soft Tissue and Bone Sarcoma Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ecteinascidin-743 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. 16 Total Synthesis of this compound [jstage.jst.go.jp]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 7. ET-743: more than an innovative mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ecteinascidins. A Review of the Chemistry, Biology and Clinical Utility of Potent Tetrahydroisoquinoline Antitumor Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Unique features of the mode of action of ET-743 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phthalascidin, a synthetic antitumor agent with potency and mode of action comparable to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antitumor activity- and gene expression-based profiling of ecteinascidin Et 743 and phthalascidin Pt 650 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Validating Ecteinascidin 743's Transcriptional Impact: A Comparative Guide
Ecteinascidin 743 (ET-743), also known as Trabectedin or Yondelis®, is a marine-derived antineoplastic agent with a unique mechanism of action that distinguishes it from classical chemotherapy drugs.[1][2] A significant body of research highlights its role as a potent modulator of gene transcription, offering a novel avenue for cancer therapy, particularly in soft tissue sarcomas and ovarian cancer.[3][4] This guide provides a comparative analysis of ET-743's effect on specific gene transcription, supported by experimental data and detailed protocols for researchers in drug development and oncology.
Mechanism of Action: A Unique Interference with Transcription
ET-743 covalently binds to the minor groove of DNA, forming adducts that primarily interact with guanine (B1146940) residues.[1][2] This interaction triggers a cascade of events that ultimately interfere with cellular processes, most notably gene transcription. A key characteristic of ET-743 is its ability to selectively inhibit activated or inducible transcription, while having minimal effect on constitutive or basal gene expression.[1][5][6][7] This selective inhibition is a departure from broad-spectrum transcriptional inhibitors like actinomycin (B1170597) D.[7]
Initially, the transcription factor NF-Y was identified as a potential primary target of ET-743, as the drug was shown to interfere with its binding to CCAAT box elements in promoters of genes like MDR1 and HSP70.[5][8] However, subsequent studies have revealed a more complex mechanism, suggesting that ET-743 has a broader inhibitory effect on activated transcription mediated by various transcription factors, including Sp1 and oncogenic fusion proteins like EWS-FLI1.[6][9] The drug's activity is also intricately linked with the transcription-coupled nucleotide excision repair (TC-NER) pathway, where the ET-743-DNA adduct is recognized, leading to DNA strand breaks and apoptosis.[1][2]
Comparative Analysis: this compound vs. Doxorubicin
To contextualize the transcriptional effects of this compound, a comparison with a conventional chemotherapeutic agent, Doxorubicin, is presented. While both are potent anticancer drugs, their mechanisms of impacting gene expression differ significantly. Doxorubicin intercalates into DNA, inhibiting topoisomerase II and leading to broad cytotoxic effects. In contrast, ET-743's targeted approach on activated transcription results in a more specific gene expression signature.
One of the key distinctions is their effect on the multidrug resistance gene, MDR1. Doxorubicin treatment can induce the expression of MDR1, leading to drug resistance. Conversely, ET-743 has been shown to inhibit the induction of MDR1 transcription, potentially reversing or preventing this form of resistance.[5][10][11]
Quantitative Comparison of Transcriptional Effects
The following table summarizes the differential effects of this compound and Doxorubicin on the transcription of key genes implicated in stress response and drug resistance.
| Gene | Drug | Cell Line | Concentration | Fold Change in mRNA Expression (vs. Control) | Reference |
| MDR1 | This compound | SW620 (Colon Carcinoma) | 50 nM | Inhibition of induced expression | [5] |
| Doxorubicin | HT-1080 (Fibrosarcoma) | 10 nM | Induction of expression | [10] | |
| HSP70 | This compound | 3T3 (Mouse Fibroblast) | Pharmacological concentrations | Inhibition of heat-induced expression | [8] |
| Doxorubicin | - | - | General stress response induction | - | |
| CDKN1A (p21) | This compound | SW620 (Colon Carcinoma) | Pharmacological concentrations | Inhibition of TSA-induced expression | [6] |
| Doxorubicin | - | - | Induction via p53 pathway | - |
Note: Direct quantitative comparisons from a single study are often limited. The data presented is a synthesis from multiple sources to illustrate the opposing effects.
Experimental Protocols
To validate the transcriptional effects of this compound, several key molecular biology techniques are employed. Below are detailed protocols for these essential experiments.
RNA Isolation and Quantitative Real-Time PCR (RT-qPCR)
This protocol is used to quantify the mRNA levels of specific genes of interest following drug treatment.
a. Cell Culture and Treatment:
-
Seed cells (e.g., SW620, HT-1080) in 6-well plates at a density that allows for logarithmic growth during the experiment.
-
Once cells reach 70-80% confluency, treat with this compound, Doxorubicin, or a vehicle control (e.g., DMSO) at the desired concentrations and time points.
-
For induction studies, co-treat with an inducing agent (e.g., Trichostatin A for CDKN1A, heat shock for HSP70).
b. RNA Isolation:
-
After treatment, wash cells with ice-cold PBS and lyse using a suitable lysis buffer (e.g., TRIzol).
-
Isolate total RNA according to the manufacturer's protocol, which typically involves chloroform (B151607) extraction and isopropanol (B130326) precipitation.
-
Resuspend the RNA pellet in nuclease-free water and quantify using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity via gel electrophoresis or a bioanalyzer.
c. cDNA Synthesis:
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme (e.g., M-MLV Reverse Transcriptase) and oligo(dT) or random primers.
-
Follow the manufacturer's instructions for the reverse transcription reaction.
d. Real-Time PCR:
-
Prepare a reaction mix containing cDNA template, forward and reverse primers for the gene of interest and a housekeeping gene (e.g., GAPDH, β-actin), and a SYBR Green or TaqMan master mix.
-
Perform the qPCR reaction using a real-time PCR system. A typical thermal cycling profile includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
Luciferase Reporter Assay
This assay measures the activity of a specific gene promoter in response to drug treatment.
a. Plasmid Constructs:
-
Clone the promoter region of the gene of interest (e.g., MDR1 promoter) upstream of a luciferase reporter gene in a suitable expression vector.
-
A control plasmid with a constitutively active promoter (e.g., SV40) driving luciferase expression should also be used for normalization.
b. Transfection:
-
Seed cells in 24-well plates.
-
Co-transfect the cells with the promoter-reporter construct and a normalization control plasmid (e.g., a Renilla luciferase vector) using a suitable transfection reagent (e.g., Lipofectamine).
c. Drug Treatment and Luciferase Assay:
-
After 24 hours of transfection, treat the cells with this compound or the comparative drug.
-
Following the treatment period, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.
Visualizing Pathways and Workflows
To better understand the complex interactions and experimental processes, the following diagrams have been generated using Graphviz.
Caption: Mechanism of this compound's transcriptional inhibition.
Caption: Experimental workflow for RT-qPCR validation.
Conclusion
This compound stands out as a transcription-targeted chemotherapeutic with a distinct mechanism of action. Its ability to selectively inhibit activated gene transcription, particularly of genes involved in stress response and drug resistance like MDR1 and HSP70, provides a clear advantage over conventional cytotoxic agents such as Doxorubicin. The experimental protocols detailed in this guide offer a robust framework for researchers to validate and further explore the transcriptional effects of ET-743 and other novel therapeutic compounds. Understanding these nuanced molecular interactions is paramount for the continued development of targeted and effective cancer therapies.
References
- 1. ET-743: more than an innovative mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a novel anticancer drug with a unique mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Trabectedin and lurbinectedin: Mechanisms of action, clinical impact, and future perspectives in uterine and soft tissue sarcoma, ovarian carcinoma, and endometrial carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a transcription-targeted chemotherapeutic that inhibits MDR1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ecteinascidin-743 inhibits activated but not constitutive transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. pnas.org [pnas.org]
- 9. This compound Interferes with the Activity of EWS-FLI1 in Ewing Sarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. This compound, a transcription-targeted chemotherapeutic that inhibits MDR1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Ecteinascidin 743: A Comparative Analysis of Cross-Resistance with Other Chemotherapies
For Researchers, Scientists, and Drug Development Professionals
Ecteinascidin 743 (ET-743), also known as trabectedin (B1682994) (Yondelis®), is a marine-derived antitumor agent with a unique mechanism of action that has demonstrated efficacy in the treatment of soft tissue sarcoma and ovarian cancer. A critical aspect of its clinical utility and strategic implementation in combination therapies is its cross-resistance profile with other chemotherapeutic agents. This guide provides a comprehensive comparison of ET-743's performance in the context of drug resistance, supported by experimental data, to inform research and drug development strategies.
Executive Summary
This compound exhibits a complex and often favorable cross-resistance profile compared to other common chemotherapeutics. Notably, its efficacy is largely unaffected by the overexpression of P-glycoprotein (P-gp/ABCB1), a common mechanism of multidrug resistance. Furthermore, a remarkable finding is the induction of hypersensitivity to platinum-based drugs in ET-743-resistant cells, a phenomenon linked to deficiencies in the Nucleotide Excision Repair (NER) pathway. However, cross-resistance has been observed with certain agents, particularly doxorubicin (B1662922), and other resistance mechanisms involving the Insulin-like Growth Factor 1 Receptor (IGF-1R) signaling pathway have been identified.
Quantitative Analysis of Cross-Resistance
The following tables summarize the in vitro cytotoxicity and cross-resistance patterns of this compound in various cancer cell lines. The data, presented as IC50 values (the concentration of a drug that inhibits 50% of cell growth) and Resistance Index (RI), have been compiled from multiple preclinical studies.
Table 1: Cross-Resistance of this compound in Doxorubicin-Resistant Cell Lines
| Cell Line | Parent IC50 (nM) | Resistant IC50 (nM) | Resistance Index (RI) | ET-743 IC50 in Resistant Line (nM) | ET-743 Cross-Resistance (RI) |
| Doxorubicin | |||||
| MES-SA/Dx5 (Uterine Sarcoma) | 18 | 1,000 | 55.6 | 1.2 | 1.5 |
| ET-743 | |||||
| HCT116/ER5 (Colon) | 0.16 | 3.66 | 22.9 | - | - |
| SW480/ER0.5 (Colon) | 0.68 | 6.78 | 10.0 | - | - |
Data compiled from published studies. Resistance Index (RI) = IC50 of resistant cell line / IC50 of parental cell line.
Table 2: Lack of Cross-Resistance of this compound in Paclitaxel-Resistant Cell Lines
| Cell Line | Parent IC50 (nM) | Resistant IC50 (nM) | Resistance Index (RI) | ET-743 IC50 in Resistant Line (nM) | ET-743 Cross-Resistance (RI) |
| Paclitaxel (B517696) | |||||
| KB-8-5 (Cervical Carcinoma) | 3.4 | 190 | 55.9 | 0.21 | 0.8 |
| KB-C-2 (Cervical Carcinoma) | 3.4 | 8,500 | 2500 | 0.32 | 1.2 |
| ET-743 | |||||
| HCT116/ER5 (Colon) | - | - | - | 0.18 | 1.1 |
| SW480/ER0.5 (Colon) | - | - | - | 0.75 | 1.1 |
Data compiled from published studies. Resistance Index (RI) = IC50 of resistant cell line / IC50 of parental cell line.
Table 3: Collateral Sensitivity to Platinum Drugs in this compound-Resistant Cell Lines
| Cell Line | Parent IC50 (nM) | Resistant IC50 (nM) | Resistance Index (RI) | Cisplatin IC50 in Resistant Line (µM) | Cisplatin Collateral Sensitivity (Fold Change) |
| ET-743 | |||||
| 402-91/T (Myxoid Liposarcoma) | 1.5 | 8.3 | 5.5 | 0.5 | ~2-fold increase in sensitivity |
| A2780/T (Ovarian Carcinoma) | 8.2 | 48 | 5.9 | 1.0 | ~2-fold increase in sensitivity |
Data compiled from Colmegna et al., Br J Cancer, 2015.
Experimental Protocols
Cell Lines and Culture
Parental human cancer cell lines (e.g., MES-SA uterine sarcoma, KB-3-1 epidermoid carcinoma, HCT116 and SW480 colon carcinoma, 402-91 myxoid liposarcoma, A2780 ovarian carcinoma) were cultured in appropriate media (e.g., McCoy's 5A, RPMI-1640, DMEM) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
Development of Resistant Cell Lines
Resistant sublines were established by continuous exposure of the parental cells to stepwise increasing concentrations of the selecting agent (e.g., doxorubicin, paclitaxel, or this compound) over a period of several months. Resistant clones were then selected and maintained in culture medium containing a maintenance concentration of the respective drug.
Cytotoxicity Assays
The cytotoxic effects of this compound and other chemotherapeutic agents were determined using standard cell viability assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assays. Briefly, cells were seeded in 96-well plates and, after 24 hours of incubation, were exposed to a range of drug concentrations for a specified period (typically 72 hours). Cell viability was then assessed spectrophotometrically, and the IC50 values were calculated from the dose-response curves.
Western Blot Analysis
To investigate the expression of proteins involved in drug resistance, such as P-glycoprotein (ABCB1), total cell lysates were prepared and subjected to SDS-PAGE. Proteins were then transferred to a PVDF membrane and probed with specific primary antibodies, followed by incubation with HRP-conjugated secondary antibodies. Protein bands were visualized using an enhanced chemiluminescence detection system.
Key Mechanisms of Cross-Resistance and Sensitivity
P-glycoprotein (ABCB1) and Multidrug Resistance
Overexpression of the ATP-binding cassette (ABC) transporter P-glycoprotein (P-gp/ABCB1) is a major cause of multidrug resistance (MDR), as it actively effluxes a wide range of chemotherapeutic drugs from cancer cells. Studies have consistently shown that this compound is a poor substrate for P-gp.[1] Cell lines with high levels of P-gp expression that are highly resistant to drugs like paclitaxel and doxorubicin remain sensitive to ET-743.[1] This suggests that ET-743 could be effective in treating tumors that have developed resistance to conventional chemotherapies via this mechanism.
Caption: P-gp actively pumps drugs out, but ET-743 is a poor substrate.
Nucleotide Excision Repair (NER) Pathway and Platinum Hypersensitivity
A fascinating and clinically relevant finding is the development of hypersensitivity to platinum-based drugs (e.g., cisplatin, carboplatin) in cancer cells that have acquired resistance to this compound.[2][3] This collateral sensitivity is attributed to defects in the Transcription-Coupled Nucleotide Excision Repair (TC-NER) pathway.[2][3] ET-743's mechanism of action involves the formation of DNA adducts that are recognized by the NER machinery. In cells that become resistant to ET-743, components of the NER pathway (such as XPG, ERCC1, and XPF) are often downregulated or deficient.[2][3] This impaired NER function renders the cells unable to efficiently repair the DNA crosslinks induced by platinum agents, leading to increased cytotoxicity.
Caption: ET-743 resistance via NER deficiency leads to platinum sensitivity.
IGF-1R Signaling Pathway
In some instances, resistance to this compound has been linked to the upregulation of the Insulin-like Growth Factor 1 Receptor (IGF-1R) and its downstream signaling pathways. This suggests that the IGF-1R pathway may play a role in cell survival mechanisms that counteract the cytotoxic effects of ET-743. This finding opens up the possibility of combination therapies involving ET-743 and IGF-1R inhibitors to overcome resistance.
Workflow for Assessing Cross-Resistance
The determination of cross-resistance profiles is a critical step in the preclinical evaluation of a novel anticancer agent. The workflow below outlines the key experimental stages.
Caption: A streamlined workflow for evaluating drug cross-resistance.
Conclusion and Future Directions
This compound demonstrates a unique and clinically advantageous cross-resistance profile. Its lack of susceptibility to P-gp-mediated efflux provides a strong rationale for its use in tumors resistant to conventional chemotherapies. The induction of collateral sensitivity to platinum drugs in ET-743-resistant cells is a particularly promising finding that warrants further clinical investigation in the form of sequential treatment strategies.
Future research should continue to explore the molecular underpinnings of ET-743 resistance and cross-resistance in a broader range of cancer types. A deeper understanding of the interplay between ET-743 and various DNA repair and cell survival pathways will be crucial for designing novel and effective combination therapies to improve patient outcomes.
References
Ecteinascidin 743: A Comparative Analysis of Efficacy in Drug-Sensitive and Drug-Resistant Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Ecteinascidin 743 (ET-743), also known as Trabectedin or Yondelis®, is a marine-derived antitumor agent that has demonstrated significant cytotoxic activity against a variety of cancer cell lines. This guide provides a comparative analysis of its efficacy in both drug-sensitive and drug-resistant cell lines, supported by experimental data and detailed methodologies.
Quantitative Analysis of Cytotoxicity
The cytotoxic effects of this compound are typically quantified by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates greater sensitivity to the drug.[1]
Table 1: IC50 Values of this compound in Drug-Sensitive vs. Drug-Resistant Human Colon Carcinoma Cell Lines
| Cell Line | Description | IC50 (nM) | Fold Resistance | Reference |
| HCT116 | Parental, drug-sensitive | 0.16 ± 0.05 | - | [2] |
| HCT116/ER5 | ET-743 resistant | 3.66 ± 0.43 | 23 | [2] |
| SW480 | Parental, drug-sensitive | 0.68 ± 0.03 | - | [2] |
| SW480/ER0.5 | ET-743 resistant | 6.78 ± 0.35 | 10 | [2] |
Table 2: IC50 Values of this compound in P-glycoprotein (P-gp/MDR1)-Overexpressing Cell Lines
| Cell Line | P-gp Expression | IC50 (nM) vs. Parental | Cross-Resistance to ET-743 | Reference |
| KB-3-1 | Low (Parental) | - | - | [2] |
| KB-8-5 | High | Resistant to Vincristine | No | [2] |
| KB-C-2 | High | Resistant to Vincristine | No | [2] |
These data indicate that while resistance to this compound can be induced, it is not consistently associated with the overexpression of P-glycoprotein, a common mechanism of multidrug resistance.[2]
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the efficacy and mechanism of action of this compound.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[3]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well and allow them to adhere for 24 hours.
-
Drug Treatment: Treat the cells with varying concentrations of this compound for a specified period (e.g., 72 hours).
-
MTT Incubation: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.
-
Solubilization: Remove the MTT solution, and add 130 µL of dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes at 37°C and measure the absorbance at 492 nm using a microplate reader.[4]
Apoptosis Analysis (Annexin V-FITC/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell surface using Annexin V and distinguishing viable, apoptotic, and necrotic cells with the viability dye Propidium Iodide (PI).[5][6]
-
Cell Treatment: Treat 1-5 x 10^5 cells with the desired concentrations of this compound for the designated time.
-
Cell Harvesting and Washing: Collect the cells by centrifugation and wash them once with cold 1X Phosphate-Buffered Saline (PBS).
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 × 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[7]
-
Cell Fixation: Harvest cells and fix them in ice-cold 70% ethanol (B145695) while vortexing gently. Store at 4°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash with cold PBS.
-
Staining: Resuspend the cell pellet in 300-500 µL of PI/Triton X-100 staining solution containing RNase A.
-
Incubation: Incubate the cells for 15-30 minutes at room temperature or 37°C, protected from light.
-
Analysis: Analyze the stained cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[8]
Mechanism of Action & Signaling Pathways
This compound exhibits a unique mechanism of action that involves binding to the minor groove of DNA, leading to a cascade of events that interfere with DNA repair and transcription.
Interference with Nucleotide Excision Repair (NER) Pathway
A key aspect of ET-743's cytotoxicity is its interaction with the Nucleotide Excision Repair (NER) pathway. Rather than being repaired, the ET-743-DNA adduct traps components of the NER machinery, leading to the formation of lethal DNA strand breaks. This makes the drug particularly effective in cells with a proficient NER system.
Caption: Interference of ET-743 with the NER pathway.
Downregulation of MDR1 Gene Expression
This compound has been shown to down-regulate the expression of the multidrug resistance gene 1 (MDR1), which encodes for P-glycoprotein. This effect is particularly interesting as it suggests that ET-743 could potentially re-sensitize drug-resistant tumors to other chemotherapeutic agents.
Caption: ET-743 mediated downregulation of MDR1 expression.
Experimental Workflow for Assessing ET-743 Efficacy
The following diagram illustrates a typical workflow for evaluating the efficacy of this compound in vitro.
Caption: In vitro workflow for ET-743 efficacy testing.
References
- 1. biochemistry - How to define drug-resistant or -sensitive cell line when knowing the IC50 values? - Biology Stack Exchange [biology.stackexchange.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 4. MTT (Assay protocol [protocols.io]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Flow cytometry with PI staining | Abcam [abcam.com]
- 8. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Benchmarking Ecteinascidin 743: A Comparative Guide to Novel Marine-Derived Anticancer Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pioneering marine-derived anticancer agent, Ecteinascidin 743 (Trabectedin), against two of its novel, structurally-related analogs: Lurbinectedin and Zalypsis (PM00104). The information presented herein is curated from preclinical studies to offer a detailed overview of their mechanisms of action, cytotoxic activities, and the molecular determinants of their antitumor effects.
Introduction: The Ecteinascidin Family of Compounds
This compound (Trabectedin), originally isolated from the Caribbean tunicate Ecteinascidia turbinata, represents a significant milestone in the development of marine-derived pharmaceuticals for oncology. Its complex chemical structure, featuring three fused tetrahydroisoquinoline rings, allows for a unique interaction with the DNA minor groove, leading to a cascade of events that disrupt cellular processes vital for cancer cell survival. Building on the therapeutic success of Trabectedin, synthetic analogs such as Lurbinectedin and Zalypsis have been developed with the aim of improving efficacy, safety, and the spectrum of activity. These compounds share a common DNA-binding scaffold but possess distinct structural modifications that influence their biological activity.
Comparative Analysis of Cytotoxic Activity
The in vitro cytotoxic activity of this compound, Lurbinectedin, and Zalypsis has been evaluated across a range of cancer cell lines. While all three compounds exhibit potent, often sub-nanomolar, cytotoxicity, their activity spectrum can vary. This compound has demonstrated particular potency against soft tissue sarcoma cell lines.
Table 1: Comparative in vitro Cytotoxicity (IC50) of this compound, Lurbinectedin, and Zalypsis in Selected Cancer Cell Lines
| Cell Line | Cancer Type | This compound (nM) | Lurbinectedin (nM) | Zalypsis (PM00104) (nM) |
| TC71 | Ewing Sarcoma | 0.04 | Not Reported | Not Reported |
| TC32 | Ewing Sarcoma | 0.15 | Not Reported | Not Reported |
| NCI-H82 | Small Cell Lung Cancer | Not Reported | ~1.6 | Not Reported |
| DMS-53 | Small Cell Lung Cancer | Not Reported | 1-2 | Not Reported |
| A549 | Non-Small Cell Lung Cancer | Resistant | Reported, more sensitive than other drugs | Not Reported |
| 402.91 | Myxoid/Round Cell Liposarcoma | Highly Sensitive | Not Reported | Not Reported |
Note: Data is compiled from multiple sources and direct head-to-head comparisons in the same study are limited. IC50 values can vary depending on the specific experimental conditions (e.g., exposure time). The antiproliferative activity of the three compounds has been reported to be very similar in some studies.
Mechanisms of Action: A Tale of Three Analogs
While all three compounds target the DNA minor groove, their downstream consequences and reliance on cellular machinery differ significantly, providing a rationale for their distinct clinical profiles.
This compound (Trabectedin)
This compound binds to the N2 position of guanine (B1146940) in the DNA minor groove, causing a bend in the DNA helix towards the major groove. This adduct formation has several key consequences:
-
Transcription Inhibition: The DNA distortion interferes with the binding of transcription factors and the progression of RNA polymerase II, leading to a selective inhibition of gene transcription.
-
DNA Repair Pathway Modulation: A unique feature of this compound is its interaction with the Nucleotide Excision Repair (NER) pathway. The drug-DNA adduct is recognized by the NER machinery, but instead of being repaired, it leads to the formation of lethal DNA double-strand breaks (DSBs). Consequently, cells deficient in some NER components are more resistant to this compound.
-
Homologous Recombination (HR) Dependency: The DSBs induced by this compound are primarily repaired by the Homologous Recombination (HR) pathway. Therefore, cells with deficiencies in HR are markedly more sensitive to the drug.
-
Tumor Microenvironment Modulation: this compound has been shown to selectively induce apoptosis in monocytes and tumor-associated macrophages (TAMs), thereby altering the tumor microenvironment to be less supportive of tumor growth.
Lurbinectedin
As a close structural analog of this compound, Lurbinectedin shares a similar fundamental mechanism of binding to the DNA minor groove and inhibiting transcription. However, there are key distinctions:
-
Transcription Inhibition Profile: Lurbinectedin also inhibits RNA polymerase II, leading to transcription arrest and subsequent apoptosis.
-
DNA Repair Interactions: Similar to this compound, Lurbinectedin's cytotoxicity is influenced by DNA repair pathways. Cells deficient in NER show some resistance, while HR-deficient cells are highly sensitive.
-
Tumor Microenvironment Effects: Lurbinectedin also demonstrates immunomodulatory effects by targeting TAMs.
Zalypsis (PM00104)
Zalypsis is another synthetic tetrahydroisoquinoline alkaloid that binds to the DNA minor groove. Its mechanism of action, while sharing similarities with its predecessors, has a critical difference:
-
Induction of Double-Strand Breaks: Zalypsis is a potent inducer of DNA double-strand breaks.
-
Independence from NER: Unlike this compound and Lurbinectedin, the cytotoxic activity of Zalypsis is not dependent on a functional NER pathway. This suggests that Zalypsis may be active in tumors that have developed resistance to NER-dependent agents.
-
HR Dependency: Similar to the other two compounds, cells deficient in homologous recombination are significantly more sensitive to Zalypsis.
Table 2: Comparative Mechanistic Profile
| Feature | This compound (Trabectedin) | Lurbinectedin | Zalypsis (PM00104) |
| Primary Target | DNA Minor Groove | DNA Minor Groove | DNA Minor Groove |
| Key Downstream Effect | Transcription Inhibition, DNA Bending | Transcription Inhibition | DNA Double-Strand Breaks |
| NER Pathway Dependency | Dependent (causes lethal lesions) | Dependent | Independent |
| HR Pathway Sensitivity | Highly Sensitive to Deficiency | Highly Sensitive to Deficiency | Highly Sensitive to Deficiency |
| Tumor Microenvironment | Targets TAMs | Targets TAMs | Not as extensively reported |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways and a general experimental workflow for comparing these compounds.
Caption: Proposed signaling pathway for this compound (Trabectedin).
Caption: Comparative signaling pathways of Lurbinectedin and Zalypsis.
Caption: General experimental workflow for comparative in vitro analysis.
Experimental Protocols
The following are generalized protocols for key experiments cited in the comparison of these marine-derived compounds. Specific parameters may need to be optimized for different cell lines and experimental setups.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.
Materials:
-
Human cancer cell lines (e.g., sarcoma, ovarian)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound, Lurbinectedin, Zalypsis (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include vehicle control wells (medium with the same concentration of solvent).
-
Incubation: Incubate the plates for the desired exposure time (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Cell Cycle Analysis
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Treated and control cells
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% cold ethanol (B145695)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cell pellet in cold 70% ethanol while vortexing gently and fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.
Conclusion
This compound and its novel analogs, Lurbinectedin and Zalypsis, are potent anticancer agents with complex and distinct mechanisms of action. While all three compounds effectively bind to the DNA minor groove, their differential engagement of the DNA repair machinery, particularly the NER pathway, likely contributes to their varying preclinical and clinical activity profiles. Zalypsis's NER-independent mechanism of inducing double-strand breaks presents an intriguing avenue for overcoming resistance to other DNA-damaging agents. Further head-to-head preclinical studies across a broader range of cancer models, coupled with detailed molecular investigations, will be crucial for fully elucidating the therapeutic potential of these remarkable marine-derived compounds and for guiding their rational clinical development.
Safety Operating Guide
Proper Disposal of Ecteinascidin 743: A Guide for Laboratory Professionals
Ecteinascidin 743 (also known as Trabectedin and sold under the brand name Yondelis®) is a potent antineoplastic agent classified as a cytotoxic and hazardous drug.[1][2][3] Adherence to strict disposal protocols is crucial to mitigate risks to personnel and the environment. This guide provides essential safety and logistical information for the proper management and disposal of this compound waste in a research setting.
Immediate Safety and Handling Precautions
Personnel handling this compound must be trained in the safe handling of cytotoxic compounds and utilize appropriate Personal Protective Equipment (PPE).[2][4][5]
Recommended Personal Protective Equipment (PPE)
| PPE Component | Specification | Rationale |
| Gloves | Chemical-resistant, disposable (double gloving recommended) | To prevent dermal absorption of the cytotoxic agent. |
| Gown | Disposable, lint-free, solid-front with back closure | To protect skin and clothing from contamination. |
| Eye Protection | Safety goggles or glasses with side shields | To prevent eye exposure to splashes or aerosols. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95) | To prevent inhalation of aerosolized particles during handling. |
This table summarizes general best practices. Always consult your institution's specific safety protocols and the product's Safety Data Sheet (SDS).
In case of accidental exposure, immediately treat the affected area with copious amounts of water and seek medical attention.[4][5]
Step-by-Step Disposal Protocol for this compound Waste
The disposal of this compound and any contaminated materials must comply with all applicable local, state, and federal regulations for hazardous and cytotoxic waste.[1][3][4][5]
-
Segregation at the Source : All waste generated from the handling of this compound must be segregated from other laboratory waste streams.[1][6] This includes unused solutions, empty vials, contaminated PPE, and any labware that has come into contact with the drug.[2][7]
-
Waste Categorization and Containment :
-
Sharps Waste : Needles, syringes, and other contaminated sharp objects must be placed in a designated, puncture-resistant sharps container with a purple lid, clearly labeled as "Cytotoxic Waste".[1][6]
-
Liquid Waste : Unused or expired solutions of this compound should not be disposed of down the drain.[1] They must be collected in a sealed, leak-proof container, clearly labeled as "Liquid Cytotoxic Waste: this compound".
-
Solid Waste : Contaminated items such as vials, gloves, gowns, and absorbent pads should be double-bagged in thick, leak-proof plastic bags, and then placed into a rigid, labeled cytotoxic waste container.[7] These containers are typically yellow with a purple lid and marked with the cytotoxic symbol.[1]
-
-
Labeling and Manifesting : All waste containers must be clearly labeled with the words "Cytotoxic Waste" and the biohazard symbol.[1] Follow institutional guidelines for completing waste manifest forms, ensuring accurate classification and description of the waste.[1] The European waste catalogue codes 18 01 03* and 18 01 08* may be applicable for clinical waste containing cytotoxic and cytostatic materials.[1]
-
Storage : Store cytotoxic waste in a secure, designated area with limited access, away from general waste. The storage area should be cool and dry.
-
Final Disposal : The standard and required method for the final disposal of cytotoxic waste is high-temperature incineration by a licensed hazardous waste management company.[1] This process ensures the complete destruction of the cytotoxic compounds.
Experimental Workflow and Disposal Pathway
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is required to contain and clean the area, minimizing exposure.
-
Evacuate and Secure : Alert personnel in the immediate area and restrict access.
-
Don PPE : Use a spill kit that includes appropriate PPE, such as double gloves, a disposable gown, eye protection, and a respirator.
-
Containment : Use absorbent materials from the spill kit to gently cover and absorb the spill. Avoid creating aerosols.
-
Decontamination : Clean the spill area with an appropriate deactivating solution (e.g., 10% sodium hypochlorite), followed by a thorough rinse with water.
-
Waste Disposal : All materials used for cleanup, including contaminated absorbent pads and PPE, must be disposed of as cytotoxic waste.[2]
By implementing these procedures, research facilities can ensure the safe and compliant disposal of this compound, protecting both laboratory personnel and the wider environment.
References
- 1. Cytotoxic and cytostatic drugs | NetRegs | Environmental guidance for your business in Northern Ireland & Scotland [netregs.org.uk]
- 2. benchchem.com [benchchem.com]
- 3. yondelis.com [yondelis.com]
- 4. ec.europa.eu [ec.europa.eu]
- 5. ec.europa.eu [ec.europa.eu]
- 6. danielshealth.ca [danielshealth.ca]
- 7. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
Safeguarding Researchers: A Comprehensive Guide to Handling Ecteinascidin 743
For Immediate Release
Researchers, scientists, and drug development professionals handling the potent antineoplastic agent Ecteinascidin 743 (also known as Trabectedin or by its commercial name, Yondelis®) must adhere to stringent safety protocols to mitigate risks associated with this cytotoxic drug. This guide provides essential, immediate safety and logistical information, including detailed personal protective equipment (PPE) requirements, operational plans, and disposal procedures to ensure a safe laboratory environment.
This compound is classified as a hazardous substance with known reproductive toxicity.[1][2] Immediate risks associated with exposure include the potential for neutropenic sepsis, rhabdomyolysis, hepatotoxicity, cardiomyopathy, and embryo-fetal toxicity.[1][3] Therefore, strict adherence to the following guidelines is paramount.
Personal Protective Equipment (PPE)
The primary line of defense against exposure to this compound is the correct and consistent use of appropriate personal protective equipment. Personnel must be thoroughly trained in the proper techniques for handling cytotoxic drugs.[1] Pregnant staff members are strictly prohibited from working with this medicinal product.[1]
| PPE Component | Specification | Rationale |
| Gloves | Chemical-resistant, powder-free nitrile gloves. Double gloving is required.[1][4] | To prevent skin contact with the cytotoxic agent. Gloves must be inspected for integrity before use.[5] |
| Gown | Disposable, lint-free, solid-front gown with back closure, made of a material demonstrated to resist permeability by hazardous drugs.[1][4][6] | To protect clothing and skin from contamination. Gowns should be changed immediately after a spill or every two to three hours.[6] |
| Eye Protection | Tightly fitting safety goggles with side shields or a full-face shield.[1][5] | To protect the eyes from splashes or aerosols of the drug.[1] |
| Respiratory Protection | A mask should be worn to prevent the inhalation of any aerosolized particles.[1] For tasks with a higher risk of aerosolization, such as cleaning spills or compounding outside of a biological safety cabinet, a fit-tested N95 respirator is recommended.[4] | To prevent respiratory exposure to the cytotoxic agent. |
Operational Plan: From Preparation to Administration
The handling of this compound, from reconstitution to administration, requires meticulous attention to detail and adherence to aseptic techniques.[1][7]
Reconstitution and Dilution
-
Preparation: All procedures should be conducted in a biological safety cabinet (BSC) or a compounding aseptic containment isolator (CACI) to minimize aerosol generation.
-
Reconstitution: Using aseptic technique, inject 20 mL of Sterile Water for Injection, USP, into the vial. Gently shake the vial until the lyophilized powder is completely dissolved. The resulting solution should be clear and colorless to pale brownish-yellow, containing 0.05 mg/mL of trabectedin.[7]
-
Inspection: Visually inspect the reconstituted solution for any particulate matter or discoloration before proceeding. If either is observed, the vial must be discarded.[7]
-
Dilution: Immediately after reconstitution, the calculated volume of the drug should be withdrawn and further diluted in an infusion bag containing 500 mL of 0.9% Sodium Chloride Injection, USP, or 5% Dextrose Injection, USP.[1][7]
Administration
Administration of this compound should only be performed by or under the direct supervision of a physician experienced in the use of chemotherapeutic agents.[8] Due to the risk of tissue necrosis upon extravasation, administration through a central venous line is strongly recommended.[1][9][10]
Emergency Procedures and Disposal
Accidental Exposure
In the event of accidental contact, immediate action is crucial:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and plenty of water.[5]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes.[5]
-
Inhalation: Move the individual to fresh air.[5] In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) to the attending physician.[5]
Spills
In case of a spill, follow institutional procedures for cleaning up cytotoxic spills.[1] This typically involves containing the spill, using an appropriate spill kit, and decontaminating the area. All materials used for cleanup should be disposed of as hazardous waste.
Disposal
All unused this compound, as well as all materials that have come into contact with the drug, including vials, syringes, infusion bags, tubing, and contaminated PPE, must be disposed of as cytotoxic waste in accordance with local, state, and federal regulations.[8][9]
Handling and Disposal Workflow
The following diagram illustrates the key stages in the safe handling and disposal of this compound.
Caption: Workflow for safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Restricted [jnjmedicalconnect.com]
- 3. Trabectedin: Key Safety & Patient Guidance [drugs.com]
- 4. pogo.ca [pogo.ca]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. ema.europa.eu [ema.europa.eu]
- 9. ec.europa.eu [ec.europa.eu]
- 10. Trabectedin Dosing and Administration | YONDELIS® [yondelis.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
